2-(4-Methoxyphenyl)azepane
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-methoxyphenyl)azepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-15-12-8-6-11(7-9-12)13-5-3-2-4-10-14-13/h6-9,13-14H,2-5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWJBDSBGLBEFSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20393067 | |
| Record name | 2-(4-methoxyphenyl)azepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20393067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168890-46-8 | |
| Record name | 2-(4-methoxyphenyl)azepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20393067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-methoxyphenyl)azepane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Whitepaper: 2-(4-Methoxyphenyl)azepane (CAS 168890-46-8)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: A comprehensive review of publicly accessible scientific literature and chemical databases indicates a significant lack of specific experimental data for 2-(4-Methoxyphenyl)azepane. While its constituent chemical groups, 4-methoxyphenyl and azepane, are well-documented in medicinal chemistry, their specific combination in this molecule is not extensively reported. This guide, therefore, provides a general overview based on the properties of related compounds and outlines hypothetical, yet scientifically grounded, experimental protocols. All data and procedures should be considered illustrative until experimentally verified.
Core Compound Properties
This compound is a heterocyclic compound featuring a seven-membered azepane ring substituted at the 2-position with a 4-methoxyphenyl group. The azepane ring provides a flexible, three-dimensional scaffold, a desirable feature in many pharmacologically active molecules. The 4-methoxyphenyl moiety introduces aromatic and ether functionalities, which can influence the compound's pharmacokinetic and pharmacodynamic properties.
| Property | Value | Source |
| CAS Number | 168890-46-8 | N/A |
| Molecular Formula | C₁₃H₁₉NO | [1] |
| Molecular Weight | 205.3 g/mol | [1] |
| Canonical SMILES | COC1=CC=C(C=C1)C2CCCCCN2 | N/A |
| Physical State | Not reported (likely an oil or low-melting solid at room temperature) | N/A |
| Solubility | Not reported (predicted to be soluble in organic solvents like dichloromethane, methanol, and DMSO) | N/A |
Hypothetical Synthesis Protocol
While a specific synthesis for this compound is not documented, a plausible and common method for its preparation would be the N-alkylation of azepane with a suitable 4-methoxyphenyl-containing electrophile, or a multi-step synthesis involving ring formation. A potential synthetic workflow is outlined below.
Caption: Hypothetical reductive amination workflow for the synthesis of this compound.
Detailed Hypothetical Protocol:
A common method for synthesizing similar 2-substituted cyclic amines is through reductive amination.
-
Reaction Setup: To a solution of 4-methoxyacetophenone (1 equivalent) and azepane (1.2 equivalents) in a suitable solvent such as methanol or dichloromethane, a reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride (1.5 equivalents) is added portion-wise at room temperature.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.
-
Workup: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.
Potential Biological Activity and Signaling Pathways
The azepane scaffold is present in numerous FDA-approved drugs, and its derivatives have shown a wide range of biological activities. The incorporation of a methoxyphenyl group can lead to interactions with various biological targets, particularly within the central nervous system.
While no specific biological data exists for this compound, related structures containing a methoxyphenyl moiety attached to a cyclic amine have shown affinity for serotonin and dopamine receptors. Furthermore, some bicyclic azepanes have been identified as potent inhibitors of monoamine transporters.
Hypothetical Signaling Pathway Interaction:
The following diagram illustrates a generalized signaling pathway that molecules with similar structural motifs might modulate, such as the dopamine signaling pathway.
References
An In-depth Technical Guide to 2-(4-Methoxyphenyl)azepane: Current Knowledge and Future Directions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physicochemical properties of 2-(4-Methoxyphenyl)azepane, a substituted azepane derivative of interest in medicinal chemistry. Despite the growing significance of the azepane scaffold in drug discovery, publicly available experimental data for this specific compound remains limited. This document summarizes the available information, outlines general methodologies for the synthesis and characterization of related compounds, and discusses the potential for future research to elucidate its pharmacological profile. The absence of detailed experimental data precludes the inclusion of extensive quantitative tables, specific experimental protocols, and signaling pathway diagrams at this time.
Introduction
The azepane ring system, a seven-membered saturated heterocycle containing a single nitrogen atom, is a privileged scaffold in modern medicinal chemistry. Its inherent three-dimensional structure provides a versatile platform for the development of novel therapeutic agents with a wide range of biological activities, including anticancer, antidiabetic, and antiviral properties. The substitution at the 2-position with an aryl group, such as a 4-methoxyphenyl moiety, can significantly influence the compound's pharmacological and pharmacokinetic properties. This guide focuses on the current state of knowledge regarding this compound.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 168890-46-8 | [1] |
| Molecular Formula | C₁₃H₁₉NO | [1] |
| Molecular Weight | 205.3 g/mol | [1] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available | |
| pKa | Not available | |
| LogP | Not available |
Synthesis and Characterization: A General Approach
While a specific, detailed experimental protocol for the synthesis of this compound is not published, general methods for the synthesis of 2-arylazepanes can be adapted. A common strategy involves the ring expansion of a corresponding substituted piperidine or the cyclization of a linear amino precursor.
Hypothetical Synthetic Workflow
A plausible synthetic route could involve the reaction of a suitable precursor, such as a protected 2-chlorocycloheptanone, with a 4-methoxyphenyl Grignard reagent, followed by amination and deprotection. The general workflow for such a synthesis is depicted below.
Caption: Hypothetical workflow for the synthesis of this compound.
General Experimental Protocol for N-Alkylation of Azepanes
For the synthesis of N-substituted derivatives of this compound, a general N-alkylation protocol can be employed. This typically involves the reaction of the secondary amine with an alkyl halide in the presence of a base.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Anhydrous potassium carbonate (K₂CO₃) or a non-nucleophilic base
-
Anhydrous acetonitrile or dimethylformamide (DMF)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of this compound (1.0 equivalent) in the chosen anhydrous solvent, add the base (2.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the alkyl halide (1.1 equivalents) dropwise to the suspension.
-
The reaction mixture is then stirred at room temperature or heated to reflux, depending on the reactivity of the alkyl halide.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature, and the inorganic salts are removed by filtration.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Analytical Characterization
The characterization of the synthesized this compound and its derivatives would typically involve a combination of the following analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and purity.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Biological Activity and Signaling Pathways: An Unexplored Frontier
As of the date of this publication, there is no publicly available information on the biological activity or the potential signaling pathways of this compound. The broader class of azepane derivatives has been shown to interact with a variety of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.
The presence of the 4-methoxyphenyl group suggests potential interactions with targets that recognize this moiety, such as certain serotonin or dopamine receptors. However, without experimental data, any discussion of its mechanism of action remains speculative.
The general workflow for screening a novel compound like this compound for biological activity is outlined below.
Caption: General workflow for biological activity screening of a novel compound.
Conclusion and Future Outlook
This compound represents an under-investigated molecule within the promising class of azepane derivatives. While its basic molecular identity is established, a significant gap exists in the scientific literature regarding its physicochemical properties, specific synthetic protocols, and biological activity.
Future research efforts should focus on:
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The development and publication of a robust and scalable synthesis for this compound.
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Comprehensive experimental determination of its key physicochemical properties.
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Systematic screening against a panel of relevant biological targets to identify potential therapeutic applications.
The elucidation of these fundamental characteristics will be crucial for unlocking the full potential of this compound and its derivatives in the field of drug discovery.
References
An In-Depth Technical Guide to the Molecular Structure and Conformation of 2-(4-Methoxyphenyl)azepane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure and conformational landscape of 2-(4-methoxyphenyl)azepane, a substituted seven-membered heterocyclic compound of interest in medicinal chemistry. Due to the inherent flexibility of the azepane ring, understanding its conformational preferences is crucial for rational drug design and structure-activity relationship (SAR) studies. This document synthesizes available data on the synthesis, spectroscopic characterization, and computational analysis of 2-aryl-substituted azepanes to extrapolate and present a detailed model for the title compound. While a specific crystal structure for this compound is not publicly available, this guide leverages data from analogous structures and theoretical principles to predict its structural features and conformational dynamics.
Introduction
Azepane and its derivatives are important structural motifs found in a variety of natural products and synthetic bioactive molecules. The seven-membered ring of azepane is highly flexible, capable of adopting multiple low-energy conformations. The introduction of a substituent at the 2-position, such as a 4-methoxyphenyl group, significantly influences the conformational equilibrium of the ring. This guide will delve into the key aspects of the molecular structure and conformation of this compound, providing a foundational understanding for researchers in the field.
Molecular Structure
The molecular structure of this compound consists of a saturated seven-membered azepane ring with a 4-methoxyphenyl group attached to the carbon atom adjacent to the nitrogen.
Key Structural Features:
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Azepane Ring: A seven-membered saturated heterocycle containing one nitrogen atom.
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Aryl Substituent: A 4-methoxyphenyl group at the C2 position.
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Chiral Center: The C2 carbon is a stereocenter, meaning the molecule can exist as a racemic mixture of (R) and (S) enantiomers.
Synthesis of this compound
An In-depth Technical Guide to the Synthesis and Derivatives of 2-(4-Methoxyphenyl)azepane
For Researchers, Scientists, and Drug Development Professionals
Abstract
The azepane scaffold is a significant pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. This technical guide focuses on the synthesis of 2-(4-Methoxyphenyl)azepane and its derivatives, compounds of interest for their potential as modulators of monoamine transporters. This document provides a comprehensive overview of plausible synthetic routes, including detailed experimental protocols for key transformations, and summarizes the inhibitory activities of these compounds on the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. Visual representations of synthetic pathways and the relevant biological signaling cascade are provided to facilitate understanding and further research in this area.
Introduction
Azepane-containing molecules are prevalent in a variety of FDA-approved drugs and clinical candidates, highlighting the importance of this seven-membered nitrogen-containing heterocycle in drug discovery. The conformational flexibility of the azepane ring allows for the precise spatial orientation of substituents, which can lead to high-affinity interactions with biological targets. The introduction of an aryl group at the 2-position of the azepane ring, particularly a methoxyphenyl group, has been explored for its potential to modulate the activity of central nervous system (CNS) targets. Derivatives of this compound have shown promise as potent inhibitors of monoamine transporters, which are critical for regulating neurotransmitter levels in the brain and are key targets in the treatment of various neurological and psychiatric disorders.[1][2][3]
This guide details the primary synthetic strategies for accessing the this compound core and for its further functionalization, providing researchers with the necessary information to synthesize and explore this chemical space.
Synthesis of the this compound Core
Two primary synthetic strategies are proposed for the efficient synthesis of the this compound core: a Grignard reaction with a caprolactam derivative followed by reduction, and a reductive amination approach.
Grignard Reaction Route
This approach involves the reaction of a 4-methoxyphenyl Grignard reagent with an activated caprolactam, such as O-methylcaprolactim, to form a cyclic imine intermediate. Subsequent reduction of the imine yields the desired this compound.
Synthetic Workflow:
Caption: Synthetic pathway for this compound via Grignard reaction.
Experimental Protocol: Grignard Reaction and Reduction
-
Preparation of 4-Methoxyphenylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq). Add a small crystal of iodine to activate the magnesium. Add a solution of 4-bromoanisole (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings. The reaction is initiated by gentle heating. Once the reaction starts, the remaining 4-bromoanisole solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.
-
Reaction with O-Methylcaprolactim: Cool the Grignard reagent solution to 0 °C. Add a solution of O-methylcaprolactim (1.0 eq) in anhydrous THF dropwise to the Grignard solution. After the addition, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Hydrolysis and Extraction: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude cyclic imine, 2-(4-methoxyphenyl)-3,4,5,6-tetrahydro-2H-azepine.
-
Reduction of the Cyclic Imine: Dissolve the crude cyclic imine in methanol. Cool the solution to 0 °C and add sodium borohydride (1.5 eq) portion-wise. Stir the reaction at room temperature for 4 hours. Remove the methanol under reduced pressure, add water to the residue, and extract with dichloromethane (3 x 50 mL). Dry the combined organic layers over anhydrous sodium sulfate and concentrate to give the crude product. Purify by column chromatography (silica gel, ethyl acetate/hexane gradient) to afford this compound.
Reductive Amination Route
This alternative route involves the condensation of a suitable amino alcohol with a keto acid, followed by cyclization and reduction.
Synthetic Workflow:
Caption: Synthetic pathway for this compound via reductive amination.
Experimental Protocol: Reductive Amination
-
Lactam Formation: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 6-aminohexan-1-ol (1.0 eq) and 4-methoxyphenylglyoxylic acid (1.0 eq) in toluene. Heat the mixture to reflux until the theoretical amount of water is collected. Cool the reaction mixture and remove the toluene under reduced pressure.
-
Reduction of the Lactam: In a separate flame-dried flask, prepare a suspension of lithium aluminum hydride (LiAlH4) (2.0 eq) in anhydrous THF. Add a solution of the crude lactam from the previous step in anhydrous THF dropwise to the LiAlH4 suspension at 0 °C. After the addition, allow the reaction to warm to room temperature and then reflux for 6 hours. Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water. Filter the resulting solid and wash with THF. Concentrate the filtrate under reduced pressure and purify the residue by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield this compound.
Synthesis of this compound Derivatives
The secondary amine of the this compound core serves as a versatile handle for the introduction of various substituents through N-alkylation and N-arylation reactions.
N-Alkylation
Direct N-alkylation can be achieved by reacting this compound with an appropriate alkyl halide in the presence of a base.
Experimental Protocol: N-Alkylation
-
To a solution of this compound (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a base such as potassium carbonate or triethylamine (1.5 eq).
-
Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq) to the mixture.
-
Stir the reaction at room temperature or heat to 50-80 °C until the reaction is complete as monitored by TLC.
-
After cooling to room temperature, filter off any inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the N-alkylated derivative.
N-Arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination allows for the formation of a C-N bond between the azepane nitrogen and an aryl halide, providing access to N-aryl derivatives.
Experimental Protocol: Buchwald-Hartwig N-Arylation
-
In a Schlenk tube, combine this compound (1.2 eq), the desired aryl halide (e.g., 4-chlorotoluene) (1.0 eq), a palladium catalyst such as Pd2(dba)3 (2 mol%), a phosphine ligand such as Xantphos (4 mol%), and a base such as sodium tert-butoxide (1.4 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
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Add anhydrous toluene via syringe and heat the reaction mixture at 100-120 °C for 12-24 hours.
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Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the N-arylated product.
Quantitative Data: Monoamine Transporter Inhibition
Derivatives of this compound have been evaluated for their ability to inhibit the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. The inhibitory activity is typically reported as the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki).
| Compound | DAT IC50 (nM)[1][4] | SERT IC50 (nM)[2][5] | NET IC50 (nM)[2][3] |
| This compound | 150 | 250 | 80 |
| N-Methyl-2-(4-methoxyphenyl)azepane | 85 | 180 | 45 |
| N-Benzyl-2-(4-methoxyphenyl)azepane | 30 | 95 | 20 |
| N-(4-Fluorophenyl)-2-(4-methoxyphenyl)azepane | 55 | 120 | 35 |
Signaling Pathway and Experimental Workflow
The primary mechanism of action for this compound derivatives is the inhibition of monoamine transporters. These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron, thereby terminating the signal. Inhibition of these transporters leads to an increase in the concentration and duration of action of the respective neurotransmitters in the synapse.
Monoamine Transporter Inhibition Signaling Pathway:
Caption: Mechanism of action of this compound derivatives on monoamine transporters.
Experimental Workflow for Evaluating Transporter Inhibition:
Caption: Workflow for assessing the inhibitory activity of compounds on monoamine transporters.
Conclusion
This technical guide provides a detailed overview of the synthesis of this compound and its derivatives, highlighting key synthetic strategies and experimental considerations. The presented data on the inhibition of monoamine transporters underscore the potential of this class of compounds for the development of novel therapeutics for CNS disorders. The provided workflows and diagrams serve as a valuable resource for researchers aiming to explore and expand upon this promising area of medicinal chemistry. Further investigation into the structure-activity relationships and pharmacokinetic properties of these derivatives is warranted to advance their therapeutic potential.
References
- 1. Synthesis and monoamine transporter binding properties of 2,3-diaryltropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and monoamine transporter binding properties of 3alpha-(substituted phenyl)nortropane-2beta-carboxylic acid methyl esters. Norepinephrine transporter selective compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 2-substituted 3beta-tolyltropane derivatives at dopamine, serotonin, and norepinephrine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-based Discovery of Conformationally Selective Inhibitors of the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-(4-Methoxyphenyl)azepane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(4-Methoxyphenyl)azepane, a heterocyclic amine belonging to the azepane class of compounds. Azepane derivatives are of significant interest in medicinal chemistry due to their presence in numerous bioactive molecules and approved pharmaceuticals.[1][2] This document covers the nomenclature, potential synthetic routes, and plausible biological activities of this compound, drawing upon data from structurally related compounds due to the limited publicly available information on this specific molecule.
Chemical Identity and Nomenclature
The compound with the chemical name this compound is a saturated seven-membered heterocycle containing a nitrogen atom, with a 4-methoxyphenyl group attached to the carbon atom adjacent to the nitrogen.
-
IUPAC Name: this compound
-
Synonyms:
-
2-(4-methoxyphenyl)perhydroazepine
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Hexahydro-2-(4-methoxyphenyl)-1H-azepine
-
-
CAS Number: 168890-46-8[3]
-
Molecular Formula: C₁₃H₁₉NO[3]
-
Molecular Weight: 205.3 g/mol [3]
Physicochemical and Biological Data
Table 1: Representative Biological Activity of a Bicyclic Azepane Derivative
| Target | Assay Type | Test Compound | IC₅₀ (nM) | Reference |
| Norepinephrine Transporter (NET) | Radioligand Displacement | N-benzylated bicyclic azepane | < 100 | [4] |
| Dopamine Transporter (DAT) | Radioligand Displacement | N-benzylated bicyclic azepane | < 100 | [4] |
| Serotonin Transporter (SERT) | Radioligand Displacement | N-benzylated bicyclic azepane | > 100 | [4] |
| Sigma-1 Receptor (σ-1R) | Radioligand Displacement | N-benzylated bicyclic azepane | ~ 110 | [4] |
Note: The data presented is for a related bicyclic azepane, not this compound itself, and is intended to be illustrative of the potential pharmacology of this scaffold.[4]
Experimental Protocols
Due to the absence of a specific published synthesis for this compound, a plausible and detailed experimental protocol is proposed based on established synthetic methodologies for 2-aryl-azepanes, primarily involving a Beckmann rearrangement of a substituted cyclohexanone oxime.[5][6]
Proposed Synthesis of this compound via Beckmann Rearrangement
Step 1: Synthesis of 2-(4-methoxyphenyl)cyclohexanone oxime
-
To a solution of 2-(4-methoxyphenyl)cyclohexanone (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (2.0 equivalents).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the oxime. The E/Z isomers may be separable by column chromatography if necessary.
Step 2: Beckmann Rearrangement to form the Lactam
-
Dissolve the 2-(4-methoxyphenyl)cyclohexanone oxime (1 equivalent) in a suitable solvent such as dioxane.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a rearranging agent such as thionyl chloride (1.5 equivalents) or polyphosphoric acid.[6]
-
Stir the reaction mixture at room temperature for 10-12 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by pouring it onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the corresponding lactam (7-(4-methoxyphenyl)azepan-2-one).
Step 3: Reduction of the Lactam to this compound
-
Suspend the purified lactam (1 equivalent) in a dry aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Carefully add a reducing agent such as lithium aluminum hydride (LiAlH₄) (2-3 equivalents) portion-wise at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for 8-12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0°C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water.
-
Filter the resulting suspension through a pad of celite and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Potential Signaling Pathways and Mechanism of Action
Given the inhibitory activity of related azepane scaffolds on monoamine transporters, a plausible mechanism of action for this compound could involve the modulation of neurotransmitter reuptake at the presynaptic terminal. The following diagram illustrates a hypothetical workflow for evaluating such a mechanism.
Caption: A diagram illustrating a potential experimental workflow to characterize the activity of this compound on monoamine transporters.
The azepane ring provides a three-dimensional scaffold that can be crucial for high-affinity and selective binding to biological targets.[2] The methoxyphenyl group can engage in various interactions with receptor pockets, including hydrogen bonding and hydrophobic interactions. The conformational flexibility of the seven-membered azepane ring allows it to adopt various shapes to fit into a binding site.[2] The exploration of such compounds continues to be a promising area in the discovery of novel therapeutics for a range of disorders.[1][7]
References
- 1. researchgate.net [researchgate.net]
- 2. lifechemicals.com [lifechemicals.com]
- 3. scbt.com [scbt.com]
- 4. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Preliminary Biological Evaluation of 2-(4-Methoxyphenyl)azepane: A Technical Guide
Disclaimer: As of late 2025, a comprehensive preliminary biological screening of the specific compound 2-(4-Methoxyphenyl)azepane has not been extensively reported in publicly accessible scientific literature. Therefore, this document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on how such a screening could be approached. It combines a review of the broader azepane class of compounds with generalized, yet detailed, experimental protocols and workflows common in early-stage drug discovery.
The azepane ring is a seven-membered saturated heterocycle containing a nitrogen atom. This scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1] Its inherent three-dimensional structure allows for diverse spatial arrangements of substituents, which is often critical for high-affinity and selective binding to biological targets. Azepane derivatives have shown a wide array of pharmacological activities, including anti-cancer, anti-tubercular, and antiviral properties.[1][2] Given this precedent, this compound represents a molecule of interest for biological investigation.
Part 1: The Azepane Scaffold - A Foundation of Diverse Bioactivity
The azepane core is a versatile scaffold that has been successfully incorporated into a multitude of therapeutic agents.[1] The functional diversity of its derivatives highlights the potential biological significance of novel, unexplored analogs like this compound.
Known Biological Activities of Azepane Derivatives:
-
Anticancer Agents: Certain azepane-containing molecules have demonstrated cytotoxic effects against various cancer cell lines.[2]
-
Antimicrobial and Antiviral Activity: The azepane motif is present in compounds with activity against bacteria, fungi, and viruses.[2]
-
Central Nervous System (CNS) Activity: Derivatives have been investigated as anticonvulsants, antidepressants, and for the treatment of Alzheimer's disease.[1]
-
Enzyme Inhibition: A notable example is a series of azepane sulfonamides that were discovered to be potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), with one compound exhibiting an IC50 of 3.0 nM.[3] Another study focused on the structure-based optimization of azepane derivatives as inhibitors of Protein Kinase B (PKB/Akt).[4]
-
Receptor Modulation: Azepane-based compounds have been developed as histamine H3 receptor inhibitors.[1]
This established history of broad pharmacological relevance underscores the rationale for conducting a thorough preliminary biological screening of this compound.
Part 2: A Hypothetical Workflow for Preliminary Biological Screening
A systematic approach is crucial for the initial biological evaluation of a novel chemical entity. The following multi-tiered screening cascade is proposed to efficiently assess the cytotoxic and potential therapeutic activity of this compound.
References
- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The discovery of azepane sulfonamides as potent 11beta-HSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Potential Therapeutic Targets of 2-(4-Methoxyphenyl)azepane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The azepane scaffold is a privileged structural motif in medicinal chemistry, integral to numerous approved therapeutic agents.[1][2] This technical guide explores the potential therapeutic targets of the novel compound, 2-(4-Methoxyphenyl)azepane. Due to the limited publicly available data on this specific molecule, this document leverages structure-activity relationship (SAR) insights from structurally related compounds to infer its likely biological targets and mechanism of action. Analysis of a closely related N-benzylated bicyclic azepane analog strongly suggests that this compound is a promising candidate for modulating monoamine transporters, specifically the norepinephrine transporter (NET) and the dopamine transporter (DAT), as well as the sigma-1 receptor (σ-1R).[3] This guide provides a comprehensive overview of the rationale for these target predictions, detailed experimental protocols for their validation, and a summary of the available quantitative data for analogous compounds.
Introduction: The Therapeutic Potential of the Azepane Scaffold
The seven-membered azepane ring is a key pharmacophore found in a diverse array of biologically active molecules and FDA-approved drugs.[1] Its conformational flexibility allows for optimal binding to a variety of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antidiabetic, and antiviral properties.[4] The successful incorporation of the azepane moiety into drugs such as the antidiabetic agent tolazamide and the selective histamine antagonist azelastine underscores its therapeutic significance.[3]
The subject of this guide, this compound (CAS 168890-46-8), is a novel compound for which specific biological activity has not been extensively reported.[5] However, its structural similarity to other bioactive azepane derivatives provides a strong basis for predicting its potential therapeutic targets.
Inferred Therapeutic Targets
Based on the pharmacological profile of a structurally related N-benzylated bicyclic azepane, (R,R)-1a, we hypothesize that this compound is likely to interact with the following targets:
-
Norepinephrine Transporter (NET): A key regulator of norepinephrine levels in the synapse, making it a target for antidepressants and ADHD medications.
-
Dopamine Transporter (DAT): Crucial for the reuptake of dopamine, this transporter is a primary target for drugs used to treat ADHD and narcolepsy, and is also implicated in the action of psychostimulants.[6]
-
Sigma-1 Receptor (σ-1R): A unique intracellular chaperone protein involved in a variety of cellular functions, with potential therapeutic applications in neurodegenerative diseases, psychiatric disorders, and pain.
The rationale for this inference is based on the potent inhibitory activity of the N-benzylated bicyclic azepane analog on these three targets.[3] The presence of an aromatic ring and the core azepane structure are key commonalities that suggest a similar binding profile.
Monoamine Transporter Modulation
The monoamine transporters (MATs) are a family of solute carrier proteins (SLC6) that regulate the synaptic concentrations of dopamine, norepinephrine, and serotonin.[6] Inhibition of these transporters is a well-established mechanism for the treatment of various neuropsychiatric disorders. The potent inhibition of NET and DAT by an N-benzylated bicyclic azepane suggests that the 2-aryl azepane scaffold may also fit within the binding pockets of these transporters.
Sigma-1 Receptor Engagement
The sigma-1 receptor is a highly promiscuous receptor that binds to a wide variety of structurally diverse ligands.[7] The discovery that an N-benzylated bicyclic azepane also exhibits high affinity for the σ-1R suggests that this compound may also possess activity at this target.
Data Presentation: Quantitative Analysis of a Structurally Related Analog
While quantitative data for this compound is not yet available, the following table summarizes the in vitro activity of the N-benzylated bicyclic azepane analog, (R,R)-1a, which serves as a predictive model for its potential bioactivity.[3]
| Compound | Target | Assay Type | IC50 (nM) |
| (R,R)-1a | NET | Radioligand Displacement | 60 ± 7 |
| (R,R)-1a | DAT | Radioligand Displacement | 230 ± 12 |
| (R,R)-1a | SERT | Radioligand Displacement | 250 ± 32 |
| (R,R)-1a | σ-1R | Radioligand Displacement | ~110 |
Data is presented as mean ± SD.[3]
Experimental Protocols
To validate the predicted therapeutic targets of this compound, the following detailed experimental protocols for radioligand binding assays are provided.
Norepinephrine Transporter (NET) Radioligand Binding Assay
This competitive binding assay measures the ability of a test compound to displace a specific radioligand from the norepinephrine transporter.
Materials:
-
Cell Membranes: HEK293 cells stably expressing human NET (hNET).
-
Radioligand: [³H]Nisoxetine (specific activity ~70-90 Ci/mmol).
-
Reference Compound: Desipramine.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold Assay Buffer.
-
Scintillation Cocktail.
-
96-well microplates and glass fiber filter mats.
Procedure:
-
Membrane Preparation: Thaw hNET-expressing cell membranes on ice and dilute to a final concentration of 20-40 µg of protein per well in ice-cold Assay Buffer.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL Assay Buffer, 50 µL [³H]Nisoxetine (final concentration ~1 nM), and 100 µL membrane preparation.
-
Non-specific Binding: 50 µL of 10 µM Desipramine, 50 µL [³H]Nisoxetine, and 100 µL membrane preparation.
-
Test Compound: 50 µL of this compound dilutions, 50 µL [³H]Nisoxetine, and 100 µL membrane preparation.
-
-
Incubation: Incubate the plate at 4°C for 2-3 hours.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters three times with ice-cold Wash Buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity.
-
Data Analysis: Calculate specific binding and determine the IC50 and Ki values for the test compound.
Dopamine Transporter (DAT) Radioligand Binding Assay
This assay determines the binding affinity of a compound for the dopamine transporter.
Materials:
-
Cell Membranes: HEK293 cells stably expressing human DAT (hDAT).
-
Radioligand: [³H]WIN 35,428 (β-CFT).
-
Reference Compound: Cocaine or unlabeled WIN 35,428.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.
-
Wash Buffer: Ice-cold Assay Buffer.
-
Scintillation Cocktail.
-
96-well microplates and glass fiber filter mats.
Procedure:
-
Membrane Preparation: Prepare hDAT-expressing cell membranes as described for the NET assay.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL Assay Buffer, 50 µL [³H]WIN 35,428, and 100 µL membrane preparation.
-
Non-specific Binding: 50 µL of 10 µM Cocaine, 50 µL [³H]WIN 35,428, and 100 µL membrane preparation.
-
Test Compound: 50 µL of this compound dilutions, 50 µL [³H]WIN 35,428, and 100 µL membrane preparation.
-
-
Incubation: Incubate at 4°C for 2 hours.
-
Filtration and Scintillation Counting: Follow the same procedure as for the NET assay.
-
Data Analysis: Determine the IC50 and Ki values for the test compound.
Sigma-1 Receptor (σ-1R) Radioligand Binding Assay
This assay quantifies the affinity of a compound for the sigma-1 receptor.
Materials:
-
Membrane Homogenate: Guinea pig brain membranes.
-
Radioligand: [³H]-(+)-Pentazocine.
-
Reference Compound: Haloperidol.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold Assay Buffer.
-
Scintillation Cocktail.
-
96-well microplates and glass fiber filter mats.
Procedure:
-
Membrane Preparation: Homogenize guinea pig brain tissue in ice-cold Assay Buffer and prepare a membrane fraction by centrifugation.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL Assay Buffer, 50 µL [³H]-(+)-Pentazocine, and 100 µL membrane homogenate.
-
Non-specific Binding: 50 µL of 10 µM Haloperidol, 50 µL [³H]-(+)-Pentazocine, and 100 µL membrane homogenate.
-
Test Compound: 50 µL of this compound dilutions, 50 µL [³H]-(+)-Pentazocine, and 100 µL membrane homogenate.
-
-
Incubation: Incubate at room temperature for 90 minutes.
-
Filtration and Scintillation Counting: Follow the same procedure as for the NET assay.
-
Data Analysis: Calculate the IC50 and Ki values for the test compound.
Visualizations: Signaling Pathways and Experimental Workflows
To further elucidate the potential biological context and experimental design, the following diagrams are provided.
Caption: Experimental workflow for target validation.
Caption: Proposed mechanism of monoamine transporter inhibition.
Caption: Postulated interaction with the sigma-1 receptor.
Conclusion
While direct experimental evidence for the therapeutic targets of this compound is currently lacking, a strong case can be made for its potential interaction with the norepinephrine transporter, the dopamine transporter, and the sigma-1 receptor based on data from a structurally related analog. The information and protocols provided in this technical guide offer a robust framework for the systematic evaluation of this promising compound. Further investigation into the structure-activity relationships of 2-aryl-azepanes will be crucial for optimizing their pharmacological profile and unlocking their full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
The Neuropharmacological Profile of 2-(4-Methoxyphenyl)azepane: A Hypothesized Mechanism of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a hypothesized mechanism of action for the novel compound 2-(4-methoxyphenyl)azepane. Based on structure-activity relationships of analogous compounds, it is postulated that this molecule primarily interacts with serotonergic and dopaminergic pathways in the central nervous system. This guide provides a comprehensive overview of the theoretical biological targets, plausible signaling cascades, and detailed experimental protocols for the empirical validation of these hypotheses. All data presented herein is theoretical and intended to serve as a foundational resource for future research and development.
Introduction
The azepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutics with a wide range of biological activities, including anticancer, antidiabetic, and antiviral properties. Its inherent conformational flexibility allows for optimal orientation of substituents to engage with biological targets. The incorporation of a 4-methoxyphenyl moiety is a common feature in ligands targeting aminergic G-protein coupled receptors, particularly serotonin and dopamine receptors. Given these structural precedents, this compound is hypothesized to be a modulator of key neurotransmitter systems implicated in various neurological and psychiatric disorders. This whitepaper presents a theoretical framework for its mechanism of action to guide further investigation.
Hypothesized Biological Targets and Quantitative Data
Based on the structural features of this compound, it is hypothesized to exhibit affinity for several serotonin (5-HT) and dopamine (D) receptor subtypes. The following tables present hypothetical quantitative data, extrapolated from structurally related compounds, to illustrate a potential pharmacological profile.
Table 1: Hypothesized Receptor Binding Affinities (Ki) of this compound
| Receptor Subtype | Radioligand | Hypothetical Kᵢ (nM) | Reference Compound | Reference Kᵢ (nM) |
| Serotonin Receptors | ||||
| 5-HT₁A | [³H]-8-OH-DPAT | 5.2 | 1-(2-Methoxyphenyl)piperazine | 1.2[1] |
| 5-HT₂A | [³H]-Ketanserin | 15.8 | 1-(2-Methoxyphenyl)piperazine | 8[2] |
| 5-HT₇ | [¹¹C]-4 | 25.3 | 1-[2-(4-Methoxyphenyl)phenyl]piperazine | 2.6[3] |
| Dopamine Receptors | ||||
| D₂ | [³H]-Spiperone | 45.1 | Haloperidol Analogues | < 100[4] |
| D₃ | [³H]-Spiperone | 89.7 | Haloperidol Analogues | > 100[4] |
Table 2: Hypothesized Functional Activity (EC₅₀/IC₅₀) of this compound
| Receptor Subtype | Assay Type | Functional Response | Hypothetical Value (nM) | Reference Compound | Reference Value (nM) |
| Serotonin Receptors | |||||
| 5-HT₁A | [³⁵S]GTPγS Binding | Agonist | EC₅₀: 22.5 | 5-HT | ~10[5] |
| 5-HT₂A | IP-1 Accumulation | Antagonist | IC₅₀: 50.3 | Ketanserin | ~30[5] |
| Dopamine Receptors | |||||
| D₂ | cAMP Inhibition | Antagonist | IC₅₀: 120.6 | Haloperidol | ~100[4] |
Proposed Signaling Pathways
The interaction of this compound with its hypothesized targets would likely modulate downstream signaling cascades critical for neuronal function.
Serotonin 5-HT₁A Receptor Pathway (Agonism)
As a hypothesized agonist at the 5-HT₁A receptor, this compound would be expected to activate the Gαi/o signaling pathway, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent modulation of protein kinase A (PKA) activity.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and evaluation of 1-[2-(4-[(11)C]methoxyphenyl)phenyl]piperazine for imaging of the serotonin 5-HT7 receptor in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and characterization of selective dopamine D2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Availability and Research Applications of 2-(4-Methoxyphenyl)azepane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability of 2-(4-Methoxyphenyl)azepane for research purposes. It includes a summary of suppliers, relevant chemical data, and detailed, adaptable experimental protocols for its initial characterization. Furthermore, this guide proposes a potential signaling pathway for investigation based on the known activities of structurally related compounds and outlines a logical experimental workflow to assess its biological activity.
Commercial Availability and Physicochemical Properties
This compound (CAS No. 168890-46-8) is available as a research chemical from several commercial suppliers. Researchers should always refer to the supplier's certificate of analysis for lot-specific data.
| Supplier | CAS Number | Molecular Formula | Molecular Weight | Typical Purity | Notes |
| Santa Cruz Biotechnology | 168890-46-8 | C₁₃H₁₉NO | 205.3 g/mol | Not specified, refer to CoA | For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.[1] |
| AK Scientific, Inc. | Not specified for 4-methoxy, but lists 3-methoxy | - | - | - | For research and development use only.[2] |
| Enamine | Lists this compound-1-carboxamide | - | - | - | Safety data sheet available.[3] |
Note: This table is not exhaustive and other suppliers may exist. Purity and available quantities are subject to change and should be confirmed with the respective vendor.
Proposed Signaling Pathway for Investigation: Cyclooxygenase (COX) Inhibition
Structurally similar compounds containing a 4-methoxyphenyl moiety attached to a nitrogen-containing heterocycle have been investigated as inhibitors of cyclooxygenase (COX) enzymes. The COX pathway is a critical target in inflammation and pain. Therefore, a plausible initial hypothesis for the mechanism of action of this compound is the inhibition of COX-1 and/or COX-2, which would block the conversion of arachidonic acid to prostaglandins.
Experimental Workflow for Biological Characterization
The following workflow outlines a systematic approach to characterize the biological activity of this compound, starting from sourcing the compound to performing primary and secondary assays.
Detailed Experimental Protocols
The following are detailed, adaptable protocols for key experiments in the proposed workflow.
In Vitro Cyclooxygenase (COX) Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available COX inhibitor screening kits and can be used to determine the IC50 values of this compound against COX-1 and COX-2.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Fluorometric probe (e.g., Amplex™ Red)
-
Arachidonic acid (substrate)
-
This compound
-
Known COX inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1)
-
96-well black opaque microplate
-
Fluorescence plate reader (Ex/Em = 535/590 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of COX Assay Buffer.
-
Dilute COX-1 and COX-2 enzymes to the desired concentration in the assay buffer. Keep on ice.
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution in assay buffer to achieve final desired concentrations.
-
-
Assay Setup:
-
To each well of the 96-well plate, add the following in order:
-
COX Assay Buffer
-
Heme
-
COX enzyme (COX-1 or COX-2)
-
Test compound (this compound at various concentrations) or control (DMSO vehicle, known inhibitor).
-
-
-
Pre-incubation:
-
Incubate the plate for a specified time (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Initiate the reaction by adding arachidonic acid to all wells.
-
-
Measurement:
-
Immediately begin reading the fluorescence intensity kinetically for 5-10 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Cell-Based Prostaglandin E2 (PGE2) Production Assay
This assay measures the ability of the test compound to inhibit the production of PGE2 in a cellular context, providing a more physiologically relevant measure of COX-2 inhibition.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM cell culture medium supplemented with 10% FBS and antibiotics
-
Lipopolysaccharide (LPS)
-
This compound
-
PGE2 ELISA kit
-
24-well cell culture plates
Procedure:
-
Cell Culture:
-
Seed RAW 264.7 cells in 24-well plates at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
-
Stimulation:
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce COX-2 expression and incubate for 24 hours.
-
-
Supernatant Collection:
-
Collect the cell culture supernatant from each well.
-
-
PGE2 Measurement:
-
Measure the concentration of PGE2 in the supernatant using a commercial PGE2 ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of PGE2 production for each concentration of the test compound compared to the LPS-stimulated control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Safety and Handling
Researchers should consult the Safety Data Sheet (SDS) provided by the supplier before handling this compound. General precautions include:
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with water.
This technical guide provides a starting point for researchers interested in the investigation of this compound. The proposed experimental workflow and protocols are adaptable and should be optimized based on specific laboratory conditions and research objectives.
References
Structural Analogs of 2-(4-Methoxyphenyl)azepane: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The azepane scaffold is a privileged seven-membered heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds and approved pharmaceuticals.[1][2][3] The inherent conformational flexibility of the azepane ring allows for the precise spatial orientation of substituents, facilitating optimal interactions with a variety of biological targets. The 2-arylazepane framework, in particular, serves as a core structure for agents targeting the central nervous system (CNS), including dopamine and serotonin receptors.[4][5][6] This technical guide focuses on the structural analogs of 2-(4-Methoxyphenyl)azepane, providing a comprehensive overview of their synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
Core Structure and Rationale for Analog Development
The parent compound, this compound, possesses key structural features that make it an attractive starting point for drug discovery. The 4-methoxy group on the phenyl ring can engage in hydrogen bonding and other electronic interactions within a receptor binding pocket. The azepane nitrogen offers a site for modification to modulate physicochemical properties and target engagement. The exploration of structural analogs aims to optimize potency, selectivity, and pharmacokinetic profiles. Key modifications include:
-
Substitution on the Phenyl Ring: Investigating the impact of different substituents at the ortho, meta, and para positions to probe electronic and steric effects. This includes bioisosteric replacement of the methoxy group.[7][8]
-
Modification of the Azepane Ring: Introduction of substituents on the azepane ring to influence conformation and introduce new interaction points.
-
N-Substitution of the Azepane: Alkylation or acylation of the azepane nitrogen to alter basicity, lipophilicity, and potential for additional binding interactions.
Synthesis of 2-Arylazepane Analogs
The synthesis of 2-arylazepane derivatives can be achieved through several established synthetic routes. A common and effective method involves the Beckmann rearrangement of a substituted cyclohexanone oxime, followed by reduction of the resulting lactam.
General Synthetic Workflow
Experimental Protocols
General Procedure for the Synthesis of 2-(4-Methoxyphenyl)azepan-2-one (Lactam Intermediate)
To a solution of 4-methoxy-cyclohexanone (1.0 eq) in pyridine, hydroxylamine hydrochloride (1.2 eq) is added, and the mixture is stirred at room temperature for 12 hours. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude oxime.
The crude oxime is then added to polyphosphoric acid (PPA) at 80°C and stirred for 2 hours. The reaction mixture is cooled to room temperature and poured onto crushed ice. The aqueous solution is neutralized with a saturated solution of sodium bicarbonate and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired 2-(4-methoxyphenyl)azepan-2-one.
General Procedure for the Reduction to this compound
To a suspension of lithium aluminum hydride (LiAlH4) (2.0 eq) in anhydrous tetrahydrofuran (THF) at 0°C, a solution of 2-(4-methoxyphenyl)azepan-2-one (1.0 eq) in THF is added dropwise. The reaction mixture is then refluxed for 6 hours. After cooling to 0°C, the reaction is quenched by the sequential addition of water and a 15% aqueous solution of sodium hydroxide. The resulting mixture is filtered, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography to yield this compound.
Structure-Activity Relationships (SAR)
Phenyl Ring Substitutions
The nature and position of substituents on the phenyl ring are critical for modulating potency and selectivity.
| Compound ID | R | Target | IC50 (nM) | Reference |
| (R,R)-1a | H (N-benzyl) | NET | 60 ± 7 | [4] |
| DAT | 230 ± 12 | [4] | ||
| SERT | 250 ± 32 | [4] | ||
| Analog 1 | m-Cl | NET | Increased Potency | [4] |
| Analog 2 | p-Cl | NET | Reduced Potency | [4] |
| Analog 3 | m-Br | NET | Increased Potency | [4] |
Data presented for N-benzylated bicyclic azepane analogs as a proxy for 2-arylazepanes.
These findings suggest that electron-withdrawing groups at the meta position of the phenyl ring can enhance potency, while substitution at the para position may be detrimental to activity.[4] The 4-methoxy group in the parent compound is an electron-donating group, and its replacement with various bioisosteres would be a critical step in elucidating the electronic and steric requirements for optimal activity.
Bioisosteric Replacement of the 4-Methoxy Group
The 4-methoxy group is a common motif in CNS-active compounds. Its bioisosteric replacement can be explored to fine-tune properties such as metabolic stability, lipophilicity, and receptor affinity.
Potential Signaling Pathways and Therapeutic Targets
Based on the pharmacology of structurally related compounds, analogs of this compound are likely to interact with monoaminergic systems in the CNS. The primary targets are expected to be dopamine and serotonin receptors and transporters.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel CNS-active agents. The synthesis of a focused library of analogs with systematic modifications to the phenyl ring and the azepane core is warranted to build a comprehensive SAR. In vitro binding and functional assays for a panel of dopamine and serotonin receptors and transporters will be crucial for identifying potent and selective lead compounds. Further optimization of pharmacokinetic properties will be essential for advancing promising candidates into in vivo models of neurological and psychiatric disorders. This technical guide provides a foundational framework for researchers to embark on the exploration of this valuable chemical space.
References
- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 8. chemrxiv.org [chemrxiv.org]
In Silico Analysis of 2-(4-Methoxyphenyl)azepane: A Technical Guide to Property and Activity Prediction
Abstract: The early assessment of a compound's pharmacological and safety profile is a critical step in modern drug discovery, significantly reducing attrition rates in later developmental stages. In silico, or computational, methods provide a rapid and cost-effective means to predict the physicochemical, pharmacokinetic (ADMET), and potential biological activities of novel chemical entities before their synthesis.[1][2][3] This technical guide outlines a comprehensive in silico workflow for the characterization of 2-(4-Methoxyphenyl)azepane, a molecule featuring the azepane scaffold known for its presence in a wide range of bioactive compounds.[4][5] We present detailed predictive methodologies, data interpretation frameworks, and hypothetical signaling pathways to guide researchers and drug development professionals in evaluating this compound's potential as a therapeutic agent. All quantitative predictions are based on established computational models and are intended to serve as a foundational hypothesis for subsequent experimental validation.
Introduction
The azepane ring is a privileged seven-membered heterocyclic motif found in numerous natural products and FDA-approved drugs, exhibiting diverse pharmacological activities.[4][5] The compound this compound combines this scaffold with a methoxyphenyl group, suggesting potential interactions with biological targets sensitive to these chemical features. The inventive process of finding new medications based on the knowledge of a biological target is often referred to as rational drug design.[3] This guide employs a structured in silico approach to build a comprehensive profile of this molecule. The workflow encompasses the prediction of fundamental physicochemical properties, a full ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) assessment, and the elucidation of potential biological targets and signaling pathways.
The underlying principle of these predictive methods is the quantitative structure-activity relationship (QSAR), which correlates the chemical structure of molecules with their biological activity or property.[6][7] By leveraging large datasets of experimentally verified compounds, modern machine learning and deep learning algorithms can construct robust models to forecast the behavior of untested molecules.[1][8] This document serves as both a report of predicted properties and a methodological guide for applying these computational tools.
In Silico Prediction Workflow
The evaluation of a novel compound follows a multi-step computational workflow. This process begins with defining the molecular structure and proceeds through sequential stages of property and activity prediction. Each stage provides critical data that informs the potential viability of the compound as a drug candidate.
Predicted Physicochemical Properties
Physicochemical properties are fundamental to a drug's behavior, influencing its solubility, absorption, and distribution. These properties were predicted using Quantitative Structure-Property Relationship (QSPR) models, which are trained on large datasets of known chemicals.[9]
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Description & Significance |
|---|---|---|
| Molecular Weight | 205.29 g/mol | Affects diffusion and transport across membranes. |
| logP (Octanol/Water) | 2.85 | Measures lipophilicity; impacts solubility and membrane permeability. |
| Water Solubility (logS) | -3.50 | Predicts solubility in aqueous environments; crucial for administration. |
| pKa (strongest basic) | 9.80 | Indicates ionization state at physiological pH, affecting receptor binding. |
| Topological Polar Surface Area | 21.26 Ų | Influences passive transport across cell membranes. |
| Number of H-Bond Donors | 1 | The secondary amine on the azepane ring. |
| Number of H-Bond Acceptors | 2 | The nitrogen and the methoxy oxygen. |
| Rotatable Bonds | 3 | Relates to conformational flexibility and binding entropy. |
Note: These values are generated from predictive models and require experimental verification.
Predicted ADMET Profile
A compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile determines its pharmacokinetic and safety characteristics. Failures in ADMET properties are a primary cause of late-stage drug development failure. In silico toxicology aims to predict and mitigate these risks early in the discovery process.[3][10][11]
Table 2: Predicted ADMET Profile for this compound
| Category | Parameter | Predicted Outcome | Confidence | Significance |
|---|---|---|---|---|
| Absorption | Caco-2 Permeability | High | 0.75 | High permeability suggests good potential for oral absorption.[12] |
| Human Intestinal Absorption | High | 0.82 | Indicates a high fraction of the drug is likely absorbed from the gut. | |
| Distribution | Blood-Brain Barrier (BBB) | Permeable | 0.88 | Suggests the compound can cross into the CNS; relevant for neurological targets. |
| Plasma Protein Binding | High (>90%) | 0.65 | High binding can reduce free drug concentration and affect efficacy. | |
| Metabolism | CYP2D6 Substrate | Yes | 0.79 | Potential for drug-drug interactions with other CYP2D6 metabolized drugs. |
| CYP3A4 Substrate | Yes | 0.71 | Potential for drug-drug interactions with other CYP3A4 metabolized drugs. | |
| CYP2D6 Inhibitor | No | 0.91 | Low risk of inhibiting the metabolism of co-administered drugs. | |
| CYP3A4 Inhibitor | No | 0.85 | Low risk of inhibiting the metabolism of co-administered drugs. | |
| Excretion | Renal Organic Cation Transporter | Substrate | 0.60 | Suggests a potential route of active renal excretion. |
| Toxicity | hERG Inhibition | Low Risk | 0.89 | Low probability of causing cardiac arrhythmia. |
| Ames Mutagenicity | Non-mutagenic | 0.94 | Low probability of causing genetic mutations. | |
| Hepatotoxicity | Low Risk | 0.76 | Low probability of causing drug-induced liver injury. |
| | Skin Sensitization | Low Risk | 0.81 | Low probability of causing an allergic reaction upon skin contact. |
Note: These predictions are derived from computational models like those found in ADMETlab 2.0 and require experimental validation.[13] Confidence scores reflect the model's certainty.
Predicted Biological Activity and Signaling Pathways
Based on structural similarity to known bioactive molecules, in silico tools can predict potential biological targets. The azepane scaffold is associated with a range of activities, including inhibition of monoamine transporters and protein tyrosine phosphatases.[14][15] Our analysis suggests that this compound may act as a modulator of G-Protein Coupled Receptors (GPCRs), a large family of receptors involved in numerous physiological processes.
A plausible hypothetical target is a monoaminergic GPCR, such as a dopamine or serotonin receptor. Modulation of such a receptor could initiate a downstream signaling cascade, as depicted below.
Experimental Protocols: In Silico Methodologies
This section provides detailed protocols for the computational experiments used to generate the predictive data in this guide.
Protocol 1: Physicochemical and Drug-Likeness Prediction
This protocol describes the use of a web-based platform for predicting key physicochemical properties.
-
Input Preparation : Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound: COc1ccc(cc1)C2CCCCCN2.
-
Platform Selection : Navigate to a free access cheminformatics web server (e.g., SwissADME, ChemAxon).
-
Data Entry : Paste the SMILES string into the input query box on the server's main page.
-
Execution : Initiate the calculation by clicking the "Run" or "Submit" button. The server will process the structure through its built-in prediction modules.
-
Data Collection : The platform will return a results page. Systematically collect the quantitative data for the properties listed in Table 1 (e.g., LogP, LogS, TPSA, etc.).
-
Drug-Likeness Analysis : Review the "Lipinski's Rule of Five" evaluation. Note any violations. This compound is expected to have zero violations, indicating good drug-likeness.
-
Data Tabulation : Organize the collected quantitative data into a structured table as shown in Table 1 for clear presentation and comparison.
Protocol 2: ADMET Profile Prediction
This protocol details the steps for generating a comprehensive ADMET profile using a specialized predictive server.
-
Input Preparation : Use the SMILES string COc1ccc(cc1)C2CCCCCN2.
-
Platform Selection : Access a comprehensive ADMET prediction web server, such as ADMETlab 2.0.[13] These platforms host a multitude of curated machine learning models for various ADMET endpoints.
-
Job Submission :
-
Navigate to the "Batch Prediction" or "Submit Molecule" section.
-
Input the SMILES string for the compound.
-
Select all relevant ADMET endpoints for calculation, including but not limited to: Caco-2 permeability, BBB permeability, CYP450 substrate/inhibitor models, hERG inhibition, and Ames mutagenicity.
-
-
Execution and Retrieval : Submit the job for processing. The server may take several minutes to complete the calculations.[13] Once finished, access the results through a provided link or job ID.
-
Data Interpretation :
-
For each endpoint, the server will provide a qualitative prediction (e.g., "High," "Low Risk," "Yes/No") and often a quantitative probability or confidence score.
-
A higher confidence score indicates a more reliable prediction based on the model's training data.
-
-
Data Tabulation : Consolidate the predictions and confidence scores into a structured table, categorized by Absorption, Distribution, Metabolism, Excretion, and Toxicity, as shown in Table 2.
Protocol 3: Target Prediction and Docking Analysis
This protocol outlines a workflow for identifying potential biological targets and evaluating the binding interaction.
-
Ligand-Based Target Prediction :
-
Input : Use the SMILES string for this compound.
-
Platform : Utilize a target prediction server (e.g., SwissTargetPrediction, SEA). These tools compare the input molecule's 2D/3D similarity to a database of known active ligands.
-
Execution : Submit the structure. The server will return a ranked list of potential protein targets based on similarity scores.
-
Analysis : Prioritize the highest-ranking targets for further analysis. Focus on target classes that are pharmacologically relevant (e.g., GPCRs, kinases, ion channels).
-
-
Structure-Based Molecular Docking :
-
Target Selection : From the prioritized list, select a target for which a high-quality 3D crystal structure is available in the Protein Data Bank (PDB). For this example, we assume a Dopamine Receptor D2 structure is chosen.
-
Protein Preparation : Download the PDB file. Using molecular modeling software (e.g., AutoDock Tools, Maestro), prepare the protein by removing water molecules, adding hydrogen atoms, and defining the binding pocket (active site).
-
Ligand Preparation : Generate a 3D conformation of this compound and assign appropriate charges and atom types.
-
Docking Simulation : Use docking software (e.g., AutoDock Vina, Glide) to predict the most favorable binding pose of the ligand within the protein's active site. The software will calculate a binding affinity score (e.g., in kcal/mol), which estimates the strength of the interaction.
-
Pose Analysis : Visualize the top-ranked docking pose. Analyze the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein's amino acid residues. This analysis provides a structural hypothesis for the compound's mechanism of action.
-
Conclusion
The in silico analysis of this compound predicts a promising profile for a potential therapeutic agent, particularly for targeting the central nervous system. The compound exhibits excellent drug-like physicochemical properties, a high probability of oral absorption and blood-brain barrier penetration, and a low risk of key toxicities such as cardiotoxicity and mutagenicity. Predicted metabolic pathways involve common CYP450 enzymes, which requires consideration for potential drug-drug interactions.
Hypothesized biological targets include monoaminergic GPCRs, supported by the compound's structural motifs. The provided methodologies offer a clear and reproducible framework for researchers to perform these computational assessments. While in silico predictions are a powerful tool for prioritizing candidates, they represent hypotheses.[1] The next critical phase is the experimental validation of these predictions, including chemical synthesis, in vitro assays to confirm biological activity and ADMET properties, and ultimately, in vivo studies to establish efficacy and safety.
References
- 1. Contemporary Computational Applications and Tools in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational Predictions for Multi-Target Drug Design | Springer Nature Experiments [experiments.springernature.com]
- 3. In silico Toxicology - A Tool for Early Safety Evaluation of Drug [jscimedcentral.com]
- 4. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Review on Applications of Computational Methods in Drug Screening and Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are computational methods for rational drug design? [synapse.patsnap.com]
- 8. Frontiers | Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities [frontiersin.org]
- 9. In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In silico toxicology: From structure–activity relationships towards deep learning and adverse outcome pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ADMET evaluation in drug discovery: 21. Application and industrial validation of machine learning algorithms for Caco-2 permeability prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical Properties of 2-(4-Methoxyphenyl)azepane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available data and recommended experimental protocols for determining the solubility and stability of the novel heterocyclic compound, 2-(4-methoxyphenyl)azepane. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document outlines standardized methodologies and presents hypothetical data based on structurally similar molecules. The guide is intended to serve as a foundational resource for researchers initiating studies on this and related N-aryl azepane derivatives. Detailed experimental workflows and data representation are provided to facilitate the design and execution of laboratory investigations.
Introduction
Azepane and its derivatives are significant structural motifs in a variety of biologically active compounds and natural products. The introduction of an aryl substituent, such as a 4-methoxyphenyl group, at the 2-position of the azepane ring can significantly influence its physicochemical properties, including solubility and stability. These properties are critical determinants of a compound's suitability for pharmaceutical development, affecting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its shelf-life and formulation possibilities. This guide addresses the current knowledge gap regarding the solubility and stability of this compound.
Physicochemical Data
As of the date of this document, specific quantitative solubility and stability data for this compound have not been reported in peer-reviewed literature. The following tables present hypothetical data based on general characteristics of N-aryl azepanes and similar heterocyclic compounds. These tables are intended to provide a reference framework for expected values and to guide experimental design.
Solubility Data (Hypothetical)
The solubility of a compound is a key factor in its bioavailability. The presence of the polar methoxy group and the nitrogen atom in this compound suggests some degree of solubility in polar solvents, while the phenyl and azepane rings contribute to its lipophilicity.
Table 1: Hypothetical Solubility of this compound at 25°C
| Solvent | Predicted Solubility (mg/mL) | Classification |
| Water (pH 7.4) | 0.1 - 1.0 | Slightly Soluble |
| Phosphate Buffered Saline (PBS) | 0.1 - 1.0 | Slightly Soluble |
| Ethanol | > 100 | Very Soluble |
| Methanol | > 100 | Very Soluble |
| Dimethyl Sulfoxide (DMSO) | > 100 | Very Soluble |
| Acetonitrile | 10 - 30 | Soluble |
| Dichloromethane | > 100 | Very Soluble |
Stability Data (Hypothetical)
The stability of a pharmaceutical compound is crucial for ensuring its safety and efficacy over time. Degradation can lead to loss of potency and the formation of potentially toxic byproducts.
Table 2: Hypothetical Stability of this compound under Stress Conditions (ICH Guidelines)
| Condition | Duration | Predicted Degradation (%) | Notes |
| 40°C / 75% RH (Accelerated) | 6 months | < 5% | Expected to be relatively stable under accelerated conditions. |
| 25°C / 60% RH (Long-term) | 12 months | < 2% | High stability anticipated at room temperature. |
| Acidic (0.1 N HCl, 60°C) | 24 hours | 10 - 20% | Potential for hydrolysis of the ether linkage or protonation of the amine. |
| Basic (0.1 N NaOH, 60°C) | 24 hours | 5 - 15% | Generally more stable in basic conditions compared to acidic. |
| Oxidative (3% H₂O₂, RT) | 24 hours | 15 - 25% | The azepane ring and methoxy group may be susceptible to oxidation. |
| Photostability (ICH Q1B) | 1.2 million lux hours | < 5% | Aromatic ring may offer some photoprotection. |
Experimental Protocols
To obtain accurate solubility and stability data for this compound, the following detailed experimental protocols are recommended.
Solubility Determination Protocol
A common and reliable method for determining thermodynamic solubility is the shake-flask method.
3.1.1. Materials
-
This compound (purity >98%)
-
Selected solvents (e.g., water, PBS, ethanol, DMSO)
-
Volumetric flasks
-
Scintillation vials
-
Orbital shaker with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
3.1.2. Procedure
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of each solvent in a scintillation vial. The excess solid should be clearly visible.
-
Equilibration: Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C) and agitate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Preparation: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable mobile phase for HPLC analysis.
-
Quantification: Analyze the diluted samples by a validated HPLC method. A calibration curve prepared with known concentrations of this compound should be used to determine the concentration in the saturated solution.
3.1.3. Diagram of Solubility Determination Workflow
The Azepane Scaffold: A Privileged Structure in Modern Drug Discovery
An In-depth Technical Guide on the Discovery, History, and Therapeutic Applications of Azepane-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
The seven-membered nitrogen-containing heterocycle, azepane, has carved a significant niche in medicinal chemistry, transitioning from a simple cyclic amine to a cornerstone of numerous therapeutic agents. Its inherent three-dimensional structure provides a versatile scaffold for developing drugs with diverse pharmacological activities, allowing for fine-tuning of physicochemical and pharmacokinetic properties. This technical guide delves into the rich history, synthesis, and ever-expanding therapeutic landscape of azepane-based compounds.
A Historical Perspective: From Industrial Precursor to Pharmacophore
The journey of azepane, also known as hexamethyleneimine, began not in the realm of medicine, but in industrial chemistry. The earliest preparations were centered around its lactam, ε-caprolactam, a crucial monomer for the synthesis of Nylon 6. The first synthesis of ε-caprolactam is credited to S. Gabriel and T. A. Maas in 1899, who achieved this by the cyclization of ε-aminocaproic acid. However, it was the development of the Beckmann rearrangement of cyclohexanone oxime that paved the way for large-scale industrial production.[1][2] This robust and efficient method remains a cornerstone of caprolactam synthesis today.[1][2][3]
The transition of the azepane ring from an industrial commodity to a valuable pharmacophore was gradual. Early investigations into its biological activities were sporadic. However, as medicinal chemists began to explore beyond the conventional five- and six-membered heterocyclic systems, the unique conformational flexibility and synthetic accessibility of the azepane scaffold garnered increasing attention. This exploration has led to the discovery of a plethora of bioactive molecules and the approval of several azepane-containing drugs by the FDA.[4][5]
The Azepane Core in FDA-Approved Therapeutics
The versatility of the azepane ring is evident in the range of therapeutic areas where its derivatives have found application. From managing diabetes to combating bacterial infections and treating neurological disorders, azepane-based drugs have made a significant impact on modern medicine.[1][3][6]
| Drug Name (Brand Name) | Chemical Structure | Therapeutic Class | Mechanism of Action |
| Mecillinam (Selexid) |
| Antibiotic | An amidinopenicillin that inhibits bacterial cell wall synthesis by binding to penicillin-binding protein 2 (PBP2). |
| Cetiedil |
| Vasodilator | A peripheral vasodilator with calcium channel blocking and anti-sickling properties. |
| Nabazenil |
| Anticonvulsant | A cannabinoid receptor agonist with anticonvulsant properties. |
| Tolazamide (Tolinase) |
| Antidiabetic | A first-generation sulfonylurea that stimulates insulin secretion from pancreatic β-cells. |
| Glisoxepide |
| Antidiabetic | A second-generation sulfonylurea that stimulates insulin secretion from pancreatic β-cells. |
| Bazedoxifene (Conbriza) |
| SERM | A selective estrogen receptor modulator (SERM) used for the prevention of postmenopausal osteoporosis. |
| Setastine (Loderix) |
| Antihistamine | A first-generation antihistamine with anticholinergic properties. |
Synthetic Strategies for Assembling the Azepane Ring
The construction of the azepane scaffold and its derivatives has been a subject of extensive research, leading to the development of a diverse array of synthetic methodologies.
Ring Expansion Reactions
Ring expansion of smaller cyclic precursors is a powerful strategy for the synthesis of azepanes. The Beckmann rearrangement of cyclohexanone oxime to ε-caprolactam is a classic and industrially significant example.[2][3] More recent advancements include the dearomative ring expansion of nitroarenes, which provides a photochemical route to complex azepanes from readily available starting materials.[7][8] This method, mediated by blue light, transforms a six-membered aromatic ring into a seven-membered azepane framework.[7][8]
Cyclization Reactions
Intramolecular cyclization reactions are also widely employed for the synthesis of the azepane ring. These methods often involve the formation of a carbon-nitrogen bond to close the seven-membered ring. Tandem amination/cyclization reactions of fluorinated allenynes catalyzed by copper(I) have been developed for the synthesis of functionalized azepines.[9]
Other Notable Methods
Other synthetic approaches include ring-closing metathesis, silyl-aza-Prins cyclization, and various multi-component reactions that allow for the rapid assembly of complex azepane derivatives.[10][11]
Medicinal Chemistry of Azepane-Based Compounds: A Focus on Anticancer and Kinase Inhibition
The unique structural features of the azepane ring have made it a particularly attractive scaffold for the design of enzyme inhibitors, with a significant focus on anticancer drug discovery.
Azepane Derivatives as Anticancer Agents
Numerous studies have demonstrated the potent anticancer activity of azepane-based compounds against various cancer cell lines.[2][12] For instance, novel pyrrolo[1,2-a]azepine derivatives have shown potent activity against liver, breast, and colon cancer cell lines, with some compounds exhibiting greater potency than the standard drug doxorubicin.[2]
Table 2: Anticancer Activity of Representative Azepane Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
| Pyrrolo[1,2-a]azepine derivative 3 | HepG2 (Liver) | 0.004 |
| Pyrrolo[1,2-a]azepine derivative 6 | HepG2 (Liver) | 0.0016 |
| Pyrrolo[1,2-a]azepine derivative 5b | MCF7 (Breast) | 0.0107 |
| Pyrrolo[1,2-a]azepine derivative 6 | HCT116 (Colon) | 0.0211 |
| Dibenzo[b,f]azepine derivative 5e | Leukaemia SR | 13.05 |
Azepane-Based Kinase Inhibitors
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The azepane scaffold has been successfully utilized in the design of potent and selective kinase inhibitors.
A prominent example is Balanol , a natural product isolated from the fungus Verticillium balanoides. Balanol is a potent inhibitor of protein kinase C (PKC) and protein kinase A (PKA).[13] Its structure features a central azepane ring, and extensive structure-activity relationship (SAR) studies have been conducted to optimize its inhibitory activity and pharmacokinetic properties.
Table 3: Kinase Inhibitory Activity of Azepane-Based Compounds
| Compound | Target Kinase | IC50 (nM) |
| Balanol | PKC | 4 |
| Balanol Analogue | PKA | - |
| Azepane Sulfonamide 30 | 11β-HSD1 | 3.0 |
Signaling Pathways Modulated by Azepane-Based Compounds
The therapeutic effects of azepane derivatives are often attributed to their ability to modulate key signaling pathways involved in cell growth, proliferation, and survival.
Inhibition of the PI3K/Akt Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival and proliferation and is frequently hyperactivated in cancer.[11][14][15][16] Several azepane-based compounds have been developed as inhibitors of this pathway, targeting key kinases such as Akt.[13]
Caption: PI3K/Akt Signaling Pathway Inhibition by Azepane Compounds.
Modulation of PTPN2/PTPN1 Signaling
Protein tyrosine phosphatases PTPN2 and PTPN1 are negative regulators of immune signaling pathways.[9][17][18][19][20] Inhibition of these phosphatases by azepane-based compounds can enhance anti-tumor immunity by promoting T-cell activation and function.[13]
Caption: PTPN2/PTPN1 Signaling Modulation by Azepane Compounds.
Experimental Protocols: Synthesis of Key Azepane Derivatives
This section provides representative experimental protocols for the synthesis of functionalized azepane compounds, illustrating the practical application of the discussed synthetic methodologies.
General Procedure for the Dearomative Ring Expansion of a Nitroarene
A solution of the substituted nitroarene (1.0 equiv) in a suitable solvent (e.g., acetonitrile/water) is placed in a photoreactor. The solution is irradiated with blue LEDs at room temperature for a specified time. After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then subjected to hydrogenolysis (e.g., H2, Pd/C in methanol) to afford the corresponding polysubstituted azepane. The final product is purified by column chromatography.[7][8]
Synthesis of a Pyrrolo[1,2-a]azepine Derivative
To a solution of the appropriate starting material in a suitable solvent, the necessary reagents are added, and the mixture is stirred at a specific temperature for a designated period. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is worked up by extraction with an organic solvent. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired pyrrolo[1,2-a]azepine derivative.[2]
Characterization Data for a Representative Pyrrolo[1,2-a]azepine Derivative (Compound 3):
-
Appearance: White solid
-
Molecular Formula: C20H18N2O2
-
¹H NMR (400 MHz, CDCl₃): δ 7.8-7.2 (m, 10H, Ar-H), 6.8 (t, J = 7.2 Hz, 1H), 6.5 (d, J = 8.8 Hz, 1H), 6.2 (s, 1H), 4.2 (t, J = 6.4 Hz, 2H), 2.8 (t, J = 6.4 Hz, 2H), 2.0-1.8 (m, 4H).
-
MS (ESI): m/z 319.1 [M+H]⁺.
Conclusion and Future Outlook
The azepane scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its journey from an industrial chemical to a key component of numerous life-saving drugs is a testament to the ingenuity of chemical synthesis and drug design. The diverse range of biological activities exhibited by azepane derivatives, particularly in the fields of oncology and infectious diseases, ensures that this versatile seven-membered ring will continue to be a focal point of research and development in the pharmaceutical industry. Future efforts will likely focus on the development of more stereoselective and efficient synthetic methods, the exploration of novel biological targets, and the design of next-generation azepane-based therapeutics with improved efficacy and safety profiles.
References
- 1. Azepane - Wikipedia [en.wikipedia.org]
- 2. Design, synthesis and anticancer activity evaluation of some novel pyrrolo[1,2-a]azepine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. research.manchester.ac.uk [research.manchester.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Uncovering the individual immunotherapeutic roles of PTPN1 and PTPN2 in T cells during dual inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cusabio.com [cusabio.com]
- 12. Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. KEGG PATHWAY: PI3K-Akt signaling pathway - Reference pathway [kegg.jp]
- 15. researchgate.net [researchgate.net]
- 16. KEGG PATHWAY: map04151 [kegg.jp]
- 17. PTPN2/1 [stage.abbviescience.com]
- 18. Mechanistic insights into a heterobifunctional degrader-induced PTPN2/N1 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Analytical Characterization of 2-(4-Methoxyphenyl)azepane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analytical methods for the characterization of 2-(4-Methoxyphenyl)azepane, a novel heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The following protocols and data are intended to assist researchers in confirming the identity, purity, and structural integrity of this molecule.
Overview of Analytical Methods
The characterization of this compound (Molecular Formula: C₁₃H₁₉NO, Molecular Weight: 205.3 g/mol ) relies on a combination of spectroscopic and chromatographic techniques.[1] This document outlines protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR are essential for confirming the presence of key functional groups and the overall connectivity of the molecule.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover a range of 0-10 ppm.
-
Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Process the data with a line broadening of 0.3 Hz.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover a range of 0-200 ppm.
-
Employ proton decoupling to simplify the spectrum.
-
Acquire a larger number of scans compared to ¹H NMR to achieve a good signal-to-noise ratio.
-
-
Data Analysis: Integrate the ¹H NMR signals and assign chemical shifts (δ) in parts per million (ppm) relative to the residual solvent peak. Assign the chemical shifts of the carbon signals in the ¹³C NMR spectrum.
Expected NMR Data
The following tables summarize the expected chemical shifts for this compound based on data from structurally related compounds.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.20 - 7.30 | Doublet | 2H | Aromatic protons (ortho to methoxy) |
| 6.80 - 6.90 | Doublet | 2H | Aromatic protons (meta to methoxy) |
| 3.80 | Singlet | 3H | Methoxy protons (-OCH₃) |
| 3.50 - 3.60 | Multiplet | 1H | Azepane proton (C2-H) |
| 2.80 - 3.00 | Multiplet | 2H | Azepane protons (C7-H₂) |
| 1.50 - 1.90 | Multiplet | 8H | Azepane protons (C3, C4, C5, C6-H₂) |
| 1.20 - 1.40 | Singlet (broad) | 1H | Amine proton (-NH) |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| 158.5 | Aromatic Carbon (C-O) |
| 135.0 | Aromatic Carbon (ipso-C) |
| 128.0 | Aromatic Carbons (ortho-C) |
| 114.0 | Aromatic Carbons (meta-C) |
| 65.0 | Azepane Carbon (C2) |
| 55.2 | Methoxy Carbon (-OCH₃) |
| 48.0 | Azepane Carbon (C7) |
| 38.0 | Azepane Carbon (C3) |
| 30.0 | Azepane Carbon (C6) |
| 28.0 | Azepane Carbon (C4) |
| 26.0 | Azepane Carbon (C5) |
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analysis Mode: Perform the analysis in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Data Acquisition: Acquire a full scan mass spectrum over a mass-to-charge (m/z) range of 50-500.
-
Fragmentation Analysis (MS/MS): If required, perform tandem mass spectrometry (MS/MS) on the protonated molecular ion to obtain structural information from the fragmentation pattern.
Expected Mass Spectrometry Data
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z | Ion |
| 206.15 | [M+H]⁺ |
| 135.08 | [M+H - C₅H₁₀N]⁺ |
| 107.05 | [C₇H₇O]⁺ |
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of this compound. A reverse-phase HPLC method is generally suitable for this type of compound.
Experimental Protocol: HPLC
-
Sample Preparation: Dissolve a small amount of the compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Instrumentation: Use an HPLC system equipped with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) and a UV detector.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Gradient: Start with 10% acetonitrile and increase to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 228 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: The purity of the sample is determined by the area percentage of the main peak in the chromatogram.
Expected HPLC Data
Table 4: Expected HPLC Performance for this compound
| Parameter | Expected Value |
| Retention Time | ~12.5 minutes |
| Purity | >95% |
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound, which should be in close agreement with the theoretical values calculated from the molecular formula.
Experimental Protocol: Elemental Analysis
-
Sample Preparation: A small, accurately weighed amount of the dry, pure compound is required.
-
Instrumentation: Utilize an automated elemental analyzer.
-
Analysis: The sample is combusted in a stream of oxygen, and the resulting gases (CO₂, H₂O, and N₂) are quantitatively measured.
Expected Elemental Analysis Data
Table 5: Elemental Analysis Data for C₁₃H₁₉NO
| Element | Theoretical (%) | Found (%) |
| Carbon (C) | 76.05 | 76.01 ± 0.4 |
| Hydrogen (H) | 9.33 | 9.35 ± 0.4 |
| Nitrogen (N) | 6.82 | 6.80 ± 0.4 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the analytical characterization of this compound.
Caption: Workflow for the characterization of this compound.
Logical Relationship of Analytical Techniques
This diagram shows the logical relationship between the different analytical techniques used for characterization.
Caption: Interrelation of analytical methods for compound characterization.
References
Application Notes and Protocols for the Analysis of 2-(4-Methoxyphenyl)azepane by NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the structural elucidation and characterization of 2-(4-Methoxyphenyl)azepane using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Introduction
This compound is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Accurate determination of its chemical structure and purity is essential for its development and use in research. NMR spectroscopy provides detailed information about the carbon-hydrogen framework, while mass spectrometry determines the molecular weight and provides insights into the molecule's fragmentation pattern, confirming its identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Both ¹H and ¹³C NMR are crucial for the complete characterization of this compound.
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted chemical shifts (δ) for this compound. These values are based on the analysis of similar structures and theoretical predictions.
Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.25 | d, J=8.5 Hz | 2H | Ar-H (ortho to OMe) |
| 6.88 | d, J=8.5 Hz | 2H | Ar-H (meta to OMe) |
| 3.80 | s | 3H | OCH₃ |
| 3.60 - 3.50 | m | 1H | CH (azepane C2) |
| 3.10 - 3.00 | m | 1H | Azepane CH₂ |
| 2.90 - 2.80 | m | 1H | Azepane CH₂ |
| 1.90 - 1.50 | m | 8H | Azepane CH₂ |
Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 158.5 | Ar-C (para to CH) |
| 135.0 | Ar-C (ipso) |
| 128.0 | Ar-CH (ortho to OMe) |
| 114.0 | Ar-CH (meta to OMe) |
| 65.0 | CH (azepane C2) |
| 55.3 | OCH₃ |
| 48.0 | Azepane CH₂ |
| 38.0 | Azepane CH₂ |
| 30.0 | Azepane CH₂ |
| 28.0 | Azepane CH₂ |
| 26.0 | Azepane CH₂ |
Experimental Protocol for NMR Analysis
1.2.1. Sample Preparation
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the solution is clear and free of any particulate matter.
1.2.2. Instrument Parameters (500 MHz Spectrometer)
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Acquisition Time: 3.28 s
-
Relaxation Delay: 2.0 s
-
Spectral Width: 12 ppm
-
-
¹³C NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Acquisition Time: 1.09 s
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm
-
1.2.3. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
NMR Workflow Diagram
Application Note: A Proposed Synthetic Route for 2-(4-Methoxyphenyl)azepane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a detailed protocol for a proposed two-step synthetic route to obtain 2-(4-Methoxyphenyl)azepane, a valuable scaffold in medicinal chemistry. The synthesis commences with the reduction of commercially available ε-caprolactam to yield the azepane ring, followed by a direct palladium-catalyzed C-H arylation to introduce the 4-methoxyphenyl group at the 2-position. This application note provides comprehensive experimental procedures, a summary of quantitative data, and graphical representations of the synthetic pathway and experimental workflow to guide researchers in the preparation of this and structurally related compounds.
Introduction
Azepane derivatives are significant structural motifs in a variety of biologically active compounds and approved pharmaceuticals.[1][2] The substituent at the 2-position of the azepane ring, in particular, can significantly influence the pharmacological profile of these molecules. The target compound, this compound, incorporates the 4-methoxyphenyl moiety, a common feature in numerous bioactive molecules. This document details a feasible synthetic approach for the preparation of this compound, starting from readily available materials. The proposed route involves two key transformations: the reduction of a lactam to the corresponding cyclic amine, and a subsequent direct C-H functionalization for the introduction of the aryl group.
Proposed Synthetic Pathway
The proposed synthesis of this compound is a two-step process starting from ε-caprolactam.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of Azepane from ε-Caprolactam
This procedure describes the reduction of ε-caprolactam to azepane using lithium aluminum hydride (LiAlH₄).
Materials:
-
ε-Caprolactam
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate (Na₂SO₄)
-
Deionized water
-
Sodium hydroxide (NaOH)
-
Diethyl ether
Procedure:
-
A dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere is charged with a suspension of LiAlH₄ (1.2 eq) in anhydrous THF (100 mL).
-
A solution of ε-caprolactam (1.0 eq) in anhydrous THF (150 mL) is added dropwise to the LiAlH₄ suspension at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 8 hours.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to 0 °C, and excess LiAlH₄ is quenched by the slow, dropwise addition of water (x mL, where x is the mass of LiAlH₄ in grams), followed by 15% aqueous NaOH solution (x mL), and finally water (3x mL).
-
The resulting white precipitate is filtered off and washed with diethyl ether.
-
The combined organic phases are dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield azepane as a colorless liquid.
Step 2: Synthesis of this compound via Palladium-Catalyzed C-H Arylation
This protocol details the direct α-arylation of the synthesized azepane with 4-methoxyphenylboronic acid.
Materials:
-
Azepane
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
A suitable phosphine ligand (e.g., SPhos, XPhos)
-
A suitable base (e.g., K₂CO₃, Cs₂CO₃)
-
A suitable solvent (e.g., Toluene, Dioxane)
-
Deionized water
-
Brine
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add azepane (1.0 eq), 4-methoxyphenylboronic acid (1.5 eq), Pd(OAc)₂ (0.05 eq), the phosphine ligand (0.1 eq), and the base (2.0 eq).
-
Add the anhydrous solvent (e.g., toluene) to the tube.
-
The reaction mixture is heated to 100-120 °C and stirred for 12-24 hours.
-
The reaction progress is monitored by TLC or GC-MS.
-
After completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.
-
The organic layer is washed with water and brine, then dried over anhydrous MgSO₄.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.
Experimental Workflow
Caption: Experimental workflow for the C-H arylation step.
Quantitative Data Summary
The following table summarizes the quantitative data for the proposed synthetic route.
| Step | Reactant/Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume | Product | Theoretical Yield (g) | % Yield |
| 1 | ε-Caprolactam | 1.0 | 113.16 | 10 | 1.13 g | Azepane | 0.99 g | ~85% |
| 1 | LiAlH₄ | 1.2 | 37.95 | 12 | 0.46 g | |||
| 2 | Azepane | 1.0 | 99.17 | 5 | 0.50 g | This compound | 1.03 g | ~60%* |
| 2 | 4-Methoxyphenylboronic acid | 1.5 | 151.96 | 7.5 | 1.14 g | |||
| 2 | Pd(OAc)₂ | 0.05 | 224.49 | 0.25 | 56 mg | |||
| 2 | SPhos | 0.1 | 410.51 | 0.5 | 205 mg | |||
| 2 | K₂CO₃ | 2.0 | 138.21 | 10 | 1.38 g |
*Note: The yield for the C-H arylation step is an estimate based on similar reactions reported in the literature.
Expected Characterization Data
Upon successful synthesis, the structure of this compound (C₁₃H₁₉NO, M.W.: 205.30 g/mol ) would be confirmed by standard spectroscopic methods.
-
¹H NMR (CDCl₃, 400 MHz): Expected chemical shifts (δ, ppm): ~7.2-7.4 (d, 2H, Ar-H), ~6.8-7.0 (d, 2H, Ar-H), ~3.8 (s, 3H, OCH₃), ~3.5-3.7 (m, 1H, CH-Ar), ~2.8-3.2 (m, 2H, N-CH₂), ~1.5-2.0 (m, 8H, azepane-CH₂).
-
¹³C NMR (CDCl₃, 100 MHz): Expected chemical shifts (δ, ppm): ~158-160 (Ar-C-O), ~135-138 (Ar-C), ~128-130 (Ar-CH), ~113-115 (Ar-CH), ~65-70 (CH-Ar), ~55 (OCH₃), ~45-50 (N-CH₂), and several signals between 25-40 ppm for the remaining azepane carbons.
-
Mass Spectrometry (ESI+): Expected m/z: 206.15 [M+H]⁺.
Conclusion
This application note provides a comprehensive and detailed guide for the synthesis of this compound. The proposed two-step route, involving a robust reduction followed by a modern C-H activation/arylation reaction, offers a practical approach for accessing this and other 2-arylazepane derivatives. The provided protocols and workflows are intended to serve as a valuable resource for researchers in organic synthesis and medicinal chemistry.
References
Application Notes and Protocols for In Vitro Testing of 2-(4-Methoxyphenyl)azepane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The azepane scaffold is a privileged structure in medicinal chemistry, with numerous derivatives showing a wide range of pharmacological activities.[1][2] The compound 2-(4-Methoxyphenyl)azepane, featuring a methoxyphenyl group attached to the azepane ring, presents a promising candidate for investigation across various therapeutic areas. The methoxyphenyl moiety is a common feature in many biologically active compounds, and its combination with the flexible seven-membered azepane ring suggests potential interactions with various biological targets.[3]
These application notes provide a comprehensive guide for the in vitro evaluation of this compound. The protocols detailed below are based on established methodologies for assessing the biological activity of related azepane derivatives and other small molecules.
Potential Therapeutic Areas
Based on the known biological activities of azepane derivatives, this compound could be investigated for the following properties:
-
Anticancer Activity: Many azepane-containing compounds have demonstrated cytotoxic effects against various cancer cell lines.[4]
-
Anti-inflammatory Activity: Azepane derivatives have been explored as inhibitors of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX).[5]
-
Neurological Disorders: The structural similarity to compounds targeting central nervous system (CNS) receptors suggests potential applications in neurodegenerative diseases or psychiatric disorders.[3]
-
Enzyme Inhibition: Specific azepane derivatives have been identified as potent inhibitors of enzymes like protein tyrosine phosphatases (e.g., PTPN2/PTPN1), which are implicated in metabolic and autoimmune diseases.[6]
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for the in vitro activity of this compound in various assays. This data is for illustrative purposes to guide researchers in their experimental design and data analysis.
| Assay Type | Target/Cell Line | Parameter | Hypothetical Value (µM) |
| Anticancer Activity | |||
| Cell Viability (MTT) | HCT-116 (Colon) | IC₅₀ | 15.8 |
| A549 (Lung) | IC₅₀ | 32.5 | |
| MCF-7 (Breast) | IC₅₀ | 21.2 | |
| Anti-inflammatory | |||
| COX-1 Inhibition | Ovine COX-1 | IC₅₀ | 45.1 |
| COX-2 Inhibition | Human COX-2 | IC₅₀ | 8.3 |
| Enzyme Inhibition | |||
| PTPN1B Inhibition | Human PTPN1B | IC₅₀ | 2.7 |
Experimental Protocols
Anticancer Activity: MTT Cell Viability Assay
This protocol is designed to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HCT-116, A549, MCF-7)
-
Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize, count, and seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.[4]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. Ensure the final DMSO concentration is <0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control (DMSO).
-
Incubate for 48 hours.[4]
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]
-
Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes at room temperature.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value by plotting a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Anti-inflammatory Activity: COX-1/COX-2 Inhibition Assay
This protocol measures the ability of this compound to inhibit the activity of COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzymes (ovine and human recombinant, respectively)
-
Arachidonic acid (substrate)
-
Colorimetric COX inhibitor screening assay kit (e.g., from Cayman Chemical)
-
This compound
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare all reagents as per the manufacturer's instructions of the assay kit.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions in the assay buffer.
-
-
Assay Procedure:
-
To a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme.
-
Add the test compound or a known inhibitor (e.g., SC-560 for COX-1, Celecoxib for COX-2) as a positive control.
-
Incubate for 10 minutes at 25°C.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for 2 minutes at 25°C.
-
Add the colorimetric substrate and develop the reaction according to the kit's protocol.
-
-
Data Analysis:
-
Measure the absorbance at the recommended wavelength.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Determine the IC₅₀ values for both COX-1 and COX-2.
-
Enzyme Inhibition: PTPN1B (PTP1B) Inhibition Assay
This protocol assesses the inhibitory effect of this compound on the protein tyrosine phosphatase 1B (PTP1B) enzyme.
Materials:
-
Human recombinant PTP1B enzyme
-
p-Nitrophenyl Phosphate (pNPP) substrate
-
PTP1B assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM DTT, 1 mM EDTA)
-
This compound
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO and perform serial dilutions in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the PTP1B enzyme and the test compound or a known PTP1B inhibitor (e.g., Suramin) as a positive control.
-
Incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the pNPP substrate.
-
Incubate for 30 minutes at 37°C.
-
-
Data Analysis:
-
Measure the absorbance at 405 nm.
-
Calculate the percentage of PTP1B inhibition.
-
Determine the IC₅₀ value from a dose-response curve.
-
Visualizations
Experimental Workflow
Caption: A generalized workflow for the in vitro screening of novel compounds.
PTPN1B Signaling Pathway
Caption: Inhibition of PTPN1B enhances insulin signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of new hexahydropyrimido[1,2- a]azepine derivatives bearing functionalized aryl and heterocyclic moieties as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Evaluating the Effects of 2-(4-Methoxyphenyl)azepane in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a comprehensive guide to utilizing preclinical animal models for investigating the potential neuropharmacological effects of 2-(4-Methoxyphenyl)azepane. Given that the azepane scaffold is a key feature in numerous centrally acting agents with therapeutic applications in depression, anxiety, and other CNS disorders, these protocols focus on evaluating the antidepressant-like and anxiolytic-like properties of the compound.[1][2][3]
Introduction and Hypothesized Mechanism of Action
This compound is a novel compound featuring a seven-membered azepane heterocyclic ring. This structural motif is present in various pharmacologically active molecules, suggesting its potential for therapeutic applications.[3] The presence of a methoxyphenyl group, common in compounds targeting monoaminergic systems, suggests a possible mechanism of action involving the modulation of neurotransmitters such as serotonin (5-HT) and dopamine (DA).[4][5]
This document outlines an integrated approach using behavioral and neurochemical methods to characterize the in vivo effects of this compound in rodent models. The primary hypothesis is that the compound may exert its effects by interacting with monoamine receptors or transporters, leading to alterations in synaptic neurotransmitter levels and subsequent changes in mood and behavior.
Caption: Hypothesized mechanism of this compound.
Protocols for Assessing Antidepressant-Like Activity
The Forced Swim Test (FST) and Tail Suspension Test (TST) are widely used behavioral assays to screen for potential antidepressant efficacy.[6][7] These tests are based on the principle that rodents, when placed in an inescapable, stressful situation, will eventually adopt an immobile posture.[8][9] A reduction in the duration of immobility is predictive of antidepressant activity.[7][8]
Caption: Experimental workflow for antidepressant-like activity screening.
Forced Swim Test (FST) Protocol
This protocol is adapted for mice but can be modified for rats.[10][11][12]
Materials:
-
Transparent glass or Plexiglas cylinders (e.g., 25 cm tall, 10 cm diameter).[13]
-
Water bath or heater to maintain water temperature.
-
Tap water.
-
Video recording equipment.
-
Drying cage with a heat lamp and blotting paper.[10]
-
Timer.
Procedure:
-
Preparation: Transport mice to the testing room at least 30-60 minutes before the experiment to acclimate.[10]
-
Apparatus Setup: Fill the cylinders with water (23-25°C) to a depth where the mouse cannot touch the bottom with its tail or hind legs (approx. 15 cm).[12][13][14] Change the water between each animal to avoid olfactory cues.[10]
-
Test Session: Gently place each mouse into its respective cylinder. The test duration is typically 6 minutes.[10][12][13]
-
Recording: Record the entire 6-minute session for later analysis. Ensure the experimenter remains at a distance to avoid disturbing the animals.[12]
-
Post-Test Care: After 6 minutes, remove the mouse from the water, gently dry it with a towel, and place it in a heated drying cage to prevent hypothermia before returning it to its home cage.[10][11]
-
Data Analysis: A trained observer, blind to the treatment groups, should score the duration of immobility during the last 4 minutes of the 6-minute test.[6][13] Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.[8][10]
Tail Suspension Test (TST) Protocol
This test is primarily used for mice.[8]
Materials:
-
Tail suspension apparatus (e.g., a box or chamber with a suspension bar).[9]
-
Adhesive tape (strong enough to support the mouse's weight).[9][15]
-
"Climbstoppers" (a small cylinder to pass the tail through) for strains prone to tail-climbing (e.g., C57BL/6).[16]
-
Video recording equipment and timer.
Procedure:
-
Preparation: Acclimate mice to the testing room for at least 60 minutes.
-
Animal Suspension: Measure and cut a piece of adhesive tape (approx. 17 cm).[15] Securely attach about 1-2 cm of the tape to the tip of the mouse's tail.[16][17]
-
Test Session: Suspend the mouse by taping the free end of the tape to the suspension bar. The mouse should hang in a position where it cannot touch any surfaces.[15][16]
-
Recording: The test session typically lasts for 6 minutes.[16][17] Video record the session for scoring.
-
Data Analysis: A blinded observer scores the total time the mouse remains immobile during the 6-minute test.[17] Immobility is defined as the passive hanging of the animal without any movement.[17]
Data Presentation for Antidepressant-Like Activity
| Treatment Group | Dose (mg/kg) | N | Immobility Time in FST (seconds) (Mean ± SEM) | Immobility Time in TST (seconds) (Mean ± SEM) |
| Vehicle | - | 10 | Data | Data |
| Reference (e.g., Fluoxetine) | 20 | 10 | Data | Data |
| This compound | 1 | 10 | Data | Data |
| This compound | 10 | 10 | Data | Data |
| This compound | 30 | 10 | Data | Data |
Protocol for Assessing Anxiolytic-Like Activity
The Elevated Plus Maze (EPM) is a widely used behavioral test to assess anxiety-like behaviors in rodents. The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[18]
Elevated Plus Maze (EPM) Protocol
Materials:
-
Elevated plus-shaped maze, typically with two open arms and two closed arms, elevated from the floor.
-
Video camera and tracking software.
-
Low-level, indirect lighting in the testing room.
Procedure:
-
Preparation: Acclimate the animal to the testing room for at least 30-60 minutes prior to the test. The room should be quiet to minimize disturbances.
-
Test Session: Place the animal in the center of the maze, facing one of the open arms.
-
Recording: Allow the animal to explore the maze freely for a 5-minute session. Record the session with an overhead camera.
-
Cleaning: Thoroughly clean the maze with 70% ethanol between trials to remove any olfactory cues.
-
Data Analysis: Key parameters measured by tracking software or a blinded observer include:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Total distance traveled (as a measure of general locomotor activity).
-
An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.[18]
-
Data Presentation for Anxiolytic-Like Activity
| Treatment Group | Dose (mg/kg) | N | Time in Open Arms (%) (Mean ± SEM) | Open Arm Entries (%) (Mean ± SEM) | Total Distance Traveled (cm) (Mean ± SEM) |
| Vehicle | - | 10 | Data | Data | Data |
| Reference (e.g., Diazepam) | 2 | 10 | Data | Data | Data |
| This compound | 1 | 10 | Data | Data | Data |
| This compound | 10 | 10 | Data | Data | Data |
| This compound | 30 | 10 | Data | Data | Data |
Protocol for Neurochemical Analysis
To investigate the underlying mechanism of action, monoamine neurotransmitter levels (e.g., serotonin, dopamine) and their metabolites can be quantified in specific brain regions. High-performance liquid chromatography with electrochemical detection (HPLC-ECD) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are sensitive methods for this analysis.[4][19][20]
Caption: Workflow for post-mortem neurochemical analysis.
Brain Tissue Monoamine Quantification Protocol
This protocol is a general guideline based on established LC-MS/MS methods.[4]
Materials:
-
Dissection tools, ice-cold plate.
-
Homogenizer (e.g., sonicator).
-
High-speed refrigerated centrifuge.
-
LC-MS/MS system with a C18 analytical column.[4]
-
Perchloric acid or similar extraction buffer.
-
Standards for serotonin (5-HT), dopamine (DA), and their metabolites.
Procedure:
-
Tissue Collection: Following behavioral testing, animals are euthanized. Brains are rapidly extracted, and specific regions (e.g., prefrontal cortex, hippocampus, striatum) are dissected on an ice-cold surface. Tissues are immediately snap-frozen in liquid nitrogen and stored at -80°C until analysis.[21]
-
Sample Preparation:
-
Weigh the frozen tissue sample.
-
Homogenize the tissue in a specific volume of ice-cold 0.1 M perchloric acid containing an internal standard.
-
Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 15-20 minutes at 4°C.
-
-
Analysis:
-
Quantification:
-
Identify and quantify the peaks corresponding to the monoamines and their metabolites by comparing their retention times and mass-to-charge ratios with those of known standards.
-
Calculate the concentration of each analyte in the tissue (e.g., in ng/g of tissue).
-
Data Presentation for Neurochemical Analysis
| Treatment Group | Dose (mg/kg) | Brain Region | 5-HT (ng/g tissue) (Mean ± SEM) | Dopamine (ng/g tissue) (Mean ± SEM) |
| Vehicle | - | Prefrontal Cortex | Data | Data |
| Reference | 20 | Prefrontal Cortex | Data | Data |
| This compound | 30 | Prefrontal Cortex | Data | Data |
| Vehicle | - | Hippocampus | Data | Data |
| Reference | 20 | Hippocampus | Data | Data |
| This compound | 30 | Hippocampus | Data | Data |
References
- 1. researchgate.net [researchgate.net]
- 2. jopir.in [jopir.in]
- 3. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. static1.squarespace.com [static1.squarespace.com]
- 5. Electrophysiological effects of N-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-N-(2-pyridinyl) cyclohexane carboxamide (WAY 100635) on dorsal raphe serotonergic neurons and CA1 hippocampal pyramidal cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Behavioral Assessment of Antidepressant Activity in Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Animal tests for anxiety-like and depression-like behavior in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. maze.conductscience.com [maze.conductscience.com]
- 10. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 11. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 12. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. animal.research.wvu.edu [animal.research.wvu.edu]
- 15. The Tail Suspension Test [jove.com]
- 16. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. criver.com [criver.com]
- 19. Analytical Techniques to Investigate the Neurochemical Basis of Behavior [escholarship.org]
- 20. acnp.org [acnp.org]
- 21. Monoamine concentrations in the human brain. A comparison between two methods of tissue handling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 2-(4-Methoxyphenyl)azepane Libraries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the high-throughput screening (HTS) of 2-(4-Methoxyphenyl)azepane libraries, a promising class of compounds for central nervous system (CNS) drug discovery. Due to the limited publicly available HTS data for this specific library, this document leverages data from closely related azepane analogs to propose likely biological targets, relevant screening assays, and potential signaling pathways for investigation.
Introduction
The azepane scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous biologically active compounds. The this compound core, in particular, presents a unique three-dimensional structure that is attractive for targeting complex binding sites within CNS proteins. Analogs of this structure have shown potent activity at monoamine transporters and sigma receptors, suggesting that libraries based on this scaffold are fertile ground for the discovery of novel therapeutics for neurological and psychiatric disorders.
Potential Biological Targets and Therapeutic Areas
Based on the activity of structurally related N-benzylated bicyclic azepanes, the primary hypothesized targets for a this compound library are:
-
Monoamine Transporters (MATs): Specifically the Norepinephrine Transporter (NET) and the Dopamine Transporter (DAT).[1] MATs are crucial for regulating neurotransmitter levels in the synapse, and their modulation is a key strategy for treating depression, ADHD, and other mood disorders.[1]
-
Sigma-1 Receptor (σ1R): This intracellular chaperone protein is involved in a variety of cellular functions, including the modulation of G-protein coupled receptor (GPCR) signaling and cellular stress responses.[2][3] It is a promising target for neurodegenerative diseases, psychiatric disorders, and cancer.[3][4]
Data Presentation: Bioactivity of Azepane Analogs
The following table summarizes the in vitro bioactivity of N-benzylated bicyclic azepane analogs, providing a benchmark for the potential potency of compounds within a this compound library.
| Compound Class | Target | IC50 (nM) | Reference |
| N-Benzylated Bicyclic Azepane | Norepinephrine Transporter (NET) | < 100 | [1] |
| N-Benzylated Bicyclic Azepane | Dopamine Transporter (DAT) | < 100 | [1] |
| N-Benzylated Bicyclic Azepane | Sigma-1 Receptor (σ1R) | ≈ 110 | [1] |
Experimental Protocols
High-throughput screening of a this compound library should focus on assays that can efficiently identify compounds interacting with the hypothesized targets. Below are detailed protocols for primary and secondary screening assays.
Protocol 1: Primary High-Throughput Screening - Radioligand Binding Assay for Monoamine Transporters (NET and DAT)
This assay is designed to identify compounds that bind to and potentially inhibit the norepinephrine and dopamine transporters.
Materials:
-
HEK293 cells stably expressing human NET or DAT
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Radioligand for NET (e.g., [³H]-Nisoxetine)
-
Radioligand for DAT (e.g., [³H]-WIN 35,428)
-
Non-specific binding inhibitor for NET (e.g., Desipramine)
-
Non-specific binding inhibitor for DAT (e.g., GBR 12909)
-
This compound library compounds dissolved in DMSO
-
96-well filter plates (e.g., GF/B filters)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from HEK293 cells overexpressing the target transporter.
-
Assay Plate Preparation: In a 96-well plate, add assay buffer, the prepared cell membranes, and the appropriate radioligand.
-
Compound Addition: Add the this compound library compounds at a single high concentration (e.g., 10 µM) to the experimental wells. For total binding wells, add vehicle (DMSO). For non-specific binding wells, add the corresponding non-specific inhibitor.
-
Incubation: Incubate the plates at room temperature for 60-90 minutes to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plates using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Scintillation Counting: Dry the filters, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each library compound compared to the total binding control. Compounds showing significant inhibition (e.g., >50%) are considered primary "hits".
Protocol 2: Secondary Screening and Potency Determination - IC50 Determination by Radioligand Binding Assay
This protocol is used to determine the potency (IC50 value) of the primary hits identified in the primary screen.
Procedure:
-
Serial Dilution: Prepare serial dilutions of the hit compounds (e.g., 11-point, 1:3 dilution series) in DMSO.
-
Assay Setup: Follow the same procedure as the primary screening assay, but instead of a single concentration, add the different concentrations of the hit compounds to the wells.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each hit compound.
Protocol 3: Functional Assay - Calcium Mobilization for Sigma-1 Receptor (σ1R) Activity
This assay assesses the functional activity of compounds at the sigma-1 receptor by measuring changes in intracellular calcium levels, a downstream effect of σ1R modulation of GPCR signaling.
Materials:
-
A suitable cell line endogenously or recombinantly expressing σ1R and a Gq-coupled GPCR (e.g., HEK293 cells co-expressing σ1R and the M1 muscarinic receptor).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A known GPCR agonist (e.g., carbachol for the M1 receptor).
-
This compound library hit compounds.
-
Fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Cell Plating: Seed the cells in 96- or 384-well black, clear-bottom plates and culture overnight.
-
Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.
-
Compound Pre-incubation: Add the hit compounds to the wells and incubate for a defined period (e.g., 15-30 minutes) to allow for cell penetration and target engagement.
-
Agonist Stimulation and Signal Detection: Place the plate in the fluorescence reader. Add the GPCR agonist to all wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: Analyze the kinetic data to determine the effect of the compounds on the agonist-induced calcium flux. Potentiators of the signal may be considered σ1R agonists, while inhibitors may be antagonists.
Mandatory Visualizations
Experimental Workflow
Caption: High-throughput screening workflow for this compound libraries.
Postulated Signaling Pathway Modulation
Caption: Hypothesized modulation of neuronal signaling by this compound derivatives.
References
- 1. Monoamine transporter - Wikipedia [en.wikipedia.org]
- 2. Sigma 1 receptor modulation of G-protein-coupled receptor signaling: potentiation of opioid transduction independent from receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for the Purification of 2-(4-Methoxyphenyl)azepane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 2-(4-Methoxyphenyl)azepane, a key intermediate in pharmaceutical synthesis. The following methods are described: flash column chromatography, recrystallization, and high-performance liquid chromatography (HPLC).
Flash Column Chromatography
Flash column chromatography is a rapid and efficient method for the purification of organic compounds. For basic compounds like this compound, special considerations are necessary to prevent poor separation due to interactions with the acidic silica gel stationary phase.
Experimental Protocol
Method 1: Standard Silica Gel with Triethylamine Additive
-
Slurry Preparation: Prepare a slurry of silica gel (100-200 mesh) in the initial elution solvent (e.g., 98:2 Hexane:Ethyl Acetate with 0.5% Triethylamine).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a flat top surface.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane (DCM) or the initial elution solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dried powder onto the top of the column bed.
-
Elution: Begin elution with the initial non-polar solvent mixture and gradually increase the polarity (e.g., from 2% to 20% Ethyl Acetate in Hexane, maintaining 0.5% Triethylamine throughout).[1] The addition of a competing base like triethylamine helps to prevent tailing of the amine product.[2][3]
-
Fraction Collection: Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Method 2: Amine-Functionalized Silica Gel
-
Column Selection: Utilize a pre-packed amine-functionalized silica gel column. This specialized stationary phase minimizes the strong interactions between the basic amine and the support.[2][3]
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., Hexane/Ethyl Acetate mixture) and load it directly onto the column.
-
Elution: Elute with a non-polar to moderately polar solvent system, such as a gradient of Ethyl Acetate in Hexane. The use of an amine additive in the mobile phase is typically not necessary with this type of column.[2]
-
Fraction Collection and Processing: Collect and analyze fractions as described in Method 1.
Data Presentation
| Parameter | Method 1: Standard Silica w/ TEA | Method 2: Amine-Functionalized Silica |
| Stationary Phase | Silica Gel (100-200 mesh) | Amine-Functionalized Silica Gel |
| Mobile Phase | Hexane/Ethyl Acetate Gradient + 0.5% TEA | Hexane/Ethyl Acetate Gradient |
| Typical Gradient | 2% to 20% Ethyl Acetate | 5% to 30% Ethyl Acetate |
| Expected Purity | >95% | >98% |
| Key Advantage | Cost-effective | Improved peak shape and purity |
Workflow Diagram
Recrystallization
Recrystallization is a technique used to purify solid compounds. The principle is based on the differential solubility of the compound and its impurities in a given solvent or solvent mixture.
Experimental Protocol
-
Solvent Selection: Screen for a suitable solvent or solvent system. The ideal solvent should dissolve the compound sparingly at room temperature but readily at its boiling point. For this compound, solvent systems like heptane/ethyl acetate or methanol/water are good starting points.[4]
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot solvent to the crude solid until it is completely dissolved.
-
Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the solution briefly heated and then hot-filtered.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. The decreased solubility will cause the pure compound to crystallize. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven to remove residual solvent.
Protocol for Salt Formation and Recrystallization:
For basic compounds like amines, forming a salt can often facilitate crystallization and improve purity.[5]
-
Salt Formation: Dissolve the crude amine in a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Add a solution of HCl in the same solvent (or a miscible one) dropwise until precipitation of the hydrochloride salt is complete.
-
Isolation of Crude Salt: Collect the crude salt by filtration.
-
Recrystallization of Salt: Recrystallize the salt from a suitable solvent system (e.g., ethanol/water or isopropanol).
Data Presentation
| Parameter | Free Base Recrystallization | Salt Recrystallization |
| Typical Solvents | Heptane/Ethyl Acetate, Methanol/Water | Ethanol/Water, Isopropanol |
| Expected Purity | >98% | >99% |
| Key Advantage | Avoids an extra chemical step | Often yields highly pure, crystalline material |
Workflow Diagram
High-Performance Liquid Chromatography (HPLC)
For achieving very high purity, especially for analytical standards or late-stage drug development, preparative HPLC is the method of choice. Reversed-phase HPLC is particularly well-suited for the purification of polar and basic compounds.[6]
Experimental Protocol
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Degas both mobile phases before use.
-
-
Sample Preparation: Dissolve the crude this compound in Mobile Phase A to a concentration of approximately 1-5 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
HPLC System Setup:
-
Install a C18 preparative column.
-
Equilibrate the system with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 30 minutes.
-
-
Injection and Elution: Inject the prepared sample onto the column and run a suitable gradient program.
-
Fraction Collection: Monitor the chromatogram at an appropriate UV wavelength (e.g., 220 nm or 254 nm) and collect the fraction corresponding to the main product peak.
-
Post-Purification Processing:
-
Combine the collected fractions.
-
Remove the acetonitrile by rotary evaporation.
-
Lyophilize the remaining aqueous solution to obtain the purified product as a TFA salt.
-
Data Presentation
| Parameter | Condition |
| Column | Preparative C18, 10 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 95% B over 30 minutes |
| Flow Rate | 20 mL/min (for a standard preparative column) |
| Detection | UV at 220 nm or 254 nm |
| Expected Purity | >99.5% |
Logical Relationship Diagram
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. biotage.com [biotage.com]
- 3. biotage.com [biotage.com]
- 4. reddit.com [reddit.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. High performance liquid chromatography of pharmacologically active amines and peptides in biological materials - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vivo Formulation of 2-(4-Methoxyphenyl)azepane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the formulation of the novel research compound, 2-(4-Methoxyphenyl)azepane, for in vivo studies. Due to the predicted lipophilic nature of this molecule, this guide focuses on a straightforward and widely applicable co-solvent-based formulation approach suitable for early-stage preclinical research. The provided protocols and data are intended as a starting point and may require optimization based on specific experimental needs and further solubility and stability studies.
Introduction
This compound is a synthetic compound with potential for investigation in various biological systems. Its chemical structure, featuring a methoxyphenyl group and an azepane ring, suggests poor aqueous solubility, a common challenge in the preclinical development of new chemical entities.[1][2] Proper formulation is therefore critical to ensure adequate bioavailability and achieve meaningful results in in vivo studies. This document outlines a recommended protocol for preparing a solution of this compound for parenteral or oral administration in animal models. The primary strategy employed is the use of a co-solvent system to enhance the solubility of this lipophilic compound.[3]
Physicochemical Properties and Solubility Profile (Hypothetical Data)
A preliminary assessment of the physicochemical properties of this compound is essential for selecting an appropriate formulation strategy. The following table summarizes hypothetical solubility data in various pharmaceutically acceptable vehicles. This data is illustrative and should be experimentally verified.
| Vehicle/Solvent System | Solubility (mg/mL) at 25°C | Observations |
| Water | < 0.01 | Practically insoluble |
| Phosphate-Buffered Saline (PBS), pH 7.4 | < 0.01 | Practically insoluble |
| 5% Dextrose in Water (D5W) | < 0.01 | Practically insoluble |
| Dimethyl Sulfoxide (DMSO) | > 100 | Freely soluble |
| Ethanol (95%) | > 50 | Freely soluble |
| Polyethylene Glycol 400 (PEG 400) | > 75 | Freely soluble |
| Propylene Glycol (PG) | > 80 | Freely soluble |
| Co-solvent System (10% DMSO, 40% PEG 400, 50% Saline) | ~5 | Clear solution |
| Lipid-Based Vehicle (e.g., Sesame Oil) | ~10 | Clear solution |
Based on this hypothetical data, a co-solvent system is a viable approach to achieve a suitable concentration for in vivo dosing. Lipid-based formulations also present a promising alternative for enhancing oral bioavailability.[4][5][6][7][8]
Experimental Protocols
The following protocols provide step-by-step instructions for the preparation of a this compound formulation.
3.1. Protocol 1: Preparation of a Co-solvent Formulation for Parenteral Administration
This protocol describes the preparation of a 100 mL stock solution of this compound at a concentration of 2 mg/mL.
Materials and Equipment:
-
This compound (powder)
-
Dimethyl Sulfoxide (DMSO), USP grade
-
Polyethylene Glycol 400 (PEG 400), USP grade
-
Sterile Saline (0.9% NaCl), USP grade
-
Sterile, pyrogen-free vials
-
Calibrated analytical balance
-
Sterile magnetic stir bar and stir plate
-
Sterile serological pipettes and pipette aid
-
Sterile 0.22 µm syringe filters
Procedure:
-
Weighing the Compound: Accurately weigh 200 mg of this compound and transfer it to a sterile vial.
-
Initial Solubilization: Add 10 mL of DMSO to the vial containing the compound. Gently swirl or vortex until the compound is completely dissolved.
-
Addition of Co-solvent: Add 40 mL of PEG 400 to the solution. Mix thoroughly using a sterile magnetic stir bar until a homogenous solution is obtained.
-
Final Dilution: Slowly add 50 mL of sterile saline to the mixture while stirring continuously. A transient cloudiness may appear but should dissipate upon complete mixing.
-
Sterile Filtration: Draw the final solution into a sterile syringe and pass it through a sterile 0.22 µm syringe filter into a final sterile, pyrogen-free vial.
-
Storage: Store the final formulation at 2-8°C, protected from light. The stability of the formulation under these conditions should be determined experimentally.
3.2. Protocol 2: Preparation of a Lipid-Based Formulation for Oral Administration
This protocol describes the preparation of a 50 mL stock solution of this compound at a concentration of 5 mg/mL in a lipid vehicle.
Materials and Equipment:
-
This compound (powder)
-
Sesame Oil, USP grade
-
Calibrated analytical balance
-
Sterile glass vials
-
Vortex mixer or sonicator
-
Heating block or water bath (optional)
Procedure:
-
Weighing the Compound: Accurately weigh 250 mg of this compound and transfer it to a sterile glass vial.
-
Addition of Vehicle: Add 50 mL of sesame oil to the vial.
-
Solubilization: Tightly cap the vial and vortex vigorously for 5-10 minutes. If necessary, gentle warming (to 37-40°C) can be applied to aid dissolution.
-
Visual Inspection: Visually inspect the solution to ensure that all solid material has dissolved and the solution is clear.
-
Storage: Store the formulation at room temperature, protected from light.
Visualizations
4.1. Experimental Workflow for Co-solvent Formulation
Caption: Workflow for co-solvent formulation preparation.
4.2. Hypothetical Signaling Pathway
Given the structural motifs present in this compound, it could potentially interact with G-protein coupled receptors (GPCRs) in the central nervous system. The following diagram illustrates a hypothetical signaling cascade that could be modulated by this compound.
Caption: Hypothetical GPCR signaling pathway.
Considerations for In Vivo Studies
-
Vehicle Controls: It is imperative to include a vehicle-only control group in all in vivo experiments to account for any potential effects of the formulation excipients themselves.
-
Route of Administration: The choice of administration route (e.g., intravenous, intraperitoneal, oral) will depend on the specific aims of the study and the pharmacokinetic properties of the compound. The co-solvent formulation is suitable for parenteral routes, while the lipid-based formulation is designed for oral gavage.
-
Dose Volume: The volume of the formulation administered should be appropriate for the size of the animal and the route of administration to avoid adverse effects.
-
Stability: The chemical and physical stability of the prepared formulation should be assessed over the intended period of use. Signs of precipitation or degradation should be monitored.
-
Toxicity: The potential toxicity of the chosen excipients at the administered dose should be considered. DMSO, for example, can have biological effects at higher concentrations.
Conclusion
The successful in vivo evaluation of this compound is critically dependent on the use of an appropriate formulation to overcome its presumed poor aqueous solubility. The co-solvent and lipid-based protocols described in these application notes provide a rational starting point for researchers. It is strongly recommended that solubility and stability studies be conducted to confirm the suitability of the chosen formulation for specific experimental conditions. Further optimization of the formulation may be necessary to achieve the desired pharmacokinetic profile.
References
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. routledge.com [routledge.com]
- 5. Functions of Lipids for Enhancement of Oral Bioavailability of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. Frontiers | Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs [frontiersin.org]
- 8. Lipid-Based Formulations for Oral Drug Delivery: Effects on Drug Absorption and Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental Design for the Investigation of 2-(4-Methoxyphenyl)azepane: A Roadmap for Preclinical Research
For Immediate Release
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction: The compound 2-(4-Methoxyphenyl)azepane features two key structural motifs: the azepane ring and a methoxyphenyl group. The azepane scaffold is recognized as a "privileged structure" in medicinal chemistry, known for its presence in numerous approved drugs and its conformational flexibility that allows for optimal target binding.[1][2][3] The methoxyphenyl moiety is a common feature in various centrally active agents, including ligands for serotonin and dopamine receptors.[4][5][6] While specific biological data for this compound is not extensively documented, its structural components suggest a high probability of activity within the central nervous system (CNS). Notably, similar azepane-containing structures have been identified as potent inhibitors of monoamine transporters, such as the norepinephrine transporter (NET) and the dopamine transporter (DAT).[7][8]
This document outlines a systematic experimental design to elucidate the pharmacological profile of this compound. The proposed workflow will investigate its potential as a modulator of key CNS targets, specifically monoamine transporters and G-protein coupled receptors (GPCRs) like serotonin and dopamine receptors, which are implicated in a range of neurological and psychiatric disorders.[9][10]
Hypothesized Biological Targets
Based on its structural characteristics, the primary hypothesized molecular targets for this compound are:
-
Monoamine Transporters: Specifically, the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[11]
-
Serotonin (5-HT) Receptors: Various subtypes, with an initial focus on 5-HT1A and 5-HT2A receptors due to their therapeutic relevance.[12][13]
-
Dopamine (D) Receptors: Focusing on the D1-like and D2-like receptor families.[14][15]
The following experimental plan is designed to systematically test these hypotheses.
Experimental Workflow
The proposed research plan follows a tiered approach, beginning with broad in vitro screening to identify primary targets and progressing to more complex cellular and in vivo models to determine functional activity and preliminary therapeutic potential.
Caption: High-level experimental workflow for this compound.
Phase 1: In Vitro Experimental Protocols
Protocol 1: Radioligand Binding Assays for Target Affinity
Objective: To determine the binding affinity of this compound for human monoamine transporters and selected serotonin and dopamine receptors.
Methodology:
-
Target Preparation: Cell membranes expressing the recombinant human targets (SERT, NET, DAT, 5-HT1A, 5-HT2A, D1, D2) are prepared from stable cell lines (e.g., HEK293 or CHO).
-
Radioligand Selection: Choose appropriate high-affinity radioligands for each target (e.g., [³H]Citalopram for SERT, [³H]Nisoxetine for NET, [³H]WIN 35,428 for DAT, [³H]8-OH-DPAT for 5-HT1A, [³H]Ketanserin for 5-HT2A, [³H]SCH 23390 for D1, [³H]Spiperone for D2).
-
Assay Procedure:
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and a range of concentrations of the test compound (this compound).
-
Incubations are carried out in appropriate assay buffers at a specific temperature and for a set duration to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a known, non-labeled competing ligand.
-
-
Detection: The reaction is terminated by rapid filtration through glass fiber filters. The filters are washed to remove unbound radioligand, and the bound radioactivity is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is calculated. The binding affinity (Ki) is then determined using the Cheng-Prusoff equation.
Protocol 2: Functional Assays for Mechanism of Action
Objective: To characterize the functional activity of this compound at the identified primary targets (e.g., as an inhibitor, agonist, or antagonist).
Methodology (Example for SERT): Neurotransmitter Uptake Assay
-
Cell Culture: Use cells stably expressing the human serotonin transporter (hSERT), such as HEK293-hSERT cells.
-
Assay Procedure:
-
Plate the cells in a 96-well plate.
-
Pre-incubate the cells with varying concentrations of this compound or a reference inhibitor (e.g., Fluoxetine).
-
Initiate the uptake reaction by adding a known concentration of [³H]Serotonin.
-
Incubate for a short period (e.g., 10-15 minutes) at 37°C.
-
Terminate the uptake by washing the cells rapidly with ice-cold buffer.
-
-
Detection: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Calculate the IC50 value, representing the concentration of the compound that inhibits 50% of serotonin uptake.
Methodology (Example for 5-HT1A Receptor): cAMP Assay
-
Cell Culture: Use cells stably expressing the human 5-HT1A receptor (a Gi-coupled receptor), such as CHO-h5-HT1A cells.
-
Assay Procedure:
-
Treat the cells with forskolin to stimulate adenylyl cyclase and increase intracellular cAMP levels.
-
Concurrently, add varying concentrations of this compound.
-
To test for antagonist activity, pre-incubate the cells with the test compound before adding a known 5-HT1A agonist (e.g., 8-OH-DPAT).
-
-
Detection: Measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis: Determine the EC50 (for agonist activity) or IC50 (for antagonist activity) by measuring the compound's effect on cAMP production.
Hypothetical Signaling Pathway Modulation
Should in vitro assays indicate that this compound acts as a dopamine D1 receptor agonist, it would be expected to modulate the Gs-protein coupled signaling cascade, leading to the activation of adenylyl cyclase and an increase in intracellular cAMP.
Caption: Hypothetical D1 receptor agonist signaling pathway.
Data Presentation
Quantitative data from the in vitro experiments should be summarized for clear comparison.
Table 1: Hypothetical Binding Affinities (Ki, nM) of this compound
| Target | Radioligand | Ki (nM) |
| SERT | [³H]Citalopram | 15 |
| NET | [³H]Nisoxetine | 120 |
| DAT | [³H]WIN 35,428 | 85 |
| 5-HT1A | [³H]8-OH-DPAT | 75 |
| 5-HT2A | [³H]Ketanserin | >1000 |
| D1 | [³H]SCH 23390 | >1000 |
| D2 | [³H]Spiperone | 450 |
Table 2: Hypothetical Functional Activities (IC50/EC50, nM) of this compound
| Assay | Functional Readout | Activity | Value (nM) |
| SERT Uptake | Inhibition | IC50 | 25 |
| DAT Uptake | Inhibition | IC50 | 150 |
| 5-HT1A cAMP | Agonism | EC50 | 200 |
| D2 cAMP | Antagonism | IC50 | 600 |
Note: The data presented in these tables are purely hypothetical and for illustrative purposes.
Phase 2: In Vivo Experimental Protocols
Protocol 3: Pharmacokinetic (PK) Profiling in Rodents
Objective: To determine the basic pharmacokinetic properties of this compound in mice or rats.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=3-4 per group).
-
Administration: Administer the compound via intravenous (IV) bolus (e.g., 1 mg/kg) and oral gavage (PO) (e.g., 10 mg/kg).
-
Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours).
-
Analysis: Process blood to plasma and analyze the concentration of the compound using LC-MS/MS.
-
Data Analysis: Calculate key PK parameters including clearance, volume of distribution, half-life, and oral bioavailability.
Protocol 4: Behavioral Pharmacology (Antidepressant-like Activity)
Objective: To assess the potential antidepressant-like effects of the compound in a validated animal model.
Methodology: Forced Swim Test (FST) in Mice
-
Animal Model: Male C57BL/6 mice.
-
Acclimation and Dosing: Acclimate animals to the facility. Administer this compound, a vehicle control, and a positive control (e.g., imipramine) via intraperitoneal (IP) injection 30-60 minutes before the test.
-
Test Procedure:
-
Place each mouse in a transparent cylinder filled with water (25°C) from which it cannot escape.
-
Conduct a 6-minute test session. The first 2 minutes are for habituation.
-
During the final 4 minutes, record the duration of immobility (time spent floating with only minor movements to maintain balance).
-
-
Data Analysis: Compare the immobility time between the treatment groups. A significant reduction in immobility time compared to the vehicle group suggests an antidepressant-like effect.
Conclusion
This document provides a foundational experimental design for the preclinical evaluation of this compound. The proposed workflow will enable a thorough characterization of its pharmacological profile, starting from in vitro target identification and culminating in in vivo proof-of-concept studies. The results of these experiments will be crucial for determining the therapeutic potential of this compound and guiding future drug development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure-activity relationship studies of central nervous system agents. 13. 4-[3-(Benzotriazol-1-yl)propyl]-1-(2-methoxyphenyl)piperazine, a new putative 5-HT1A receptor antagonist, and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijrpr.com [ijrpr.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Monoamine transporter - Wikipedia [en.wikipedia.org]
- 10. 2-(4-Iodo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. annualreviews.org [annualreviews.org]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Serotonin - Wikipedia [en.wikipedia.org]
- 14. Frontiers | Dopamine Signaling in reward-related behaviors [frontiersin.org]
- 15. Dopamine: Functions, Signaling, and Association with Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Bioactivity Assessment of 2-(4-Methoxyphenyl)azepane
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive framework for the initial bioactivity screening and characterization of the novel compound, 2-(4-Methoxyphenyl)azepane. The structural motifs of this compound, namely the azepane core and the 4-methoxyphenyl group, are present in numerous centrally active agents. The azepane ring is a recognized privileged scaffold in medicinal chemistry, offering three-dimensional diversity for potent and selective interactions with biological targets. The 4-methoxyphenyl moiety is a common feature in compounds targeting monoamine transporters and G-protein coupled receptors (GPCRs). Therefore, the following protocols are designed to investigate the potential of this compound as a modulator of key central nervous system (CNS) targets.
Hypothesized Biological Target and Signaling Pathway
Based on the structural features of this compound, a primary hypothesis is its interaction with monoamine transporters, such as the serotonin transporter (SERT), dopamine transporter (DAT), or norepinephrine transporter (NET). These transporters are critical for regulating neurotransmitter levels in the synaptic cleft, and their modulation is a key mechanism for treating various neurological and psychiatric disorders. A secondary hypothesis is the compound's potential to act on G-protein coupled receptors, a large family of receptors involved in a wide array of physiological processes.
Below is a diagram illustrating a hypothesized signaling pathway where this compound inhibits the reuptake of a monoamine neurotransmitter, leading to enhanced postsynaptic receptor activation.
Application Notes and Protocols for the Scalable Synthesis of 2-(4-Methoxyphenyl)azepane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the scalable synthesis of 2-(4-Methoxyphenyl)azepane, a valuable scaffold in medicinal chemistry. The synthetic strategy is a robust four-step process commencing with the synthesis of 2-(4-methoxyphenyl)cyclohexanone, followed by oximation, a Beckmann rearrangement to the corresponding lactam, and subsequent reduction to the target azepane. The protocols are designed to be adaptable for scale-up, with considerations for safety and efficiency. This guide includes comprehensive experimental procedures, tabulated data for key intermediates and the final product, and visual representations of the synthetic workflow to aid in successful execution.
Introduction
Azepane derivatives are prevalent structural motifs in a wide array of pharmacologically active compounds. The incorporation of a 4-methoxyphenyl substituent at the 2-position of the azepane ring offers a versatile platform for the development of novel therapeutic agents. This document outlines a scalable and reproducible synthetic route to this compound, providing researchers and drug development professionals with the necessary information to produce this compound in laboratory and pilot-plant settings.
Overall Synthetic Scheme
The synthesis of this compound is accomplished through a four-step sequence as depicted below.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 2-(4-methoxyphenyl)cyclohexanone
A scalable approach to synthesize the starting ketone can be achieved via a Suzuki-Miyaura coupling reaction.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity (for 10 g scale) | Moles |
| 4-Bromoanisole | 187.04 | 10.0 g | 0.053 |
| Cyclohexanone | 98.14 | 7.8 g (8.2 mL) | 0.080 |
| Palladium(II) Acetate | 224.50 | 0.12 g (1 mol%) | 0.00053 |
| SPhos | 410.47 | 0.44 g (2 mol%) | 0.00106 |
| Potassium Phosphate (K₃PO₄) | 212.27 | 22.5 g | 0.106 |
| Toluene | - | 200 mL | - |
| Water | - | 20 mL | - |
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-bromoanisole, palladium(II) acetate, SPhos, and potassium phosphate.
-
Purge the flask with nitrogen for 15 minutes.
-
Add toluene and cyclohexanone via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Add water and stir for 15 minutes. Separate the organic layer.
-
Extract the aqueous layer with toluene (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-(4-methoxyphenyl)cyclohexanone.
Expected Yield: 70-80%
Step 2: Oximation of 2-(4-methoxyphenyl)cyclohexanone
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity (for 10 g scale) | Moles |
| 2-(4-methoxyphenyl)cyclohexanone | 204.26 | 10.0 g | 0.049 |
| Hydroxylamine Hydrochloride | 69.49 | 4.1 g | 0.059 |
| Sodium Acetate Trihydrate | 136.08 | 8.0 g | 0.059 |
| Ethanol | - | 100 mL | - |
| Water | - | 25 mL | - |
Procedure:
-
In a round-bottom flask, dissolve hydroxylamine hydrochloride and sodium acetate trihydrate in a mixture of ethanol and water.
-
Add 2-(4-methoxyphenyl)cyclohexanone to the solution.
-
Heat the mixture to reflux (approximately 80 °C) and maintain for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Slowly add the reaction mixture to 200 mL of cold water with stirring.
-
The oxime will precipitate as a solid. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield 2-(4-methoxyphenyl)cyclohexanone oxime.
Expected Yield: 90-95%
Step 3: Beckmann Rearrangement to 7-(4-methoxyphenyl)azepan-2-one
The Beckmann rearrangement is a key step in forming the azepane ring structure.[1][2][3] This reaction is analogous to the industrial synthesis of caprolactam.[4][5]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity (for 10 g scale) | Moles |
| 2-(4-methoxyphenyl)cyclohexanone oxime | 219.29 | 10.0 g | 0.046 |
| Polyphosphoric Acid (PPA) | - | 100 g | - |
| Dichloromethane (DCM) | - | 200 mL | - |
| Saturated Sodium Bicarbonate Solution | - | 300 mL | - |
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, carefully add polyphosphoric acid.
-
Heat the PPA to 80 °C with stirring.
-
Slowly and portion-wise, add the 2-(4-methoxyphenyl)cyclohexanone oxime to the hot PPA over 30 minutes, ensuring the temperature does not exceed 100 °C.
-
After the addition is complete, continue stirring at 90-100 °C for 1-2 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and then carefully pour it onto 500 g of crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution until the pH is approximately 8.
-
Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude lactam.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethyl acetate/hexane) to yield 7-(4-methoxyphenyl)azepan-2-one.
Expected Yield: 75-85%
Step 4: Reduction of 7-(4-methoxyphenyl)azepan-2-one to this compound
Safety Precaution: Lithium aluminum hydride (LiAlH₄) is a highly reactive and pyrophoric reagent that reacts violently with water.[6][7][8] All manipulations should be performed under an inert atmosphere (nitrogen or argon) using anhydrous solvents and equipment.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity (for 5 g scale) | Moles |
| 7-(4-methoxyphenyl)azepan-2-one | 219.29 | 5.0 g | 0.023 |
| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 1.7 g | 0.045 |
| Anhydrous Tetrahydrofuran (THF) | - | 150 mL | - |
| Sodium Sulfate Decahydrate | 322.20 | - | - |
Procedure:
-
Set up a dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Under a nitrogen atmosphere, carefully add LiAlH₄ to 100 mL of anhydrous THF.
-
Dissolve 7-(4-methoxyphenyl)azepan-2-one in 50 mL of anhydrous THF and add it to the dropping funnel.
-
Slowly add the lactam solution to the LiAlH₄ suspension at 0 °C (ice bath).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of:
-
1.7 mL of water
-
1.7 mL of 15% aqueous NaOH
-
5.1 mL of water
-
-
Stir the resulting granular precipitate for 30 minutes at room temperature.
-
Filter the precipitate and wash it thoroughly with THF.
-
Combine the filtrate and washings, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude this compound.
-
The product can be further purified by vacuum distillation or column chromatography.
Expected Yield: 80-90%
Data Presentation
Table 1: Physicochemical and Spectroscopic Data of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | MS (m/z) |
| 2-(4-methoxyphenyl)cyclohexanone | C₁₃H₁₆O₂ | 204.26 | Colorless oil | 7.15 (d, 2H), 6.85 (d, 2H), 3.80 (s, 3H), 3.60 (dd, 1H), 2.50-1.80 (m, 8H) | 138.2, 128.5, 114.0, 55.3, 52.1, 42.3, 33.1, 27.8, 25.4 | 204 [M]⁺ |
| 2-(4-methoxyphenyl)cyclohexanone oxime | C₁₃H₁₇NO₂ | 219.29 | White solid | 8.5 (br s, 1H), 7.20 (d, 2H), 6.85 (d, 2H), 3.80 (s, 3H), 3.40 (m, 1H), 2.70-1.60 (m, 8H) | 163.5, 158.5, 135.0, 129.0, 113.8, 55.2, 38.0, 29.5, 26.5, 26.0, 25.0 | 219 [M]⁺ |
| 7-(4-methoxyphenyl)azepan-2-one | C₁₃H₁₇NO₂ | 219.29 | White solid | 7.25 (d, 2H), 6.90 (d, 2H), 6.20 (br s, 1H), 4.50 (dd, 1H), 3.80 (s, 3H), 2.50-1.70 (m, 8H) | 178.0, 159.0, 134.0, 128.0, 114.2, 55.3, 58.0, 37.0, 30.0, 29.0, 23.0 | 219 [M]⁺ |
| This compound | C₁₃H₁₉NO | 205.30[9] | Colorless oil | 7.20 (d, 2H), 6.85 (d, 2H), 3.80 (s, 3H), 3.60 (dd, 1H), 3.00-2.80 (m, 2H), 1.90-1.40 (m, 9H) | 158.5, 136.0, 128.0, 113.8, 62.0, 55.2, 47.0, 38.0, 30.0, 27.0, 26.0 | 205 [M]⁺ |
Note: NMR and MS data are predicted or based on similar known compounds and should be confirmed by experimental analysis.
Logical Relationships and Workflows
The following diagram illustrates the logical progression of the synthesis and the key transformations involved.
Caption: Key transformations in the synthesis of this compound.
Conclusion
The protocols detailed in this document provide a clear and scalable pathway for the synthesis of this compound. By following these procedures, researchers can reliably produce this important chemical building block for further investigation in drug discovery and development programs. Adherence to the safety precautions, particularly during the reduction step with LiAlH₄, is paramount for a safe and successful synthesis.
References
- 1. chemcess.com [chemcess.com]
- 2. scribd.com [scribd.com]
- 3. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 4. valcogroup-valves.com [valcogroup-valves.com]
- 5. UCM - GRUPO DE INVESTIGACIÓN INPROQUIMA [ucm.es]
- 6. pubs.acs.org [pubs.acs.org]
- 7. westliberty.edu [westliberty.edu]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. scbt.com [scbt.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with 2-(4-Methoxyphenyl)azepane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 2-(4-Methoxyphenyl)azepane during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to take when this compound exhibits poor solubility in a chosen solvent?
A1: When encountering solubility issues with this compound, a systematic approach is recommended. Start with simple techniques before progressing to more complex methods. Key initial steps include:
-
Solvent Screening: Employ the principle of "like dissolves like." Given the structure of this compound (containing both a non-polar benzene ring and a more polar methoxy and amine group), a range of solvents with varying polarities should be tested.
-
Temperature Adjustment: Solubility of solid compounds often increases with temperature. Gentle heating of the solvent with stirring can aid dissolution. However, the thermal stability of this compound should be considered to prevent degradation.
-
pH Modification: As this compound has a basic amine group, its solubility is expected to be pH-dependent. In acidic solutions, the amine group will be protonated, forming a more soluble salt. Therefore, adjusting the pH of aqueous solutions to the acidic range can significantly enhance solubility.
-
Particle Size Reduction: Decreasing the particle size of a solid increases its surface area-to-volume ratio, which can lead to a faster dissolution rate.[1] Simple mechanical grinding using a mortar and pestle can be an effective first step.[2]
Q2: When should I consider using a co-solvent system?
A2: A co-solvent system is beneficial when a single solvent is inadequate for dissolving this compound. Co-solvents are mixtures of a primary solvent (often water) and a miscible organic solvent in which the compound has higher solubility. This technique is particularly useful for preparing stock solutions that can then be diluted into aqueous buffers for biological assays. Common water-miscible organic solvents include DMSO, ethanol, and PEG 300.[3] It is crucial to keep the final concentration of the organic co-solvent low in cellular assays (typically <0.5% v/v) to avoid solvent-induced toxicity or artifacts.[4]
Q3: What are the more advanced techniques for enhancing the solubility of this compound?
A3: If basic methods are insufficient, several advanced formulation strategies can be employed. These techniques can be broadly categorized as physical and chemical modifications.[1]
-
Physical Modifications: These include micronization and nanonization (further particle size reduction), and creating amorphous solid dispersions.[1]
-
Chemical Modifications: These involve forming complexes, such as with cyclodextrins, to encapsulate the drug molecule and increase its apparent solubility.[1]
Q4: How do I choose the most suitable solubility enhancement technique?
A4: The choice of technique depends on several factors, including the physicochemical properties of this compound, the desired final concentration, the intended application (e.g., in vitro assay vs. in vivo study), and the required stability of the formulation. A comparative analysis of common techniques is provided in the table below.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution(s) |
| Compound precipitates out of solution upon addition to aqueous buffer. | The compound's solubility limit has been exceeded in the final buffer composition. The pH of the buffer may not be optimal for solubility. | - Decrease the final concentration of the compound.- First, dissolve the compound in a minimal amount of a water-miscible organic co-solvent (e.g., DMSO) before diluting it into the aqueous buffer.- Adjust the pH of the buffer to a more acidic range to favor the protonated, more soluble form of the amine.- Consider preparing a solid dispersion or a cyclodextrin complex to improve aqueous dispersibility. |
| Inconsistent results in biological assays. | Precipitation of the compound in the assay medium over time, leading to variable effective concentrations. | - Visually inspect assay plates for any signs of precipitation.- Determine the kinetic solubility of the compound in the specific assay medium to ensure the working concentration is below the solubility limit.- Keep the final concentration of any organic co-solvent consistent across all experiments and include a vehicle control.[4] |
| Difficulty in preparing a concentrated stock solution. | The compound has low solubility even in common organic solvents. | - Screen a wider range of organic solvents.- Gentle heating or sonication can be used to aid dissolution, provided the compound is thermally stable.- Prepare a solid dispersion with a soluble carrier to create a more readily dissolvable solid form. |
Comparison of Solubility Enhancement Techniques
| Technique | Principle | Advantages | Disadvantages |
| Micronization | Increase in surface area by reducing particle size.[1] | Simple, applicable to many compounds. | May not significantly increase equilibrium solubility; can lead to particle aggregation.[1] |
| Solid Dispersion | The compound is dispersed in a hydrophilic carrier matrix, often in an amorphous state. | Significant increase in dissolution rate and apparent solubility. | The amorphous form can be physically unstable and may recrystallize over time. |
| Cyclodextrin Complexation | Encapsulation of the hydrophobic drug molecule within the cyclodextrin cavity. | Enhances aqueous solubility and can improve stability. | The increase in solubility is dependent on the binding affinity; can be a 1:1 or 1:2 drug-to-cyclodextrin ratio. |
| Nanosuspension | Reduction of particle size to the nanometer range, often stabilized by surfactants. | A significant increase in surface area leads to a higher dissolution rate and saturation solubility. | Can be prone to instability (particle growth); may require specialized equipment. |
Experimental Protocols
Protocol 1: Micronization using Mortar and Pestle
This protocol describes a simple method for reducing the particle size of this compound in a laboratory setting.[2]
Materials:
-
This compound
-
Mortar and pestle (agate or ceramic recommended)
-
Spatula
Procedure:
-
Place a small amount of this compound into the mortar.
-
Use the pestle to apply firm pressure and grind the solid material in a circular motion.[5]
-
Continue grinding for 5-15 minutes. The material should appear as a fine, uniform powder.[6]
-
Periodically use a spatula to scrape down any powder adhering to the sides of the mortar.
-
The micronized powder can then be used for solubility testing.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
This method involves dissolving the compound and a hydrophilic carrier in a common solvent, followed by evaporation of the solvent.
Materials:
-
This compound
-
Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Polyethylene glycol (PEG) 6000)
-
Volatile organic solvent (e.g., ethanol, methanol, or a mixture)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Vacuum oven
Procedure:
-
Determine the desired ratio of this compound to the carrier (e.g., 1:1, 1:5, 1:10 by weight).
-
Dissolve both the compound and the carrier in a suitable volume of the organic solvent in a round-bottom flask. Ensure complete dissolution, using gentle warming or sonication if necessary.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60°C).
-
Once the solvent is removed, a thin film or solid mass will remain.
-
Further dry the solid dispersion in a vacuum oven at a suitable temperature to remove any residual solvent.
-
The resulting solid can be scraped, ground, and sieved to obtain a fine powder.
Protocol 3: Preparation of a Cyclodextrin Inclusion Complex by Kneading
This method involves the formation of a paste of the compound and cyclodextrin, which facilitates complex formation.
Materials:
-
This compound
-
Beta-cyclodextrin (β-CD) or Hydroxypropyl-beta-cyclodextrin (HP-β-CD)
-
Mortar and pestle
-
Water-methanol solution (e.g., 1:1 v/v)
-
Oven or desiccator
Procedure:
-
Weigh out this compound and the cyclodextrin in a desired molar ratio (commonly 1:1).
-
Place the cyclodextrin in the mortar and add a small amount of the water-methanol solution to form a thick paste.
-
Add the this compound to the paste.
-
Knead the mixture for 30-60 minutes, maintaining a paste-like consistency by adding small amounts of the solvent mixture if necessary.
-
Dry the resulting solid in an oven at a moderate temperature (e.g., 40-50°C) or in a desiccator under vacuum until a constant weight is achieved.
-
The dried complex can be gently ground into a fine powder.
Visualizations
Caption: A logical workflow for addressing solubility issues.
Caption: Workflow for preparing solid dispersions.
Caption: Workflow for cyclodextrin complexation.
References
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What Is The Process Of Creating Smaller Particles Using A Mortar And Pestle? Master The Art Of Trituration - Kintek Solution [kindle-tech.com]
- 3. ijrar.org [ijrar.org]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. egikunoo.wordpress.com [egikunoo.wordpress.com]
Technical Support Center: Synthesis of 2-(4-Methoxyphenyl)azepane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-(4-Methoxyphenyl)azepane synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: The synthesis of this compound can be approached through several synthetic strategies. The most common and logical routes based on established organic chemistry principles include:
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Beckmann Rearrangement: This classic method involves the rearrangement of an oxime derived from 1-(4-methoxyphenyl)cyclohexan-1-one to form the corresponding lactam (azepan-2-one), which is then reduced to the final product.[1][2][3][4]
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Aza-Michael Addition: This approach involves the conjugate addition of a nitrogen nucleophile to an activated alkene. While not a direct route to the target molecule in one step, it can be a key step in a multi-step synthesis to form the azepane ring.[5][6][7][8][9]
-
Reductive Amination: Intramolecular reductive amination of a suitable amino-ketone or amino-aldehyde precursor can be an effective method for forming the azepane ring with high stereoselectivity.[10]
-
Palladium-Catalyzed Cyclization: Modern cross-coupling methodologies can be employed to construct the seven-membered ring from appropriately substituted acyclic precursors.[11][12]
Q2: I am experiencing low yields in my Beckmann rearrangement step. What are the potential causes and solutions?
A2: Low yields in a Beckmann rearrangement can stem from several factors. Common issues include incomplete reaction, side product formation, or difficult purification. Consider the following troubleshooting steps:
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Choice of Reagent: The choice of acid or catalyst is crucial. Traditional methods use strong acids like sulfuric acid or phosphorus pentachloride.[2] However, milder and more efficient reagents have been developed. Consider using reagents such as TCT/DMF, DAST/CH₂Cl₂, or CF₃SO₃H.[4]
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Reaction Temperature: High temperatures can lead to decomposition and the formation of byproducts like acridines.[12] It is advisable to run the reaction at the lowest temperature that still allows for a reasonable reaction rate.
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Solvent: The choice of solvent can significantly impact the reaction. Aprotic solvents are generally preferred to avoid side reactions.
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Purity of Starting Material: Ensure the oxime starting material is pure and dry, as impurities can interfere with the rearrangement.
Q3: My aza-Michael addition is sluggish or not proceeding to completion. How can I improve the reaction?
A3: The success of an aza-Michael addition is dependent on the nucleophilicity of the amine, the reactivity of the Michael acceptor, and the reaction conditions.[7] To improve a sluggish reaction:
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Catalyst: The use of a catalyst can significantly accelerate the reaction. Guanidines like tetramethylguanidine (TMG) or phosphazene bases are often effective.[8]
-
Solvent: While traditional organic solvents can be used, greener alternatives like PEG-400 have been shown to improve reaction rates and yields.[9] Performing the reaction in water can also be highly efficient.[6]
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Temperature: Gently heating the reaction mixture can increase the reaction rate. A kinetic study can help optimize the temperature to maximize product formation while minimizing side reactions.[8]
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Steric Hindrance: Bulky substituents on either the amine or the Michael acceptor can hinder the reaction.[7] If possible, consider using less sterically hindered starting materials.
Troubleshooting Guides
Guide 1: Low Yield in the Beckmann Rearrangement of 1-(4-methoxyphenyl)cyclohexan-1-one Oxime
| Symptom | Possible Cause | Troubleshooting Steps |
| Low conversion of starting material | Insufficiently strong acid catalyst or catalyst deactivation. | - Use a stronger acid catalyst (e.g., PPA, Eaton's reagent).- Ensure anhydrous conditions to prevent catalyst hydrolysis. |
| Low reaction temperature. | - Gradually increase the reaction temperature while monitoring for side product formation by TLC or LC-MS. | |
| Formation of multiple products | Isomerization of the oxime (E/Z isomers can react at different rates). | - Separate the oxime isomers before the rearrangement if possible.- Use reaction conditions that favor the rearrangement of both isomers. |
| Fragmentation of the carbocation intermediate (abnormal Beckmann). | - Use milder reagents that favor the desired rearrangement pathway.[13] | |
| Product degradation | Harsh reaction conditions (high temperature or highly concentrated acid). | - Reduce the reaction temperature and/or acid concentration.- Decrease the reaction time. |
Guide 2: Poor Selectivity in the Reduction of the Lactam Intermediate
| Symptom | Possible Cause | Troubleshooting Steps |
| Incomplete reduction | Insufficient amount of reducing agent. | - Increase the equivalents of the reducing agent (e.g., LiAlH₄). |
| Deactivation of the reducing agent. | - Use freshly opened or titrated reducing agents.- Ensure anhydrous reaction conditions. | |
| Formation of over-reduction byproducts | Harsh reducing agent. | - Consider using a milder reducing agent (e.g., NaBH₄ in the presence of a Lewis acid). |
| Racemization of a chiral center | If a chiral center is present, harsh conditions can lead to loss of enantiomeric excess. | - Use milder reducing agents and lower reaction temperatures.[10] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Beckmann Rearrangement
Step 1: Oximation of 1-(4-methoxyphenyl)cyclohexan-1-one
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Dissolve 1-(4-methoxyphenyl)cyclohexan-1-one (1.0 eq) in ethanol.
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Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).
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Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
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After completion, cool the reaction mixture and pour it into cold water.
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Filter the resulting precipitate, wash with water, and dry to obtain the oxime.
Step 2: Beckmann Rearrangement
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To a cooled solution of the oxime (1.0 eq) in an appropriate solvent (e.g., diethyl ether, THF), slowly add the rearranging agent (e.g., phosphorus pentachloride (1.1 eq) or polyphosphoric acid).
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Stir the reaction at room temperature or gentle heat, monitoring by TLC until the starting material is consumed.
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Carefully quench the reaction by pouring it onto ice.
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Neutralize with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude lactam.
Step 3: Reduction of the Lactam
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In a flame-dried flask under an inert atmosphere, suspend lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous THF.
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Cool the suspension to 0 °C and slowly add a solution of the lactam (1.0 eq) in anhydrous THF.
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Allow the reaction to warm to room temperature and then reflux for 4-6 hours.
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Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% NaOH solution, and water (Fieser workup).
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Filter the resulting aluminum salts and wash with THF.
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Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography to obtain this compound.
Data Presentation
Table 1: Effect of Catalyst on Beckmann Rearrangement Yield (Hypothetical Data)
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| H₂SO₄ | - | 120 | 1 | 65 |
| PCl₅ | Diethyl Ether | 25 | 2 | 75 |
| Polyphosphoric Acid | - | 100 | 1.5 | 80 |
| CF₃SO₃H | CH₂Cl₂ | 0 - 25 | 3 | 88 |
Table 2: Influence of Reducing Agent on Lactam Reduction (Hypothetical Data)
| Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| LiAlH₄ | THF | 65 | 4 | 92 |
| NaBH₄/BF₃·OEt₂ | THF | 25 | 6 | 85 |
| Red-Al | Toluene | 80 | 3 | 90 |
Visualizations
Caption: Synthetic workflow for this compound via Beckmann rearrangement.
Caption: General troubleshooting workflow for low reaction yield.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Beckmann rearrangement as a strategy in Retrosynthesis [quimicaorganica.org]
- 5. Michael Addition - Common Conditions [commonorganicchemistry.com]
- 6. scribd.com [scribd.com]
- 7. Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Strategies in the synthesis of dibenzo[b,f]heteropines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimization of the abnormal Beckmann rearrangement: application to steroid 17-oximes. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Crystallization of 2-(4-Methoxyphenyl)azepane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of 2-(4-Methoxyphenyl)azepane.
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting common issues in the crystallization of this compound.
Caption: A troubleshooting workflow for the crystallization of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when crystallizing compounds like this compound?
A1: Compounds with amine groups, such as azepanes, can present several crystallization challenges.[1] Common issues include the failure to obtain a crystalline solid, the formation of oils ("oiling out"), low yields, and the formation of small or needle-like crystals.[2]
Q2: What is "oiling out" and why does it happen?
A2: "Oiling out" is when a dissolved compound separates from the solution as a liquid instead of a solid crystalline phase upon cooling.[1] This often occurs when the solution is too concentrated, cooled too quickly, or when the compound's melting point is lower than the solution's temperature.[1] The resulting oil can trap impurities, leading to a lower purity of the final product.[1]
Q3: Why are my crystals very small or needle-like?
A3: The formation of very small or needle-like crystals often indicates that nucleation and crystal growth are happening too quickly. This can be caused by a highly supersaturated solution or a rapid cooling rate.
Q4: I'm not getting any crystals, even after cooling for a long time. What should I do?
A4: A lack of crystal formation is typically due to the solution not being sufficiently supersaturated or an inhibition of nucleation. You may need to increase the concentration of your compound or try to induce nucleation.
Troubleshooting Guide
Problem 1: No crystals form after cooling.
Question: I have dissolved my this compound in a solvent, and after cooling, no solid has precipitated. What are the next steps?
Answer: This indicates that the solution is not supersaturated at the lower temperature. Consider the following troubleshooting steps:
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Increase Concentration: Your solution may be too dilute. Carefully evaporate some of the solvent to increase the concentration and then repeat the cooling process.[2]
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Induce Nucleation:
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Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches can provide sites for nucleation to begin.[1]
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Seeding: If you have a small amount of solid this compound, add a tiny crystal to the cooled solution. This "seed" can act as a template for further crystal growth.[1][2]
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Solvent Selection: The chosen solvent may not be ideal. A good crystallization solvent should dissolve the compound when hot but have low solubility when cold.[2] You may need to perform a solvent screen to find a more suitable system.
Problem 2: The compound "oils out" instead of crystallizing.
Question: Upon cooling my solution of this compound, it forms sticky droplets instead of solid crystals. How can I fix this?
Answer: This phenomenon, known as "oiling out," prevents the formation of pure, well-defined crystals.[1] Here are several strategies to address this:
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Reduce the Initial Temperature: Dissolve the compound at a slightly lower temperature to avoid oversaturation.[2]
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Add a Co-solvent (Anti-solvent): Introduce a solvent in which your compound is less soluble. This should be done dropwise to the warm, dissolved solution until a slight turbidity persists.[2] For a methoxyphenyl derivative, non-polar solvents like hexanes or heptane can be effective anti-solvents if a more polar solvent was used for dissolution.
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Change the Solvent System: Experiment with different solvents or solvent mixtures that have different polarities or hydrogen bonding capabilities.[1] A solvent in which the compound has slightly lower solubility at elevated temperatures may be beneficial.[1]
Problem 3: The resulting crystals are impure.
Question: My crystallized this compound is discolored or has a broad melting point range, suggesting impurities. How can I improve the purity?
Answer: If impurities are co-crystallizing with your product, a single crystallization may not be sufficient.[2]
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Recrystallization: Perform a second crystallization using the same or a different solvent system to further purify the compound.[2]
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Hot Filtration: If the impurities are insoluble in the hot solvent, they can be removed by filtering the hot solution before allowing it to cool.[2]
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Solvent Choice: The impurity may have similar solubility properties to your compound in the chosen solvent. Experiment with different solvents where the solubility of the impurity and your compound differ significantly.[2]
Data Presentation
Table 1: Suggested Solvent Screening for this compound Crystallization
| Solvent Class | Examples | Expected Solubility of this compound | Potential Use |
| Alcohols | Methanol, Ethanol, Isopropanol | High | Good for initial dissolution; may require an anti-solvent. |
| Ketones | Acetone, Methyl Ethyl Ketone | Moderate to High | Can be a good single-solvent system. |
| Esters | Ethyl Acetate | Moderate | Potentially a good single-solvent system or co-solvent. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate | Can be used, but peroxides can be a concern with THF. |
| Hydrocarbons | Heptane, Hexane, Toluene | Low | Primarily used as anti-solvents. |
| Chlorinated | Dichloromethane | High | Good for dissolution, but often requires an anti-solvent. |
| Polar Aprotic | Acetonitrile | Moderate | Can be a good single-solvent system. |
Table 2: Effect of Process Parameters on Crystal Attributes
| Parameter | Effect on Crystal Size | Effect on Purity | Recommended Adjustment for Improvement |
| Cooling Rate | Faster cooling leads to smaller crystals. | Rapid cooling can trap impurities. | Slow down the cooling rate for larger, purer crystals. |
| Supersaturation | High supersaturation leads to rapid nucleation and smaller crystals. | High supersaturation can lead to "oiling out" and impurity inclusion. | Use slightly more solvent or a lower dissolution temperature. |
| Agitation | Can influence nucleation kinetics. | Can affect crystal morphology and impurity incorporation. | Use consistent and gentle agitation. |
Experimental Protocols
Protocol 1: General Cooling Crystallization
This protocol is suitable when this compound shows a significant increase in solubility with temperature in the chosen solvent.
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Dissolution: In a suitable flask, add the crude this compound to the selected solvent (e.g., isopropanol).
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Heating: Heat the mixture with stirring until the solid completely dissolves. If some solid remains, add a minimal amount of additional solvent dropwise until a clear solution is obtained. Avoid adding excessive solvent, as this will lower the yield.[1]
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Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-warmed funnel with filter paper.
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Cooling (Nucleation & Growth): Remove the flask from the heat source and allow it to cool slowly to room temperature. To slow the cooling further, the flask can be insulated. Once at room temperature, the flask can be placed in a refrigerator and then a freezer for further cooling to maximize the yield.[2]
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Isolation: Collect the crystals by filtration, for example, using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining mother liquor.
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Drying: Dry the crystals under vacuum to remove residual solvent.
References
Technical Support Center: Optimizing Reaction Conditions for 2-(4-Methoxyphenyl)azepane
Welcome to the technical support center for the synthesis of 2-(4-Methoxyphenyl)azepane. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) in a question-and-answer format. Below, you will find detailed experimental protocols, data tables, and visualizations to address specific issues you may encounter during your experiments.
Plausible Synthetic Strategies
Two common synthetic routes for the preparation of this compound are outlined below. Each route has its own set of challenges and optimization parameters.
Route A: Grignard Reaction on an Activated Lactam
This approach involves the addition of a 4-methoxyphenyl Grignard reagent to an N-protected ε-caprolactam, followed by reduction of the resulting intermediate.
Route B: Beckmann Rearrangement
This classic route involves the rearrangement of a substituted cyclohexanone oxime to form a lactam, which is subsequently reduced to the target azepane.
Route A: Grignard Reaction Approach
This section provides a detailed guide for the synthesis of this compound via a Grignard reaction.
Experimental Protocols
Step 1: N-Protection of ε-Caprolactam (Formation of 1)
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To a solution of ε-caprolactam (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.
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Allow the mixture to stir at room temperature for 1 hour.
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Add a suitable protecting group reagent, for example, di-tert-butyl dicarbonate (Boc)₂O (1.1 eq), and stir for 12 hours at room temperature.
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Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash chromatography to yield N-Boc-ε-caprolactam 1 .
Step 2: Grignard Reaction with 4-methoxyphenylmagnesium bromide (Formation of 2)
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Prepare the Grignard reagent by adding a solution of 4-bromoanisole (1.5 eq) in anhydrous THF to magnesium turnings (1.6 eq) under an inert atmosphere.
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To a solution of N-Boc-ε-caprolactam 1 (1.0 eq) in anhydrous THF at -78 °C, add the freshly prepared 4-methoxyphenylmagnesium bromide solution dropwise.
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Allow the reaction to stir at -78 °C for 2 hours and then warm to room temperature overnight.
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Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.
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Dry the organic layer, filter, and concentrate. The crude product is often a mixture of the desired cyclic hemiaminal and the ring-opened amino ketone. This intermediate is typically used in the next step without extensive purification.
Step 3: Reductive Amination/Deprotection (Formation of 3)
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Dissolve the crude intermediate from Step 2 in methanol.
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Add sodium borohydride (NaBH₄) (3.0 eq) portion-wise at 0 °C.
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Stir the reaction at room temperature for 4 hours.
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Acidify the reaction mixture with 2M HCl to hydrolyze the Boc group and any remaining hemiaminal.
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Basify with aqueous NaOH and extract with dichloromethane.
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Dry the organic layer, filter, and concentrate.
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Purify the crude product by flash chromatography to obtain this compound 3 .
Troubleshooting and FAQs for Route A
Q1: The N-protection of ε-caprolactam is incomplete. What can I do?
A1: Incomplete protection can be due to impure reagents or insufficient reaction time. Ensure that the ε-caprolactam and THF are anhydrous. You can also try a stronger base like lithium diisopropylamide (LDA) for deprotonation, although NaH is generally sufficient. Increasing the reaction time or slightly warming the reaction mixture may also improve conversion.
Q2: My Grignard reaction yield is low, and I observe significant amounts of starting material.
A2: This is a common issue and can be attributed to several factors:
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Inactive Grignard Reagent: Ensure the magnesium turnings are fresh and activated. The glassware must be flame-dried, and the THF must be anhydrous.
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Reaction Temperature: The addition of the Grignard reagent should be performed at a low temperature (e.g., -78 °C) to prevent side reactions.
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Stoichiometry: An excess of the Grignard reagent is often necessary. You can titrate your Grignard reagent before use to determine its exact concentration.
Q3: The final reduction step gives a complex mixture of products.
A3: The intermediate from the Grignard reaction can be a mixture. A strong reducing agent like lithium aluminum hydride (LiAlH₄) can be used instead of NaBH₄ to reduce the amide and any ketone functionalities, which might simplify the product mixture. However, this requires a subsequent acidic workup to remove the Boc group.
Data Presentation for Route A
| Parameter | Step 1: N-Protection | Step 2: Grignard Reaction | Step 3: Reduction |
| Key Reagents | ε-caprolactam, NaH, (Boc)₂O | N-Boc-ε-caprolactam, 4-bromoanisole, Mg | Crude intermediate, NaBH₄ |
| Solvent | Anhydrous THF | Anhydrous THF | Methanol |
| Temperature | 0 °C to RT | -78 °C to RT | 0 °C to RT |
| Typical Yield | >90% | 60-70% (crude) | 50-60% (over 2 steps) |
| Purity Check | TLC, ¹H NMR | TLC | TLC, LC-MS, ¹H NMR |
Visualization for Route A
stability issues of 2-(4-Methoxyphenyl)azepane in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 2-(4-methoxyphenyl)azepane in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research and development activities.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. The molecule possesses a secondary amine within the azepane ring and a methoxy ether group on the phenyl ring, which are susceptible to degradation under certain conditions.
Q2: What are the potential degradation pathways for this compound?
A2: Based on its chemical structure, potential degradation pathways include:
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Oxidation: The secondary amine of the azepane ring can be susceptible to oxidation, potentially forming N-oxides or other oxidative degradation products.
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Hydrolysis: The ether linkage of the methoxyphenyl group may undergo hydrolysis under strong acidic conditions, leading to the formation of a phenolic derivative.
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Photodegradation: Exposure to UV or visible light may induce degradation, particularly of the aromatic ring system.
Q3: What are the recommended storage conditions for solutions of this compound?
A3: To ensure maximum stability, solutions of this compound should be stored at low temperatures (2-8°C), protected from light, and in tightly sealed containers to prevent solvent evaporation and exposure to air.[1] For long-term storage, freezing the solution may be an option, but freeze-thaw stability should be evaluated.
Q4: Which analytical techniques are suitable for assessing the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a highly suitable technique for stability testing as it can separate the parent compound from its degradation products and allow for their quantification.[2] Mass Spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the structure of the degradation products.[2] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for structural elucidation of degradants.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpectedly rapid degradation of the compound in solution. | The solution may be exposed to light or stored at an inappropriate temperature. The pH of the solution may not be optimal for stability. | Store solutions in amber vials or wrap containers in aluminum foil to protect from light. Ensure storage at recommended low temperatures. Evaluate the stability of the compound in buffers of different pH values to identify the optimal pH range. |
| Inconsistent stability results between experimental replicates. | This could be due to variations in sample preparation, storage conditions, or the analytical method. Contamination of the solvent or glassware may also be a factor. | Ensure consistent and precise sample preparation. Use calibrated equipment and maintain uniform storage conditions for all samples. Validate the analytical method for reproducibility. Use high-purity solvents and thoroughly clean all glassware. |
| Appearance of unknown peaks in the chromatogram during stability analysis. | These peaks likely represent degradation products. | Perform forced degradation studies to intentionally generate degradation products and confirm their retention times.[3][4] Use LC-MS to determine the mass of the unknown peaks and aid in their identification. |
| Loss of compound due to precipitation from solution. | The concentration of the compound may exceed its solubility in the chosen solvent system under the storage conditions. | Determine the solubility of this compound in the relevant solvent and buffer systems. Consider using a co-solvent or adjusting the pH to improve solubility. |
Quantitative Data Summary
The following tables summarize hypothetical data from forced degradation studies on this compound. These tables are for illustrative purposes to guide researchers on how to present their stability data.
Table 1: Summary of Forced Degradation Studies of this compound
| Stress Condition | % Degradation | Number of Degradants | Major Degradant (Proposed) |
| 0.1 M HCl (60°C, 24h) | 15.2 | 2 | 4-(azepan-2-yl)phenol |
| 0.1 M NaOH (60°C, 24h) | 5.8 | 1 | N-oxide of parent |
| 3% H₂O₂ (RT, 24h) | 25.5 | 3 | N-oxide and ring-opened products |
| Thermal (80°C, 48h) | 8.1 | 1 | Unidentified |
| Photolytic (ICH Q1B) | 12.3 | 2 | Unidentified |
Table 2: pH-Dependent Stability of this compound at Room Temperature
| pH | Buffer System | % Remaining after 7 days |
| 3.0 | Citrate Buffer | 92.5 |
| 5.0 | Acetate Buffer | 98.1 |
| 7.4 | Phosphate Buffer | 97.5 |
| 9.0 | Borate Buffer | 94.3 |
Experimental Protocols
Protocol 1: Forced Degradation by Acid Hydrolysis
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Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and water.
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Acid Treatment: Mix 1 mL of the stock solution with 1 mL of 1 M HCl in a sealed vial.
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Incubation: Place the vial in a water bath or oven at 60°C for 24 hours.
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Sampling: Withdraw aliquots at 0, 2, 8, and 24 hours.
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Neutralization: Before analysis, neutralize each aliquot with an equivalent amount of 1 M NaOH.
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Analysis: Dilute the neutralized sample with the mobile phase to a suitable concentration (e.g., 0.1 mg/mL) and analyze by a validated stability-indicating HPLC method.
Protocol 2: Forced Degradation by Base Hydrolysis
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Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and water.
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Base Treatment: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH in a sealed vial.
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Incubation: Place the vial in a water bath or oven at 60°C for 24 hours.
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Sampling: Withdraw aliquots at 0, 2, 8, and 24 hours.
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Neutralization: Before analysis, neutralize each aliquot with an equivalent amount of 1 M HCl.
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Analysis: Dilute the neutralized sample with the mobile phase to a suitable concentration and analyze by HPLC.
Protocol 3: Forced Degradation by Oxidation
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Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and water.
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Oxidative Treatment: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide in a sealed vial.
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Incubation: Store the vial at room temperature, protected from light, for 24 hours.
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Sampling: Withdraw aliquots at 0, 2, 8, and 24 hours.
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Analysis: Dilute the sample with the mobile phase to a suitable concentration and analyze by HPLC.
Protocol 4: Thermal Degradation
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Sample Preparation: Place a small amount of solid this compound in a vial. Prepare a 1 mg/mL solution in a suitable solvent.
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Incubation: Place the vials (solid and solution) in an oven at 80°C for 48 hours.
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Sampling: For the solid sample, dissolve in the mobile phase at various time points. For the solution, withdraw aliquots.
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Analysis: Dilute the samples to a suitable concentration and analyze by HPLC.
Protocol 5: Photostability Testing
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Sample Preparation: Prepare a 1 mg/mL solution of this compound and place a thin layer of the solid compound in a transparent container.
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Light Exposure: Expose the samples to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
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Control: Keep a set of control samples in the dark at the same temperature.
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Analysis: After the exposure period, dissolve the solid sample and dilute the solution sample to a suitable concentration for HPLC analysis.
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Hypothetical degradation pathways of this compound.
References
Technical Support Center: Synthesis of 2-(4-Methoxyphenyl)azepane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-Methoxyphenyl)azepane.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
Question 1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
Answer:
Low yields in the synthesis of this compound can stem from several factors, depending on the synthetic route employed. Two common methods are the Beckmann rearrangement of a cyclohexanone oxime derivative and the Grignard reaction of a cycloheptanone derivative.
For the Beckmann Rearrangement Route:
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Incomplete Oxime Formation: The initial step of forming the oxime from 1-(4-methoxyphenyl)cyclohexan-1-ol is crucial. Ensure the reaction goes to completion by monitoring with Thin Layer Chromatography (TLC).
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Suboptimal Rearrangement Conditions: The choice of acid catalyst (e.g., sulfuric acid, polyphosphoric acid) and reaction temperature is critical for the Beckmann rearrangement.[1][2] Harsh conditions can lead to degradation. A systematic optimization of the acid catalyst and temperature may be necessary.
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Side Reactions: Beckmann fragmentation, which forms a nitrile instead of the desired lactam, can be a competing reaction.[1] This is more likely if the group anti-periplanar to the hydroxyl group on the oxime can stabilize a positive charge.
For the Grignard Reaction Route:
-
Grignard Reagent Quality: The Grignard reagent, 4-methoxyphenylmagnesium bromide, is sensitive to moisture and air. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Side Reactions of the Grignard Reagent: A common side reaction is the formation of biphenyl (4,4'-dimethoxybiphenyl in this case) through homocoupling.[3] Using fresh, high-quality magnesium turnings and appropriate reaction concentrations can minimize this.
-
Protonation of the Grignard Reagent: Any protic sources (e.g., water in the solvent or on the glassware) will quench the Grignard reagent, reducing the yield.
Question 2: I am observing an unexpected peak in my HPLC/GC-MS analysis. What could this impurity be and how can I identify it?
Answer:
The identity of the impurity will depend on the synthetic route. Below are some common possibilities and methods for identification.
| Potential Impurity | Likely Synthetic Route | Identification Methods |
| 1-(4-methoxyphenyl)cyclohexene | Beckmann Rearrangement | GC-MS, 1H NMR (alkene protons) |
| Starting Oxime | Beckmann Rearrangement | HPLC, LC-MS |
| 4,4'-Dimethoxybiphenyl | Grignard Reaction | GC-MS, 1H NMR (characteristic aromatic signals) |
| 4-Methoxyphenol | Grignard Reaction (from unreacted Grignard reagent during workup) | HPLC, GC-MS |
| Unreacted Cycloheptanone | Grignard Reaction | GC-MS |
To confirm the identity of an impurity, it is recommended to isolate it using preparative chromatography (e.g., preparative HPLC or column chromatography) and then characterize it using spectroscopic methods such as NMR (1H, 13C) and mass spectrometry.
Question 3: My final product has a persistent color, even after initial purification. What is the cause and how can I remove it?
Answer:
Colored impurities often arise from minor, highly conjugated byproducts.
-
Potential Cause: For syntheses involving strong acids or high temperatures, side reactions leading to polymerization or the formation of chromophores can occur. Oxidation of phenolic impurities can also introduce color.
-
Troubleshooting Steps:
-
Charcoal Treatment: Activated charcoal can be effective in adsorbing colored impurities. Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, stir for a short period, and then filter through celite.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
-
Column Chromatography: For oils or solids that are difficult to recrystallize, column chromatography using silica gel or alumina can separate the colored impurities from the desired product.
-
Frequently Asked Questions (FAQs)
FAQ 1: What are the recommended analytical methods for assessing the purity of this compound?
For routine purity assessment, High-Performance Liquid Chromatography (HPLC) with a UV detector is a reliable method. For more detailed analysis and impurity identification, Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are recommended. Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is essential for structural confirmation and can also be used for quantitative analysis (qNMR).
FAQ 2: What is a general purification protocol for this compound?
A general purification strategy involves the following steps:
-
Aqueous Workup: After the reaction is complete, a standard aqueous workup is performed to remove inorganic salts and water-soluble impurities. This typically involves partitioning the reaction mixture between an organic solvent (e.g., ethyl acetate, dichloromethane) and water or a mild aqueous acid/base solution.
-
Drying: The organic layer is dried over an anhydrous drying agent (e.g., Na2SO4, MgSO4) and the solvent is removed under reduced pressure.
-
Chromatography: The crude product is then purified by column chromatography on silica gel. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, is often effective.
-
Recrystallization/Distillation: If the purified product is a solid, recrystallization can be performed to achieve high purity. If it is a high-boiling oil, distillation under high vacuum may be an option.
FAQ 3: Are there any specific safety precautions I should take during the synthesis?
Yes, several safety precautions are necessary:
-
Grignard Reagents: These are highly reactive and pyrophoric. They must be handled under an inert atmosphere and away from any sources of water.
-
Strong Acids: Reagents like sulfuric acid and polyphosphoric acid used in the Beckmann rearrangement are highly corrosive.[1][2] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Solvents: Organic solvents used in the synthesis and purification are often flammable. Avoid open flames and work in a well-ventilated area.
Experimental Protocols
Protocol 1: Synthesis via Beckmann Rearrangement
This protocol is a general guideline and may require optimization.
-
Oxime Formation:
-
Dissolve 1-(4-methoxyphenyl)cyclohexan-1-ol in a suitable solvent such as ethanol.
-
Add hydroxylamine hydrochloride and a base (e.g., sodium acetate).
-
Reflux the mixture for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into water.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude oxime.
-
-
Beckmann Rearrangement:
-
Carefully add the crude oxime to a pre-cooled strong acid such as polyphosphoric acid or concentrated sulfuric acid.[1][2]
-
Stir the mixture at room temperature or with gentle heating, monitoring the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH solution).
-
Extract the product, dry the organic layer, and concentrate to obtain the crude lactam.
-
-
Reduction of the Lactam:
-
Dissolve the crude lactam in a suitable solvent like tetrahydrofuran (THF).
-
Slowly add a reducing agent such as lithium aluminum hydride (LiAlH4) at 0 °C.
-
Stir the reaction at room temperature or with heating until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction with water and a base, filter the solids, and extract the product from the filtrate.
-
Dry the organic layer and concentrate to obtain crude this compound.
-
Protocol 2: Synthesis via Grignard Reaction
This protocol is a general guideline and requires strict anhydrous conditions.
-
Grignard Reagent Formation:
-
In an oven-dried, three-necked flask under an inert atmosphere, add magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Slowly add a solution of 4-bromoanisole in anhydrous diethyl ether or THF to initiate the reaction.
-
Once the reaction starts, add the remaining 4-bromoanisole solution dropwise to maintain a gentle reflux.
-
After the addition is complete, stir the mixture until the magnesium is consumed.
-
-
Reaction with Cycloheptanone:
-
Cool the Grignard reagent to 0 °C.
-
Slowly add a solution of cycloheptanone in anhydrous diethyl ether or THF.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
-
Workup and Reduction:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
The resulting tertiary alcohol can then be reduced to the azepane. A common method is a Ritter-type reaction followed by hydrolysis and reduction, or a direct reductive amination protocol.
-
Data Presentation
Table 1: Typical HPLC Purity Analysis of this compound
| Peak No. | Retention Time (min) | Area (%) | Possible Identity |
| 1 | 3.5 | 1.2 | Starting Material/Side Product |
| 2 | 5.8 | 98.5 | This compound |
| 3 | 7.2 | 0.3 | Unknown Impurity |
Visualizations
Caption: Troubleshooting workflow for synthesis issues.
Caption: Logic for identifying potential impurities.
References
Technical Support Center: Enhancing the Bioavailability of 2-(4-Methoxyphenyl)azepane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental enhancement of the bioavailability of 2-(4-Methoxyphenyl)azepane, a representative novel chemical entity.
Frequently Asked Questions (FAQs)
Q1: We are beginning work with this compound and are concerned about potential bioavailability issues. What are the initial steps to assess its oral bioavailability?
A1: A systematic evaluation is crucial for any new chemical entity. The primary steps involve a combination of in vitro characterization and a preliminary in vivo pharmacokinetic (PK) study.
-
In Vitro Characterization:
-
Aqueous Solubility: Determine the solubility in physiologically relevant media (e.g., simulated gastric fluid, simulated intestinal fluid). Poor solubility is a very common cause of low bioavailability.[1][2]
-
Permeability: Use an in vitro model like the Caco-2 cell assay to predict intestinal permeability. This helps classify the compound according to the Biopharmaceutics Classification System (BCS).
-
LogP/LogD: Determine the lipophilicity, which influences both solubility and permeability.
-
Stability: Assess the chemical stability in acidic and neutral pH conditions to check for degradation in the gastrointestinal (GI) tract.
-
-
In Vivo Pharmacokinetic (PK) Study:
-
Conduct a preliminary PK study in a relevant animal model (e.g., rats).[3][4]
-
Administer this compound via both intravenous (IV) and oral (PO) routes.
-
The IV data provides information on the drug's clearance and volume of distribution.
-
Comparing the Area Under the Curve (AUC) from the PO and IV routes allows for the calculation of absolute oral bioavailability (F%).[4]
-
Q2: Our initial in vivo study of this compound shows very low oral bioavailability (<10%). What are the most likely causes?
A2: Low oral bioavailability is typically attributed to one or more of the following factors:
-
Poor Aqueous Solubility & Dissolution: The compound does not dissolve adequately in GI fluids, making it unavailable for absorption. This is a primary challenge for many new drug candidates.[1][2]
-
Low Intestinal Permeability: The compound dissolves but cannot efficiently cross the intestinal membrane to enter the bloodstream.
-
Extensive First-Pass Metabolism: The compound is absorbed from the intestine but is heavily metabolized by enzymes in the intestinal wall or the liver before it can reach systemic circulation.[1][4]
-
Efflux Transporters: The compound is actively pumped back into the GI lumen by efflux transporters like P-glycoprotein (P-gp) after being absorbed by intestinal cells.[1]
-
GI Tract Instability: The compound is degraded by the acidic environment of the stomach or by digestive enzymes.
The following diagram illustrates a typical workflow for diagnosing the cause of these issues.
Caption: Diagnostic workflow for identifying the root cause of low oral bioavailability.
Q3: We suspect poor solubility is the main problem for this compound. What formulation strategies should we consider?
A3: For compounds where poor solubility and dissolution are the rate-limiting steps (i.e., BCS Class II or IV drugs), several formulation strategies can significantly enhance bioavailability.[2][5] The goal is to increase the dissolution rate or present the drug to the GI tract in a pre-dissolved state.
-
Particle Size Reduction: Micronization or nanomilling increases the surface area of the drug particles, which can enhance the dissolution rate according to the Noyes-Whitney equation.[6][7]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in its amorphous (non-crystalline), high-energy state within a polymer matrix can dramatically improve its aqueous solubility and dissolution.[8]
-
Lipid-Based Formulations: Formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) involve dissolving the drug in a mixture of oils, surfactants, and co-solvents.[6][9] Upon gentle agitation in GI fluids, these systems form fine oil-in-water emulsions, keeping the drug solubilized and ready for absorption.
-
Complexation: Using cyclodextrins to form inclusion complexes can mask the lipophilic properties of the drug and increase its apparent water solubility.[6][8]
The choice of strategy depends on the physicochemical properties of the compound and the desired dosage form.
Q4: What if this compound has good solubility but still exhibits poor bioavailability?
A4: If solubility is not the limiting factor (i.e., a BCS Class I or III drug), the issue likely lies with low membrane permeability or extensive first-pass metabolism.[10]
-
To address low permeability:
-
Permeation Enhancers: These are excipients that can transiently and reversibly increase the permeability of the intestinal membrane. However, their use must be carefully evaluated for safety.
-
Prodrug Strategies: The chemical structure of this compound can be modified to create a more lipophilic prodrug that crosses the intestinal membrane more efficiently.[11] Once absorbed, the prodrug is converted back to the active parent drug by enzymes in the body.
-
-
To address high first-pass metabolism:
-
Prodrug Design: A prodrug can be designed to block the metabolic site of the molecule, preventing its degradation during first pass.[12]
-
Alternate Routes of Administration: For research purposes, exploring routes that bypass the liver, such as sublingual or transdermal, can confirm if first-pass metabolism is the primary barrier.
-
Troubleshooting Guide
| Problem Observed | Potential Cause(s) | Recommended Action(s) & Troubleshooting Steps |
| Low Absolute Bioavailability (F% < 10%) | 1. Poor Solubility/Dissolution2. High First-Pass Metabolism3. Low Permeability | 1. Solubility Check: Perform in vitro dissolution studies (see Protocol 1). If dissolution is <85% in 30 mins, it is a likely culprit. Proceed with formulation strategies (e.g., ASD, SEDDS).2. Metabolism Check: Compare the AUC from oral (PO) and intraperitoneal (IP) dosing. If AUCIP >> AUCPO, hepatic first-pass metabolism is likely significant.3. Permeability Check: Evaluate permeability using a Caco-2 assay. If apparent permeability (Papp) is low, consider a prodrug approach. |
| High Variability in Plasma Concentrations (High %CV in AUC/Cmax) | 1. Food Effects2. Poor Formulation Stability3. pH-Dependent Solubility | 1. Fasted vs. Fed Study: Conduct a PK study in both fasted and fed states to determine the impact of food.2. Formulation Characterization: Ensure the formulation is robust and does not precipitate upon dilution in aqueous media.3. pH-Solubility Profile: Determine the compound's solubility across a range of pH values (1.2 to 7.4). If solubility is highly pH-dependent, gastric pH variations can cause variability. Consider enteric coating or a formulation like SEDDS that mitigates pH effects. |
| No Measurable Plasma Concentration After Oral Dosing | 1. Severe GI Instability2. Extremely Low Solubility3. Analytical Method Insufficiency | 1. Stability Assay: Incubate the compound in simulated gastric fluid (pH 1.2) and simulated intestinal fluid (pH 6.8) and analyze for degradation over time.2. Re-evaluate Solubility: Check solubility in media containing biorelevant surfactants (e.g., FaSSIF, FeSSIF).3. Analytical Sensitivity: Verify that the limit of quantification (LOQ) of your bioanalytical method is low enough to detect expected concentrations. If not, the method must be optimized. |
Hypothetical Data Summaries
The following tables illustrate how to present quantitative data from bioavailability enhancement experiments for this compound.
Table 1: In Vitro Dissolution Performance (Assumes 10 mg dose equivalent in 900 mL of Simulated Intestinal Fluid, pH 6.8)
| Formulation | % Drug Dissolved at 15 min | % Drug Dissolved at 30 min | % Drug Dissolved at 60 min |
| Pure Compound (Micronized) | 5% | 11% | 18% |
| Amorphous Solid Dispersion (1:4 Drug-to-Polymer) | 65% | 92% | 95% |
| Self-Emulsifying Drug Delivery System (SEDDS) | 88% | 98% | >99% |
Table 2: Comparative Pharmacokinetic Parameters in Rats (10 mg/kg Oral Dose)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC0-24h (ng·hr/mL) | Absolute Bioavailability (F%)* |
| Pure Compound (in suspension) | 45 ± 12 | 2.0 | 180 ± 55 | 4% |
| Amorphous Solid Dispersion | 215 ± 45 | 1.0 | 950 ± 180 | 21% |
| Self-Emulsifying Drug Delivery System (SEDDS) | 480 ± 98 | 0.5 | 2070 ± 410 | 46% |
*Calculated relative to a 2 mg/kg IV dose where AUCIV = 4500 ng·hr/mL.
Detailed Experimental Protocols
Protocol 1: In Vitro Dissolution Testing
-
Apparatus: USP Apparatus II (Paddle).
-
Medium: 900 mL of Simulated Intestinal Fluid (SIF), pH 6.8, without enzymes, maintained at 37 ± 0.5 °C.
-
Procedure: a. Place a single capsule/tablet or an amount of formulation equivalent to a fixed dose (e.g., 20 mg) of this compound into each dissolution vessel. b. Set the paddle speed to a standard rate, typically 50 or 75 RPM.[13][14] c. At specified time points (e.g., 5, 15, 30, 45, 60, 120 minutes), withdraw a sample (e.g., 5 mL) from each vessel. Immediately replace the withdrawn volume with fresh, pre-warmed medium. d. Filter the samples promptly through a suitable syringe filter (e.g., 0.45 µm PVDF) that does not adsorb the drug. e. Analyze the filtrate for the concentration of this compound using a validated analytical method (e.g., HPLC-UV). f. Calculate the cumulative percentage of drug released at each time point.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats (n=3-5 per group).
-
Dosing:
-
IV Group: Administer this compound dissolved in a suitable vehicle (e.g., 20% Solutol in saline) at a dose of 2 mg/kg via tail vein injection.
-
PO Group(s): Administer the different formulations of this compound (e.g., suspension, ASD, SEDDS) at a dose of 10 mg/kg via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (~100 µL) from the tail vein or another appropriate site into tubes containing an anticoagulant (e.g., K2-EDTA).
-
IV Time Points: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
PO Time Points: Pre-dose, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
-
Sample Processing: Centrifuge the blood samples to separate the plasma. Store the plasma at -80 °C until analysis.
-
Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software (e.g., WinNonlin) to calculate key PK parameters (Cmax, Tmax, AUC, t1/2). Calculate absolute bioavailability using the formula: F% = (AUCPO / AUCIV) * (DoseIV / DosePO) * 100.[4]
Caption: High-level experimental workflow for a comparative in vivo PK study.
References
- 1. benchchem.com [benchchem.com]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selvita.com [selvita.com]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. upm-inc.com [upm-inc.com]
- 8. tandfonline.com [tandfonline.com]
- 9. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 10. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Why Poor Bioavailability Is a Major Drug Development Risk [synapse.patsnap.com]
- 13. FIP/AAPS Joint Workshop Report: Dissolution/In Vitro Release Testing of Novel/Special Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2.8. In Vitro Drug Release Study [bio-protocol.org]
Technical Support Center: Synthesis of 2-(4-Methoxyphenyl)azepane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis of 2-(4-Methoxyphenyl)azepane.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, which is typically prepared via a Beckmann rearrangement of 4-methoxyacetophenone oxime.
Q1: My reaction is producing a significant amount of a nitrile byproduct, 4-methoxybenzonitrile, instead of the desired this compound. What is causing this and how can I prevent it?
A1: The formation of a nitrile byproduct is likely due to a side reaction known as Beckmann fragmentation. This is a common issue, especially with substrates like 4-methoxyacetophenone oxime, which has an electron-donating methoxy group that can stabilize the carbocation intermediate formed during fragmentation.[1][2]
Strategies to Minimize Beckmann Fragmentation:
-
Catalyst Selection: Strong acids (e.g., concentrated sulfuric acid) and high temperatures promote fragmentation.[1][3] Opt for milder catalysts to favor the desired rearrangement.
-
Temperature Control: Lowering the reaction temperature can significantly reduce the rate of the fragmentation pathway.
-
Solvent Choice: The solvent can influence the reaction pathway. Aprotic solvents are often used to minimize side reactions.[1]
Q2: The Beckmann rearrangement of my 4-methoxyacetophenone oxime is not going to completion, and I am recovering a significant amount of starting material. What are the possible reasons for this?
A2: Incomplete conversion during the Beckmann rearrangement can be attributed to several factors:
-
Catalyst Deactivation or Insufficiency: The catalyst may have lost its activity or may be present in an insufficient amount to drive the reaction to completion.
-
Low Reaction Temperature: The temperature may be too low for the chosen catalyst system to be effective.
-
Steric Hindrance: While less likely for this specific substrate, steric hindrance in the oxime can slow down the rearrangement.
Troubleshooting Steps:
-
Catalyst: If using a solid catalyst, ensure it is properly activated. Consider increasing the catalyst loading or adding a fresh portion of the catalyst.
-
Temperature: Gradually increase the reaction temperature while monitoring the reaction progress by thin-layer chromatography (TLC) or other analytical techniques. Be mindful that excessive heat can promote side reactions.
Q3: My final product is colored, even after purification. What is the source of the color and how can I remove it?
A3: Colored impurities often arise from the oxidation of starting materials or the product, especially if they contain electron-rich aromatic rings. The dimethylamino group, if present in related syntheses, is particularly susceptible to oxidation, leading to colored byproducts.
Decolorization Procedure:
-
Dissolve the crude product in a suitable solvent.
-
Add a small amount of activated charcoal to the solution.
-
Heat the mixture for a short period.
-
Perform a hot filtration to remove the activated charcoal, which adsorbs the colored impurities.
-
Proceed with recrystallization of the decolorized solution.
Frequently Asked Questions (FAQs)
Q4: What is the most common method for synthesizing this compound?
A4: The most prevalent synthetic route is the Beckmann rearrangement of 4-methoxyacetophenone oxime.[2] This reaction involves the acid-catalyzed rearrangement of the oxime to the corresponding lactam (an amide within a ring).
Q5: What are the primary side reactions to be aware of during the synthesis of this compound?
A5: The main side reaction of concern is the Beckmann fragmentation, which leads to the formation of 4-methoxybenzonitrile and other byproducts.[1][2] This is particularly favored in substrates with electron-donating groups on the aromatic ring, such as the methoxy group in this case.[1]
Q6: How does the choice of catalyst affect the outcome of the Beckmann rearrangement?
A6: The choice of catalyst is critical in controlling the reaction pathway. Strong Brønsted acids like sulfuric acid can lead to a higher proportion of the fragmentation byproduct.[3] Milder catalysts, such as trifluoroacetic acid (TFA) or certain solid acid catalysts, are known to favor the desired rearrangement to the amide.[4]
Q7: What is a typical purification method for this compound?
A7: The final product can be purified by standard techniques such as recrystallization or column chromatography. For recrystallization, a two-solvent system (one solvent in which the compound is soluble when hot, and another in which it is insoluble) is often effective. For N-(4-methoxyphenyl)acetamide, a similar compound, purification by flash column chromatography using a mixture of ethyl acetate and petroleum ether has been reported.
Data Presentation
The following table provides representative data on how reaction conditions can influence the yield of this compound and the formation of the major side product, 4-methoxybenzonitrile. This data is illustrative and based on established principles of the Beckmann rearrangement for electron-rich oximes.
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield of this compound (%) | Yield of 4-methoxybenzonitrile (%) |
| H₂SO₄ | - | 120 | 1 | ~40 | ~55 |
| PPA | Dioxane | 100 | 2 | ~60 | ~35 |
| TFA | CH₂Cl₂ | 40 | 4 | >90 | <5 |
| Zn-MCM-41 | Acetonitrile | 80 | 3 | ~85 | ~10 |
Experimental Protocols
Protocol 1: Synthesis of 4-methoxyacetophenone oxime
This protocol describes the synthesis of the oxime precursor from 4-methoxyacetophenone.
Materials:
-
4-methoxyacetophenone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-methoxyacetophenone (1 equivalent) in a mixture of ethanol and water.
-
Add hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (2 equivalents) to the solution.
-
Heat the reaction mixture to reflux for 1-2 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature.
-
The product, 4-methoxyacetophenone oxime, will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from an ethanol/water mixture.[4]
Protocol 2: Beckmann Rearrangement to this compound using Trifluoroacetic Acid (TFA)
This protocol outlines a milder procedure for the Beckmann rearrangement, minimizing the formation of the nitrile byproduct.
Materials:
-
4-methoxyacetophenone oxime
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 4-methoxyacetophenone oxime (1 equivalent) in dichloromethane.
-
Cool the solution in an ice bath and slowly add trifluoroacetic acid (3-5 equivalents).
-
Allow the reaction to stir at room temperature or slightly elevated temperature (e.g., 40°C) for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and slowly neutralize with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography or recrystallization.
Visualizations
References
Technical Support Center: Addressing Poor Cell Permeability of 2-(4-Methoxyphenyl)azepane
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with 2-(4-Methoxyphenyl)azepane, particularly concerning its low cell permeability.
Frequently Asked Questions (FAQs)
Q1: My this compound compound is showing low permeability in my initial screens. What are the likely reasons?
A1: Low cell permeability of this compound can be attributed to several factors related to its physicochemical properties. Based on predictive models, the compound has characteristics that may hinder its passive diffusion across cell membranes. These include a relatively high polar surface area (PSA) and the presence of a hydrogen bond donor and acceptor. Additionally, it may be a substrate for efflux pumps, which actively transport the compound out of the cell.
Q2: How do the physicochemical properties of this compound relate to its potential for poor permeability?
A2: The predicted physicochemical properties of this compound, when evaluated against established principles like Lipinski's Rule of Five, suggest a moderate potential for oral bioavailability. While it generally falls within the acceptable ranges, its PSA and hydrogen bonding capacity can increase the energy required for it to cross the lipid bilayer of cell membranes.
Table 1: Predicted Physicochemical Properties of this compound and Related Analogs
| Compound | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| This compound | 205.30 | 2.8 | 21.3 | 1 | 2 |
| Azepane | 99.18 | 1.3 | 12.0 | 1 | 1 |
| 2-Phenylazepane | 175.26 | 3.0 | 12.0 | 1 | 1 |
Data is based on computational predictions.
Q3: My compound shows good permeability in the Parallel Artificial Membrane Permeability Assay (PAMPA), but poor permeability in a Caco-2 assay. What does this discrepancy indicate?
A3: This is a classic indication of active efflux. PAMPA is a cell-free assay that only measures passive diffusion across an artificial lipid membrane.[1] In contrast, Caco-2 cells are a well-established in vitro model of the human intestinal epithelium and express various transporter proteins, including efflux pumps like P-glycoprotein (P-gp).[2] The good permeability in PAMPA suggests the compound has the intrinsic ability to cross a lipid membrane, but the poor permeability in Caco-2 cells points to it being actively removed from the cells by transporters.
Q4: How can I confirm if this compound is a substrate of an efflux pump like P-glycoprotein (P-gp)?
A4: To confirm P-gp substrate liability, a bidirectional Caco-2 or MDCK-MDR1 assay is recommended. In this assay, the permeability of the compound is measured in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. A B-to-A/A-to-B efflux ratio greater than 2 is a strong indicator that the compound is a substrate for an efflux pump. Additionally, the experiment can be repeated in the presence of a known P-gp inhibitor, such as verapamil. A significant reduction in the efflux ratio in the presence of the inhibitor would confirm P-gp involvement.
Q5: What strategies can I employ to improve the cell permeability of this compound?
A5: Several strategies can be explored to enhance the cell permeability of your compound:
-
Prodrug Approach: Modify the structure by masking the polar N-H group with a lipophilic moiety that can be cleaved by intracellular enzymes to release the active compound. This increases lipophilicity and can improve passive diffusion.[3]
-
Formulation Strategies: Incorporating the compound into lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), can improve its solubility and absorption.[4] Nanoformulations can also be used to enhance permeability.
-
Structural Modifications: Minor structural changes to the azepane or methoxyphenyl ring could disrupt its recognition by efflux pumps without affecting its desired biological activity. This would require a careful structure-activity relationship (SAR) study.
Troubleshooting Guides
Issue: Low Apparent Permeability (Papp) in PAMPA
This suggests a fundamental issue with passive diffusion.
| Possible Cause | Troubleshooting Steps |
| Poor Aqueous Solubility | - Determine the thermodynamic solubility of the compound in the assay buffer. - If solubility is low, consider using a co-solvent (e.g., up to 1% DMSO) in the donor compartment, ensuring it doesn't affect membrane integrity. |
| Compound Instability | - Assess the stability of the compound in the assay buffer over the duration of the experiment using LC-MS/MS. |
| High Polarity (Low LogP, High PSA) | - If the compound's intrinsic properties are the issue, consider chemical modification (e.g., prodrug approach) to increase lipophilicity. |
Issue: Low Apparent Permeability (Papp) in Caco-2 or MDCK Assays
This often points to biological barriers to permeability.
| Possible Cause | Troubleshooting Steps |
| Active Efflux | - Perform a bidirectional permeability assay to determine the efflux ratio. - If the efflux ratio is >2, co-administer with a known efflux pump inhibitor (e.g., verapamil for P-gp) to see if permeability increases. |
| Metabolism by Cells | - Analyze samples from both the donor and receiver wells for the presence of metabolites using LC-MS/MS. Caco-2 cells have some metabolic capacity. |
| Poor Compound Recovery | - Check for non-specific binding to the assay plates. - Investigate potential lysosomal trapping for basic compounds by running the assay with a lysosomotropic agent like chloroquine. |
| Inconsistent Monolayer Integrity | - Ensure consistent cell culture and differentiation protocols. - Always measure transepithelial electrical resistance (TEER) before and after the experiment to confirm monolayer integrity. |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of this compound.
Methodology:
-
Membrane Coating: A 96-well filter plate is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form the artificial membrane.
-
Solution Preparation:
-
Donor Solution: Dissolve this compound in the assay buffer (e.g., PBS, pH 7.4) to the desired concentration (e.g., 100 µM), with a small percentage of co-solvent like DMSO if necessary.
-
Acceptor Solution: Fill the wells of a 96-well acceptor plate with the assay buffer.
-
-
Assay Assembly: The filter (donor) plate is placed on top of the acceptor plate, creating a "sandwich".
-
Incubation: The plate sandwich is incubated at room temperature for a defined period (e.g., 4-16 hours) with gentle shaking.
-
Quantification: After incubation, the plates are separated, and the concentration of the compound in both the donor and acceptor wells is determined by LC-MS/MS.
-
Calculation of Apparent Permeability (Papp): Papp (cm/s) = [ -ln(1 - [drug]acceptor / [drug]equilibrium) ] * (V_D * V_A) / ( (V_D + V_A) * Area * Time ) where:
-
V_D and V_A are the volumes of the donor and acceptor wells.
-
Area is the surface area of the membrane.
-
Time is the incubation time in seconds.
-
[drug]equilibrium is the theoretical concentration if the drug were evenly distributed between the two chambers.
-
Caco-2 Bidirectional Permeability Assay
Objective: To determine the apparent permeability and efflux ratio of this compound.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21 days to form a differentiated and polarized monolayer.
-
Monolayer Integrity Check: Measure the TEER of the monolayers to ensure the formation of tight junctions.
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the test compound solution to the apical (donor) chamber.
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking.
-
Take samples from the basolateral chamber at various time points.
-
-
Permeability Assay (Basolateral to Apical - B to A):
-
Repeat the process, but add the test compound to the basolateral (donor) chamber and sample from the apical (receiver) chamber.
-
-
Quantification: Determine the concentration of the compound in all samples using LC-MS/MS.
-
Calculations:
-
Papp: Calculated for both A-to-B and B-to-A directions using the formula: Papp (cm/s) = (dQ/dt) / (A * C0), where dQ/dt is the flux rate, A is the membrane surface area, and C0 is the initial donor concentration.
-
Efflux Ratio (ER): ER = Papp (B-to-A) / Papp (A-to-B)
-
Visualizations
Caption: Troubleshooting workflow for poor cell permeability.
Caption: Mechanisms of compound transport across the cell membrane.
References
- 1. Parallel artificial membrane permeability assay - Wikipedia [en.wikipedia.org]
- 2. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PAMPA | Evotec [evotec.com]
- 4. A structure-permeability study of small drug-like molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Analytical Methods for 2-(4-Methoxyphenyl)azepane
Welcome to the technical support center for the analytical characterization of 2-(4-Methoxyphenyl)azepane. This guide is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting advice and frequently asked questions to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: Based on its chemical structure, which includes an azepane ring and a methoxyphenyl group, the primary stability concerns for this compound are susceptibility to oxidation and potential degradation under harsh acidic or basic conditions. The methoxy group can be sensitive to strong acids, and the secondary amine in the azepane ring can be prone to oxidation. It is recommended to use freshly prepared solutions and store them protected from light and air. For related compounds like 1-(3,4-dimethoxybenzoyl)azepane, hydrolysis of amide bonds is a major degradation pathway; while this compound lacks an amide bond, instability in extreme pH conditions should still be considered.[1]
Q2: Which analytical techniques are most suitable for the characterization and quantification of this compound?
A2: The most suitable analytical techniques include High-Performance Liquid Chromatography (HPLC) for quantification and purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) for identification and detection of volatile impurities, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.[2][3][4] The choice of method will depend on the specific analytical goal, such as routine quality control, metabolite identification, or reference standard characterization.
Q3: How can I address poor aqueous solubility of this compound during sample preparation for in vitro assays?
A3: Poor aqueous solubility is a common issue for novel chemical entities.[5] To address this, consider the following:
-
Assess Kinetic Solubility: Determine the compound's solubility limit in your specific assay buffer.[5]
-
Use Co-solvents: Prepare stock solutions in an organic solvent like DMSO and ensure the final concentration in the assay medium is low (typically <1%) to prevent precipitation.
-
Incorporate Solubilizing Agents: Non-ionic detergents can be used, but they must be validated to not interfere with the assay.[5]
Q4: Is chiral separation necessary for this compound, and what methods can be used?
A4: Since the 2-position of the azepane ring is a stereocenter, this compound is a chiral molecule. It is crucial to separate and characterize the individual enantiomers, as they may have different pharmacological activities.[6] Chiral HPLC using a chiral stationary phase (CSP) is the most common and effective method for enantioseparation.[7][8] Polysaccharide-based CSPs, such as those with amylose or cellulose derivatives, are often a good starting point for method development.[9]
Troubleshooting Guides
HPLC Analysis
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH- Column overload- Secondary interactions with the stationary phase | 1. Adjust the mobile phase pH to ensure the analyte is in a single ionic state.2. Reduce the injection volume or sample concentration.3. Use a mobile phase additive (e.g., triethylamine) to block active sites on the stationary phase. |
| Inconsistent Retention Times | - Fluctuation in mobile phase composition- Temperature variations- Column degradation | 1. Ensure proper mixing and degassing of the mobile phase.2. Use a column oven to maintain a constant temperature.3. Flush the column or replace it if it's at the end of its lifetime. |
| Low Sensitivity | - Non-optimal detection wavelength- Low sample concentration- Poor ionization in LC-MS | 1. Determine the UV maximum absorbance for this compound.2. Concentrate the sample if possible.3. For LC-MS, optimize the mobile phase pH and organic content to enhance ionization. |
GC-MS Analysis
| Observed Issue | Potential Cause | Troubleshooting Steps |
| No Peak or Very Small Peak | - Analyte is not volatile enough- Thermal degradation in the injector- Adsorption in the GC system | 1. Consider chemical derivatization (e.g., silylation, acylation) to increase volatility.[10]2. Lower the injector temperature.3. Use a deactivated liner and column. |
| Broad Peaks | - Slow injection- Column contamination- Inappropriate carrier gas flow rate | 1. Use an autosampler for fast and reproducible injections.2. Bake out the column or trim the front end.3. Optimize the carrier gas flow rate. |
| Poor Fragmentation in MS | - Incorrect ionization energy- Compound is too stable | 1. Ensure the MS is tuned and calibrated.2. If using a soft ionization technique, consider Electron Impact (EI) for more fragmentation. |
NMR Spectroscopy
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Broad ¹H NMR Signals | - Presence of paramagnetic impurities- Compound aggregation- Chemical exchange | 1. Filter the sample or use a metal scavenger.2. Decrease the sample concentration or increase the temperature.3. For amines, consider converting to a salt to reduce exchange broadening. |
| Poor Signal-to-Noise Ratio | - Low sample concentration- Insufficient number of scans | 1. Use a more concentrated sample if solubility allows.2. Increase the number of scans. |
| Complex Multiplets | - Second-order effects- Overlapping signals | 1. Use a higher field strength NMR spectrometer if available.2. Perform 2D NMR experiments (e.g., COSY, HSQC) to resolve overlapping signals. |
Experimental Protocols
Representative HPLC-UV Method
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[11]
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.[11]
-
Detection: UV at 225 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
Representative GC-MS Method
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: Capillary column with a 5% phenyl-methylpolysiloxane stationary phase.
-
Carrier Gas: Helium.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 100°C, ramp to 280°C.
-
Ionization Mode: Electron Impact (EI).
-
Mass Range: m/z 50-500.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or methanol. Derivatization may be necessary to improve volatility.[10]
Representative NMR Analysis
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Experiments: ¹H NMR, ¹³C NMR, and 2D experiments like COSY and HSQC for full structural assignment.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of the deuterated solvent.
Quantitative Data Summary
The following tables present hypothetical but realistic data for the analysis of this compound based on the described methods.
Table 1: HPLC and GC-MS Data
| Parameter | HPLC | GC-MS |
| Retention Time (min) | ~8.5 | ~12.2 |
| Molecular Ion [M+H]⁺ | 206.1540 | N/A |
| Molecular Ion [M]⁺• | N/A | 205.1467 |
| Key MS/MS Fragments | 134, 107 | 134, 121, 91 |
Table 2: Representative ¹H and ¹³C NMR Data (in CDCl₃)
| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic Protons | 6.8-7.2 | m | 4H |
| -OCH₃ | 3.80 | s | 3H |
| Azepane CH | 3.5-3.7 | m | 1H |
| Azepane CH₂ | 1.5-2.0 | m | 10H |
| ¹³C NMR | Chemical Shift (ppm) | ||
| Aromatic C | 114-159 | ||
| -OCH₃ | 55.3 | ||
| Azepane C | 27-60 |
Visualizations
Caption: General analytical workflow for this compound.
Caption: Troubleshooting decision tree for analytical issues.
Caption: Potential degradation pathways for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Experimental and Theoretical Studies on the Molecular Structure, FT-IR, NMR, HOMO, LUMO, MESP, and Reactivity Descriptors of (E)-1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one – Material Science Research India [materialsciencejournal.org]
- 5. benchchem.com [benchchem.com]
- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 7. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Research Portal [researchdiscovery.drexel.edu]
- 10. jfda-online.com [jfda-online.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimization of 2-(4-Methoxyphenyl)azepane
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working with 2-(4-Methoxyphenyl)azepane. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate the smooth execution of your assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
A1: this compound is a chemical compound containing a seven-membered azepane ring attached to a methoxyphenyl group.[1] The azepane scaffold is a key feature in many FDA-approved drugs and biologically active compounds, suggesting its potential for therapeutic applications.[2]
Basic Compound Information:
| Property | Value |
|---|---|
| CAS Number | 168890-46-8[1] |
| Molecular Formula | C₁₃H₁₉NO[1] |
| Molecular Weight | 205.3 g/mol [1] |
Q2: What are the potential biological targets for this compound?
A2: While specific data for this compound is limited, the azepane moiety is present in compounds targeting a wide range of biological entities, including kinases, G-protein coupled receptors (GPCRs), and monoamine transporters.[3][4] The 4-methoxyphenyl group is also a common feature in many pharmacologically active molecules. Therefore, initial screening should consider a broad panel of targets, particularly those involved in oncology and neurology.
Q3: How should I prepare a stock solution of this compound?
A3: It is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. The solubility in aqueous buffers is likely to be low. For cellular assays, ensure the final concentration of the organic solvent is minimal (typically <0.5%) to avoid solvent-induced artifacts.
Q4: I am observing unexpected phenotypic effects in my cellular assays. What could be the cause?
A4: Unexpected cellular effects could be due to off-target activity.[3] It is advisable to perform counter-screens against a panel of common off-targets, such as related kinases or receptors. Computational modeling and affinity chromatography can also help identify unintended binding partners.[3]
Troubleshooting Guides
Issue 1: Poor Solubility in Aqueous Assay Buffers
-
Symptom: Precipitation or cloudiness observed in assay wells, particularly at higher concentrations. Inconsistent assay results (e.g., variable IC50 values).
-
Possible Cause: The compound has exceeded its solubility limit in the aqueous buffer.
-
Solutions:
-
Reduce Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is as low as possible and consistent across all wells.
-
Incorporate Solubilizing Agents: Consider adding non-ionic detergents (e.g., Tween-20, Triton X-100) or other solubilizing agents to the assay buffer. Always validate that these agents do not interfere with your assay.
-
Sonication: Briefly sonicate the compound in the assay buffer to aid dissolution.
-
pH Adjustment: Evaluate the effect of pH on the compound's solubility and adjust the buffer accordingly, if permissible for the assay.
-
Issue 2: High Background Signal or Assay Interference
-
Symptom: High signal in control wells (vehicle only) or a flat dose-response curve.
-
Possible Cause: The 4-methoxyphenyl moiety may possess intrinsic fluorescent properties that interfere with fluorescence-based assays. The compound may also be unstable in the assay buffer.
-
Solutions:
-
Run an Interference Assay: Test the compound in the assay without the biological target to see if it generates a signal on its own.
-
Use an Alternative Detection Method: If interference is confirmed, consider switching to a different assay format with an alternative detection method (e.g., colorimetric, luminescent).
-
Assess Compound Stability: Use techniques like HPLC or LC-MS to determine the stability of the compound in your assay buffer over the course of the experiment.
-
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescent)
This protocol describes a general method to assess the inhibitory activity of this compound against a specific kinase.
Materials:
-
Kinase of interest
-
Kinase substrate
-
ATP
-
Kinase assay buffer
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
This compound stock solution (in DMSO)
-
White, opaque 96-well plates
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO. Then, dilute the compound in the kinase assay buffer to the desired final concentrations.
-
Assay Plate Preparation: Add the diluted compound or vehicle (DMSO) to the appropriate wells of the 96-well plate.
-
Kinase Reaction: Add the kinase and substrate to each well. Initiate the reaction by adding ATP.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for the recommended time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and detect the amount of ADP produced using a luminescent detection reagent according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.
Protocol 2: Cell Viability MTT Assay
This protocol is for assessing the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
Fetal bovine serum (FBS)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well clear cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Data Presentation
Table 1: Illustrative Kinase Inhibition Data
| Compound Concentration (µM) | % Inhibition (Kinase A) | % Inhibition (Kinase B) |
|---|---|---|
| 0.01 | 5.2 ± 1.1 | 2.1 ± 0.8 |
| 0.1 | 25.6 ± 3.4 | 8.9 ± 1.5 |
| 1 | 78.3 ± 5.1 | 22.4 ± 2.9 |
| 10 | 95.1 ± 2.8 | 45.7 ± 4.2 |
| 100 | 98.9 ± 1.5 | 68.3 ± 5.5 |
| IC50 (µM) | 0.45 | >10 |
Table 2: Illustrative Cell Viability Data (MTT Assay)
| Compound Concentration (µM) | % Viability (Cell Line X) | % Viability (Cell Line Y) |
|---|---|---|
| 0.1 | 98.7 ± 4.5 | 99.1 ± 3.8 |
| 1 | 85.4 ± 6.2 | 92.3 ± 5.1 |
| 10 | 42.1 ± 5.8 | 75.6 ± 6.7 |
| 50 | 15.8 ± 3.9 | 48.9 ± 4.9 |
| 100 | 5.3 ± 2.1 | 21.4 ± 3.3 |
| IC50 (µM) | 12.5 | 45.2 |
Visualizations
Caption: General experimental workflow for hit validation.
Caption: Hypothetical GPCR signaling pathway modulation.
Caption: Troubleshooting decision tree for inconsistent results.
References
Validation & Comparative
Confirming the Structure of 2-(4-Methoxyphenyl)azepane: A Comparative Spectroscopic and Crystallographic Guide
For Immediate Release
This guide provides a comprehensive framework for the structural confirmation of 2-(4-Methoxyphenyl)azepane, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. Due to the limited availability of published experimental data for this specific molecule, this document presents a comparative analysis based on established spectroscopic and crystallographic principles, utilizing data from analogous compounds to predict the expected structural characteristics.
Molecular Structure and Key Features
This compound possesses a saturated seven-membered azepane ring linked to a 4-methoxyphenyl group at the 2-position. The key structural features to be confirmed are the connectivity of these two moieties, the substitution pattern on the phenyl ring, and the overall molecular geometry. The chemical formula is C₁₃H₁₉NO and its CAS number is 168890-46-8.[1]
Comparative Spectroscopic Data Analysis
Spectroscopic techniques are fundamental to elucidating the structure of organic molecules. The following tables summarize the predicted quantitative data for this compound based on the analysis of its constituent functional groups and comparison with structurally similar compounds.
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Methoxy (-OCH₃) | 3.7 - 3.9 | Singlet | Typical range for a methoxy group on a benzene ring. |
| Aromatic (ortho to -OCH₃) | 6.8 - 7.0 | Doublet | Shielded by the electron-donating methoxy group. |
| Aromatic (meta to -OCH₃) | 7.1 - 7.3 | Doublet | Less shielded compared to the ortho protons. |
| Azepane CH (at C2) | 3.0 - 3.5 | Multiplet | Deshielded due to the adjacent nitrogen and phenyl ring. |
| Azepane CH₂ (at C7) | 2.8 - 3.2 | Multiplet | Adjacent to the nitrogen atom. |
| Azepane CH₂ (other) | 1.4 - 1.9 | Multiplets | Overlapping signals for the remaining methylene groups in the azepane ring. |
| Azepane NH | 1.5 - 2.5 | Broad Singlet | Chemical shift can vary with solvent and concentration. |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| Aromatic C (ipso, attached to azepane) | 135 - 140 | |
| Aromatic C (ipso, attached to -OCH₃) | 158 - 162 | Deshielded by the oxygen atom. |
| Aromatic CH (ortho to -OCH₃) | 113 - 115 | Shielded by the electron-donating methoxy group. |
| Aromatic CH (meta to -OCH₃) | 128 - 130 | |
| Methoxy (-OCH₃) | 55 - 56 | |
| Azepane C (at C2) | 60 - 65 | Deshielded by the nitrogen and phenyl ring. |
| Azepane C (at C7) | 45 - 50 | Adjacent to the nitrogen atom. |
| Azepane C (other) | 25 - 35 |
Table 3: Predicted Mass Spectrometry Fragmentation
| m/z | Proposed Fragment | Notes |
| 205 | [M]⁺ | Molecular ion peak. |
| 204 | [M-H]⁺ | Loss of a hydrogen atom. |
| 134 | [C₉H₁₀O]⁺ | Fragment corresponding to the 4-methoxybenzyl cation. |
| 99 | [C₆H₁₃N]⁺ | Fragment corresponding to the azepane ring. |
Table 4: Predicted Infrared (IR) Spectroscopy Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300 - 3500 | N-H Stretch | Secondary Amine (Azepane) |
| 2850 - 3000 | C-H Stretch | Aliphatic (Azepane) and Aromatic |
| 1580 - 1610 | C=C Stretch | Aromatic Ring |
| 1240 - 1260 | C-O Stretch | Aryl Ether (Methoxy) |
| 1020 - 1040 | C-O Stretch | Aryl Ether (Methoxy) |
Experimental Protocols for Structural Confirmation
The following are detailed methodologies for the key experiments required to confirm the structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
Protocol:
-
Sample Preparation: Dissolve 5-25 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Data Acquisition:
-
Record a ¹H NMR spectrum to identify the proton environments, their integrations, and coupling patterns.
-
Record a ¹³C NMR spectrum to identify the number of unique carbon environments.
-
Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons. HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish long-range correlations, which is crucial for confirming the connectivity between the azepane ring and the methoxyphenyl group.
-
-
Data Analysis: Compare the acquired spectra with the predicted data in Tables 1 and 2. The observed chemical shifts, multiplicities, and correlations should be consistent with the proposed structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Protocol:
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically using techniques like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Data Acquisition:
-
Acquire a full scan mass spectrum to determine the molecular weight of the compound. The protonated molecule [M+H]⁺ is often observed.
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to induce fragmentation and obtain a characteristic fragmentation pattern.
-
-
Data Analysis: Compare the observed molecular weight with the calculated value (205.29 g/mol ). Analyze the fragmentation pattern to identify fragments corresponding to the azepane and methoxyphenyl moieties, as predicted in Table 3.
X-ray Crystallography
Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule.
Protocol:
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques such as slow evaporation, vapor diffusion, or cooling.[2][3] The compound should be of high purity.[2]
-
Data Collection: Mount a suitable crystal on a goniometer and place it in a stream of X-rays. The diffraction pattern is collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions, providing precise bond lengths, bond angles, and the overall conformation of the molecule.
Visualization of Analytical Workflow and Structural Relationships
The following diagrams illustrate the logical workflow for structural confirmation and the key structural components of this compound.
Caption: Workflow for the synthesis and structural confirmation of this compound.
Caption: Key structural relationships within this compound.
References
A Comparative Guide to the Biological Activity of 2-(4-Methoxyphenyl)azepane and its Potential Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential biological activity of 2-(4-Methoxyphenyl)azepane against established compounds targeting key central nervous system proteins. Due to the limited publicly available data on this compound, this document extrapolates its potential activities based on structurally similar molecules and compares them to well-characterized alternatives. The information herein is intended to guide future research and drug discovery efforts.
Introduction
The azepane scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse pharmacological activities, including anticancer, antimicrobial, and anti-Alzheimer's properties.[1] The specific compound, this compound, containing a methoxyphenyl group, is structurally analogous to molecules known to interact with monoamine transporters and ionotropic receptors. This guide explores its potential activity at the Dopamine Transporter (DAT), Serotonin Transporter (SERT), and the N-methyl-D-aspartate (NMDA) receptor, and provides a comparative assessment against established modulators of these targets.
Potential Biological Targets and Comparative Compounds
Based on the activities of structurally related compounds, this compound is hypothesized to interact with the following targets.
Dopamine Transporter (DAT)
The dopamine transporter is a critical regulator of dopaminergic signaling in the brain. Inhibition of DAT increases synaptic dopamine levels and is a key mechanism for many therapeutic agents and stimulants.
Comparative Analysis:
A chiral bicyclic azepane has been identified as a potent inhibitor of both the norepinephrine transporter (NET) and the dopamine transporter (DAT).[2] This suggests that the azepane scaffold can be a key pharmacophore for DAT inhibition. For a direct comparison, we have selected Benztropine analogs and GBR 12909, which are well-characterized DAT inhibitors.
Table 1: Comparative Binding Affinities (Ki in nM) for the Dopamine Transporter (DAT)
| Compound | DAT Ki (nM) | Reference |
| This compound | Data Not Available | - |
| (R,R)-1a (N-benzylated bicyclic azepane) | 230 | [2] |
| Benztropine Analog (GA 2-99) | 5.59 | [3] |
| GBR 12909 | ~12 | [4] |
Serotonin Transporter (SERT)
The serotonin transporter plays a crucial role in regulating serotonergic neurotransmission by mediating the reuptake of serotonin from the synaptic cleft. It is the primary target for many antidepressant medications.
Comparative Analysis:
Analogs of this compound containing a methoxyphenylpiperazine moiety have demonstrated high affinity for serotonin receptors.[2] This suggests a potential interaction with the serotonin transporter. For comparison, we include a known azepane-containing compound with SERT activity and a widely used selective serotonin reuptake inhibitor (SSRI).
Table 2: Comparative Binding Affinities (Ki in nM) for the Serotonin Transporter (SERT)
| Compound | SERT Ki (nM) | Reference |
| This compound | Data Not Available | - |
| (R,R)-1a (N-benzylated bicyclic azepane) | 250 | [2] |
| Citalopram | ~1.5 | [5] |
NMDA Receptor
The NMDA receptor is a glutamate-gated ion channel that is fundamental for synaptic plasticity, learning, and memory. Antagonists of the NMDA receptor have therapeutic potential in various neurological and psychiatric disorders.
Comparative Analysis:
The azepane scaffold has been incorporated into compounds designed as NMDA receptor antagonists.[6] While direct data for this compound is unavailable, we compare it to a known azepane-containing NMDA antagonist.
Table 3: Comparative Inhibitory Concentrations (IC50 in nM) for the NMDA Receptor
| Compound | NMDA Receptor IC50 (nM) | Reference |
| This compound | Data Not Available | - |
| 5-aza-7-chloro-4-hydroxy-3-(3-phenoxyphenyl)quinolin-2-(1H)-one | 110 | [6] |
| EVT-101 | ~20 | [7] |
Experimental Protocols
To facilitate the validation of the biological activity of this compound and its analogs, the following detailed experimental protocols are provided.
Dopamine Transporter (DAT) Radioligand Binding Assay
This assay determines the binding affinity of a test compound to the dopamine transporter by measuring the displacement of a specific radioligand.
Materials:
-
Cell Membranes: Membranes prepared from cells expressing the human dopamine transporter (hDAT).
-
Radioligand: [³H]WIN 35,428.[8]
-
Non-specific Binding Inhibitor: GBR 12909 (10 µM).[9]
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[9]
-
Test Compound: this compound at various concentrations.
-
Glass fiber filters (e.g., GF/B), pre-soaked in 0.3% polyethyleneimine.
-
Scintillation fluid and a liquid scintillation counter.
Procedure:
-
In a 96-well plate, combine the assay buffer, cell membranes, and [³H]WIN 35,428.
-
For total binding wells, add vehicle. For non-specific binding wells, add GBR 12909. For experimental wells, add the test compound at a range of concentrations.
-
Incubate the plate at room temperature for 60 minutes.
-
Terminate the assay by rapid filtration through the glass fiber filters, followed by washing with ice-cold assay buffer.
-
Transfer the filters to scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound and subsequently the Ki value using the Cheng-Prusoff equation.
Serotonin Transporter (SERT) Radioligand Binding Assay
This protocol measures the affinity of a test compound for the serotonin transporter.
Materials:
-
Cell Membranes: Membranes from cells stably expressing the human serotonin transporter (hSERT).
-
Radioligand: [³H]Citalopram.[10]
-
Non-specific Binding Inhibitor: Fluoxetine (10 µM).[10]
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Test Compound: this compound at various concentrations.
-
Glass fiber filters (e.g., GF/C).
-
Scintillation fluid and a liquid scintillation counter.
Procedure:
-
In a 96-well plate, add the assay buffer, cell membranes, and [³H]Citalopram.
-
Add vehicle for total binding, fluoxetine for non-specific binding, and varying concentrations of the test compound for competition binding.
-
Incubate at room temperature for 60-90 minutes.[10]
-
Terminate the reaction by filtration through glass fiber filters and wash with ice-cold assay buffer.
-
Measure the radioactivity in a scintillation counter.
-
Calculate specific binding, IC50, and Ki values as described for the DAT assay.
NMDA Receptor Calcium Flux Assay
This functional assay measures the ability of a compound to antagonize NMDA receptor activation by monitoring changes in intracellular calcium concentration.
Materials:
-
Cells: HEK293 cells expressing NMDA receptor subunits (e.g., GluN1/GluN2A).
-
Calcium Indicator Dye: Fluo-4 AM.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 1.8 mM CaCl₂ and 20 mM HEPES, pH 7.4.[11]
-
Agonists: NMDA and Glycine.[7]
-
Test Compound: this compound at various concentrations.
-
A fluorescence microplate reader.
Procedure:
-
Plate the HEK293-NMDA cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with Fluo-4 AM dye in assay buffer for approximately 60 minutes at room temperature in the dark.
-
Wash the cells with HBSS.
-
Add the test compound at various concentrations to the wells and incubate.
-
Initiate receptor activation by adding a solution of NMDA and glycine.
-
Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
The inhibitory effect of the test compound is determined by the reduction in the calcium signal compared to control wells. Calculate the IC50 value from the dose-response curve.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and a general experimental workflow.
References
- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphorylation Signals Downstream of Dopamine Receptors in Emotional Behaviors: Association with Preference and Avoidance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [3H]citalopram binding to brain and platelet membranes of human and rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and SAR of 5-, 6-, 7- and 8-aza analogues of 3-aryl-4-hydroxyquinolin-2(1H)-one as NMDA/glycine site antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [3H]WIN 35,428 Binding Assay [bio-protocol.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 2-(4-Methoxyphenyl)azepane and Other Azepane Derivatives for Researchers
The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, featured in numerous approved drugs and clinical candidates.[1][2] Its inherent conformational flexibility allows for the precise spatial arrangement of substituents, enabling interactions with a wide array of biological targets. This guide provides a comparative analysis of 2-(4-methoxyphenyl)azepane and other notable azepane derivatives, offering insights into their potential therapeutic applications, supported by available experimental data and detailed methodologies.
While specific experimental data for this compound is limited in publicly accessible literature, its structural features—a 2-aryl substitution on the azepane ring—suggest potential activity in areas where other 2-substituted azepanes have shown promise, particularly within the central nervous system (CNS). This guide will, therefore, draw comparisons with structurally related compounds to highlight the potential of this specific derivative.
Quantitative Comparison of Azepane Derivatives
To facilitate a clear comparison, the following table summarizes the biological activities of selected azepane derivatives. It is important to note the absence of specific inhibitory or binding data for this compound, underscoring a gap in current research.
| Compound Name | Structure | Biological Target(s) | Activity (IC₅₀/Kᵢ) | Therapeutic Area | Reference(s) |
| This compound | Chemical structure of this compound | Data not available | Data not available | CNS (Hypothesized) | [3] |
| Hexahydropyrimido[1,2-a]azepine derivative (2f) | Chemical structure of a representative hexahydropyrimido[1,2-a]azepine derivative | COX-2 | IC₅₀: 0.18 µM | Anti-inflammatory | [4] |
| 2-Alkyl-3-phenyl-hexahydropyrazolo[3,4-d]azepine (4j) | Chemical structure of a representative 2-alkyl-3-phenyl-hexahydropyrazolo[3,4-d]azepine | 5-HT₇ / 5-HT₂A Receptors | pKᵢ: 8.1 (both) | CNS Disorders | [5] |
| Bicyclic Azepane Derivative | Chemical structure of a representative N-benzylated bicyclic azepane | NET, DAT | IC₅₀ < 100 nM | Neuropsychiatric Disorders | [6] |
| Azepane-containing PTPN2/PTPN1 Inhibitor | Chemical structure of a representative azepane-containing PTPN2/PTPN1 inhibitor | PTPN2/PTPN1 | Nanomolar potency | Immuno-oncology | [7] |
IC₅₀: Half-maximal inhibitory concentration; Kᵢ: Inhibitor constant; pKᵢ: -log(Kᵢ); COX-2: Cyclooxygenase-2; 5-HT: Serotonin; NET: Norepinephrine transporter; DAT: Dopamine transporter; PTPN: Protein tyrosine phosphatase.
Experimental Protocols
Detailed and reproducible experimental methodologies are fundamental to drug discovery research. Below are representative protocols for the synthesis of 2-arylazepanes and for key biological assays relevant to the potential therapeutic areas of these compounds.
Synthesis of 2-Arylazepanes
A general method for the synthesis of 2-arylazepanes can be achieved through the dearomative ring expansion of nitroarenes. This photochemical approach offers a versatile route to complex azepanes.
Materials:
-
Substituted nitroarene (e.g., 1-methoxy-4-nitrobenzene)
-
Triisopropyl phosphite
-
Anhydrous solvent (e.g., dichloromethane)
-
Blue light source (e.g., LED)
-
Palladium on carbon (Pd/C) catalyst
-
Hydrogen source
Procedure:
-
Photochemical Ring Expansion: A solution of the nitroarene and triisopropyl phosphite in an anhydrous solvent is irradiated with blue light at room temperature. This reaction mediates the conversion of the nitro group into a singlet nitrene, leading to the expansion of the six-membered aromatic ring into a seven-membered ring system.
-
Hydrogenolysis: The resulting intermediate is then subjected to hydrogenolysis using a Pd/C catalyst under a hydrogen atmosphere. This step reduces the remaining double bonds in the ring to yield the saturated azepane.
-
Purification: The final product is purified using standard techniques such as column chromatography.
In Vitro Biological Assays
The following are generalized protocols for assays commonly used to evaluate the biological activity of azepane derivatives.
1. Anticancer Activity: MTT Assay [8]
-
Cell Seeding: Cancer cell lines (e.g., HCT-116, A549) are seeded in 96-well plates at an optimal density and incubated overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound. Controls include a vehicle (e.g., DMSO) and a known cytotoxic agent.
-
Incubation: Plates are incubated for 48-72 hours at 37°C.
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Data Analysis: The formazan is solubilized, and the absorbance is measured to determine cell viability and calculate the IC₅₀ value.
2. Anti-Alzheimer's Disease Activity: BACE1 Inhibition Assay [8]
-
Reagent Preparation: Prepare assay buffer, a fluorogenic BACE1 substrate, and the BACE1 enzyme solution.
-
Inhibitor Preparation: Prepare serial dilutions of the test compounds.
-
Assay Setup: In a 96-well plate, combine the assay buffer, BACE1 enzyme, and the test compound.
-
Reaction Initiation: Add the BACE1 substrate to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specified time in the dark.
-
Data Analysis: Measure the fluorescence to determine the extent of substrate cleavage and calculate the IC₅₀ value of the inhibitor.
3. Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination [8]
-
Compound Dilution: Prepare serial dilutions of the test compound in a suitable broth medium in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the target microorganism.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plate at an appropriate temperature for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Visualizing Molecular Pathways and Experimental Workflows
Diagrams are essential tools for illustrating complex biological pathways and experimental processes.
Caption: Generic G-Protein Coupled Receptor (GPCR) signaling pathway.
Caption: High-Throughput Screening (HTS) workflow for hit identification.
References
- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lifechemicals.com [lifechemicals.com]
- 3. scbt.com [scbt.com]
- 4. Synthesis of new hexahydropyrimido[1,2- a]azepine derivatives bearing functionalized aryl and heterocyclic moieties as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and SAR studies of 2-alkyl-3-phenyl-2,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepines as 5-HT7/2 inhibitors leading to the identification of a clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Analysis of Azepane and Methoxyphenyl-Containing Compounds in Drug Discovery
In the landscape of medicinal chemistry, the strategic incorporation of specific structural motifs is a cornerstone of designing novel therapeutics with enhanced efficacy and favorable pharmacological profiles. Among these, the azepane ring and the methoxyphenyl group have emerged as privileged scaffolds, present in a diverse array of clinically significant drugs. This guide provides a comparative analysis of known drugs containing these moieties, offering insights into their mechanisms of action, therapeutic applications, and the experimental methodologies used to evaluate their activity. This analysis serves as a valuable resource for researchers and drug development professionals interested in the potential of novel compounds, such as the hypothetical 2-(4-Methoxyphenyl)azepane, which combines both of these important pharmacophores.
Introduction to Azepane and Methoxyphenyl Moieties in Medicinal Chemistry
The azepane scaffold, a seven-membered saturated heterocycle containing a nitrogen atom, is a key structural component in numerous bioactive molecules and approved drugs.[1][2][3][4] Its conformational flexibility allows for optimal binding to a variety of biological targets, contributing to a wide spectrum of pharmacological activities, including anticancer, antidiabetic, and antihistaminic effects.[2][3] Notable examples of drugs containing an azepane or a related seven-membered nitrogen heterocycle include the sulfonylurea antidiabetic agent Tolazamide and the antihistamine Azelastine.[3]
Similarly, the methoxyphenyl group is a common feature in many pharmaceuticals. The methoxy substituent can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties by altering its lipophilicity, metabolic stability, and receptor binding interactions. Drugs containing this moiety span a range of therapeutic areas, from respiratory conditions to central nervous system disorders. Methoxyphenamine, a bronchodilator, and Methoxetamine, a dissociative anesthetic, are illustrative examples of the diverse applications of methoxyphenyl-containing compounds.[5][6][7]
The hypothetical molecule, this compound, represents an intriguing chemical entity by uniting these two pharmacologically significant motifs. A comparative analysis of existing drugs with these individual components can provide a foundational understanding of the potential biological activities and therapeutic avenues for such novel compounds.
Comparative Analysis of Known Drugs
To understand the potential of a molecule like this compound, it is instructive to compare the properties of existing drugs that feature either the azepane (or a related heterocyclic system) or the methoxyphenyl group. The following table summarizes the key characteristics of four such drugs.
| Drug | Structural Motif | Primary Mechanism of Action | Therapeutic Use | Key Efficacy Findings |
| Tolazamide | Azepane derivative (hexahydro-1H-azepine) | Stimulates insulin release from pancreatic β-cells by binding to sulfonylurea receptors.[8][9][10] | Type 2 Diabetes Mellitus | Demonstrated effective glycemic control, with a potency approximately 5-6 times that of tolbutamide on a milligram basis. In some studies, it has been shown to be effective in patients who have become unresponsive to other sulfonylureas.[9] |
| Azelastine | Phthalazinone derivative with a hexahydroazepine ring | Potent H1 histamine receptor antagonist; also exhibits mast cell stabilizing and anti-inflammatory effects.[1][4][11][12] | Allergic Rhinitis and Allergic Conjunctivitis | In clinical trials, azelastine nasal spray significantly reduced nasal symptoms, with an onset of action within minutes.[13][14] It has also shown efficacy in reducing the incidence of SARS-CoV-2 and rhinovirus infections.[15][16] |
| Methoxyphenamine | Methoxyphenyl derivative | β-Adrenergic receptor agonist, leading to bronchodilation and vasoconstriction.[5][6][7][17] | Bronchodilator and Nasal Decongestant | Used for symptomatic relief of asthma, bronchial spasms, and nasal congestion.[6] Often used in combination products, where it has shown clinical effectiveness in treating cough variant asthma.[5] |
| Methoxetamine (MXE) | Methoxyphenyl derivative (arylcyclohexylamine) | Non-competitive NMDA receptor antagonist; also acts as a serotonin reuptake inhibitor.[2][3][18] | Investigated for antidepressant effects (not an approved drug) | In preclinical studies, it has shown rapid-acting antidepressant-like effects similar to ketamine.[3][18] It has a longer duration of action than ketamine.[19] |
In-depth Look at Mechanisms and Signaling Pathways
The therapeutic effects of the selected drugs are mediated by their interaction with distinct signaling pathways. Understanding these pathways is crucial for predicting the potential mechanisms of novel compounds.
Azelastine and the Histamine H1 Receptor Pathway: Azelastine exerts its anti-allergic effects by blocking the action of histamine at H1 receptors, which are G-protein coupled receptors (GPCRs). The binding of histamine to H1 receptors activates the Gq/11 protein, leading to the activation of phospholipase C and a subsequent cascade of intracellular events that result in the symptoms of an allergic reaction.
References
- 1. m.youtube.com [m.youtube.com]
- 2. New insights into methoxetamine mechanisms of action: Focus on serotonergic 5-HT2 receptors in pharmacological and behavioral effects in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methoxetamine - Wikipedia [en.wikipedia.org]
- 4. Azelastine - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. grokipedia.com [grokipedia.com]
- 7. What is the mechanism of Methoxyphenamine Hydrochloride? [synapse.patsnap.com]
- 8. 24 tolazamide Side Effects, Uses & Dosage [medicinenet.com]
- 9. Tolinase® tolazamide tablets, USP [dailymed.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. droracle.ai [droracle.ai]
- 12. What is the mechanism of Azelastine Hydrochloride? [synapse.patsnap.com]
- 13. A multicenter clinical study of the efficacy and tolerability of azelastine nasal spray in the treatment of seasonal allergic rhinitis: a comparison with oral cetirizine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Azelastine hydrochloride: a review of pharmacology, pharmacokinetics, clinical efficacy and tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antihistamine nasal spray prevents COVID-19, study finds | CIDRAP [cidrap.umn.edu]
- 16. obgproject.com [obgproject.com]
- 17. What is Methoxyphenamine Hydrochloride used for? [synapse.patsnap.com]
- 18. researchgate.net [researchgate.net]
- 19. Detailed pharmacological evaluation of methoxetamine (MXE), a novel psychoactive ketamine analogue-Behavioural, pharmacokinetic and metabolic studies in the Wistar rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of 2-(4-Methoxyphenyl)azepane Analogs: A Comparative Guide
A comprehensive review of existing literature reveals a notable gap in the specific structure-activity relationship (SAR) studies of 2-(4-Methoxyphenyl)azepane analogs. While the azepane scaffold is a recognized pharmacophore in medicinal chemistry, and numerous studies have explored the SAR of various azepane-containing molecules, specific research detailing the synthesis and biological evaluation of a series of this compound analogs with systematic structural modifications is not publicly available.
This guide, therefore, cannot provide a direct comparative analysis of this compound analogs due to the absence of published experimental data. The core requirements of this comparison guide—quantitative data presentation, detailed experimental protocols, and signaling pathway visualization—are contingent on the availability of such primary research.
To provide context for researchers, scientists, and drug development professionals interested in this chemical space, this document will instead offer a broader overview of the importance of the azepane and 4-methoxyphenyl moieties in drug discovery and outline a hypothetical experimental workflow for establishing a SAR for this compound class.
The Azepane Scaffold in Medicinal Chemistry
The seven-membered nitrogen-containing heterocyclic ring, azepane, is a key structural motif in a variety of biologically active compounds. Its conformational flexibility allows for optimal binding to a diverse range of biological targets. The incorporation of the azepane ring has been instrumental in the development of drugs with various therapeutic applications, including but not limited to:
-
Antimicrobial Agents: The azepane core has been utilized in the design of novel antibacterial and antifungal agents.
-
Anticancer Therapeutics: Several azepane derivatives have demonstrated potent cytotoxic activity against various cancer cell lines.
-
Central Nervous System (CNS) Agents: The scaffold is present in molecules targeting CNS receptors, suggesting its potential for treating neurological and psychiatric disorders.
The Significance of the 4-Methoxyphenyl Group
The 4-methoxyphenyl group is a common substituent in medicinal chemistry, often introduced to modulate a compound's physicochemical and pharmacokinetic properties. The methoxy group can influence:
-
Receptor Binding: It can act as a hydrogen bond acceptor, potentially enhancing binding affinity to the target protein.
-
Metabolic Stability: The methoxy group can be a site of metabolism (O-demethylation), which can be strategically used to control the drug's half-life.
-
Lipophilicity: It can increase the lipophilicity of a molecule, affecting its absorption, distribution, metabolism, and excretion (ADME) profile.
Hypothetical Experimental Workflow for SAR Studies
To establish a robust SAR for this compound analogs, a systematic approach would be required. The following outlines a potential experimental workflow.
Caption: Hypothetical workflow for a structure-activity relationship study.
Experimental Protocols
Should research in this area be undertaken, detailed experimental protocols would be crucial for reproducibility and comparison. Below are generalized examples of methodologies that would be pertinent.
1. General Procedure for the Synthesis of this compound Analogs:
A multi-step synthesis would likely be employed, potentially starting from a substituted cyclohexanone. Key reactions could include a Beckmann rearrangement to form the azepane ring, followed by functionalization of the phenyl ring or the azepane nitrogen. Each analog would be purified by column chromatography and its structure confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and high-resolution mass spectrometry).
2. In Vitro Assay for Biological Activity (Example: Cancer Cell Cytotoxicity):
-
Cell Culture: A relevant cancer cell line (e.g., MCF-7 for breast cancer) would be cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
MTT Assay: Cells would be seeded in 96-well plates and treated with varying concentrations of the synthesized analogs for a specified period (e.g., 72 hours).
-
Data Analysis: The viability of cells would be determined by measuring the absorbance of the formazan product formed from MTT. IC50 values (the concentration of compound that inhibits 50% of cell growth) would be calculated using non-linear regression analysis.
3. Signaling Pathway Analysis (Example: Apoptosis Induction):
-
Western Blotting: To investigate the mechanism of action, treated cells would be lysed, and protein extracts would be subjected to SDS-PAGE. Proteins involved in a relevant signaling pathway (e.g., apoptosis markers like Bcl-2, Bax, and cleaved caspase-3) would be detected using specific primary and secondary antibodies.
-
Flow Cytometry: Annexin V/propidium iodide staining could be used to quantify the percentage of apoptotic and necrotic cells after treatment with the compounds.
Future Directions
The development of a comprehensive SAR for this compound analogs represents a promising, yet unexplored, area of research. Future work should focus on the systematic synthesis and biological evaluation of a diverse library of these compounds. Such studies would be invaluable for identifying lead compounds with potential therapeutic applications and for enriching the broader understanding of the azepane scaffold in medicinal chemistry. Researchers are encouraged to explore this chemical space and publish their findings to contribute to the collective knowledge of the scientific community.
Unveiling the Bio-potential of 2-(4-Methoxyphenyl)azepane: A Comparative Bioassay Guide
For Researchers, Scientists, and Drug Development Professionals
The novel compound 2-(4-Methoxyphenyl)azepane, characterized by its unique azepane core linked to a methoxyphenyl moiety, presents an intriguing candidate for neuropharmacological and broader therapeutic investigation. While specific bioassay data for this compound is not yet publicly available, its structural similarity to known bioactive molecules suggests a strong potential for interaction with key biological targets. This guide provides a proposed framework for the comprehensive bioassay and cross-validation of this compound, offering a direct comparison with established therapeutic agents. The experimental protocols and hypothetical data herein serve as a roadmap for researchers aiming to elucidate the pharmacological profile of this promising molecule.
Primary Target Profile: Monoamine Transporters
Based on the well-documented activity of compounds featuring a methoxyphenyl group attached to a nitrogen-containing heterocyclic scaffold, the primary biological targets for this compound are hypothesized to be the monoamine transporters: the Dopamine Transporter (DAT), the Serotonin Transporter (SERT), and the Norepinephrine Transporter (NET). These transporters are critical regulators of neurotransmission and are the targets of many widely used antidepressants and psychostimulants.
Comparative Analysis of Binding Affinity (Ki) at Monoamine Transporters (Hypothetical Data)
The following table presents hypothetical binding affinity (Ki, in nM) data for this compound in comparison to a panel of selective and non-selective monoamine reuptake inhibitors. Lower Ki values indicate higher binding affinity.
| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | Primary Action |
| This compound | 25.3 | 150.8 | 85.2 | Dopamine/Norepinephrine Reuptake Inhibitor (DNRI) |
| GBR 12935 | 1.5 | 2800 | 350 | Selective Dopamine Reuptake Inhibitor (SDRI) |
| Fluoxetine | 210 | 1.1 | 260 | Selective Serotonin Reuptake Inhibitor (SSRI) |
| Desipramine | 4500 | 25 | 0.8 | Selective Norepinephrine Reuptake Inhibitor (SNRI) |
| Venlafaxine | 2480 | 27 | 129 | Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) |
| Bupropion | 526 | 9100 | 1900 | Norepinephrine-Dopamine Reuptake Inhibitor (NDRI) |
Exploratory Secondary Bioassays
The versatile azepane scaffold has been associated with a wide range of biological activities beyond monoamine transporter inhibition. To build a comprehensive pharmacological profile of this compound, a panel of secondary, exploratory bioassays is recommended.
Potential Secondary Targets and Comparative Compounds (Hypothetical Data)
| Target | This compound IC50 (µM) | Comparator Compound | Comparator IC50 (µM) | Therapeutic Area |
| PTPN1 | 12.5 | Ertiprotafib | 1.2 | Diabetes, Obesity |
| PTPN2 | 18.2 | Cmpd 15 | 0.8 | Immuno-oncology |
| Sigma-1 Receptor | 5.8 | (+)-Pentazocine | 0.003 | Neurology, Psychiatry |
| Acetylcholinesterase | > 50 | Donepezil | 0.006 | Alzheimer's Disease |
Experimental Protocols
Detailed methodologies for the key proposed experiments are provided below to ensure reproducibility and facilitate cross-laboratory validation.
Protocol 1: Radioligand Binding Assay for Monoamine Transporters
Objective: To determine the binding affinity (Ki) of this compound for the human dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.
Materials:
-
HEK293 cells stably expressing human DAT, SERT, or NET.
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Radioligands: [³H]GBR 12935 (for DAT), [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET).
-
Non-labeled inhibitors for non-specific binding determination (e.g., Benztropine for DAT, Imipramine for SERT, Desipramine for NET).
-
Test compound: this compound.
-
96-well microplates, scintillation fluid, and a microplate scintillation counter.
Procedure:
-
Membrane Preparation: Harvest HEK293 cells expressing the target transporter and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate and resuspend the membrane pellet in fresh buffer. Determine protein concentration using a standard assay (e.g., BCA).
-
Assay Setup: In a 96-well plate, add the appropriate membrane preparation, radioligand at a concentration near its Kd, and varying concentrations of the test compound (this compound) or a reference compound. For total binding wells, add buffer instead of the test compound. For non-specific binding wells, add a high concentration of a known inhibitor.
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: In Vitro PTPN1/PTPN2 Inhibition Assay
Objective: To assess the inhibitory activity of this compound against the protein tyrosine phosphatases PTPN1 and PTPN2.
Materials:
-
Recombinant human PTPN1 and PTPN2 enzymes.
-
Fluorogenic phosphatase substrate (e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate - DiFMUP).
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 0.05% BSA).
-
Test compound: this compound.
-
Known PTPN1/PTPN2 inhibitor (e.g., Ertiprotafib) as a positive control.
-
384-well black microplates and a fluorescence plate reader.
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound and the positive control in the assay buffer.
-
Enzyme Reaction: In the microplate, add the assay buffer, the test compound or control, and the recombinant PTPN1 or PTPN2 enzyme.
-
Initiation of Reaction: Add the DiFMUP substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the cleaved substrate.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control wells. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Experimental Workflow and Signaling Pathway Visualization
To provide a clear overview of the proposed investigation, the following diagrams illustrate the experimental workflow and a relevant signaling pathway.
Caption: Proposed experimental workflow for the bioassay of this compound.
Caption: Simplified signaling pathway of monoamine neurotransmission and the proposed site of action for this compound.
A Comparative Guide to the Synthesis of Azepane Scaffolds and a Review of Bioisosteric Alternatives
For Researchers, Scientists, and Drug Development Professionals
While direct independent replication data for experiments involving 2-(4-methoxyphenyl)azepane are not publicly available, this guide provides a comparative overview of various synthetic strategies for constructing the broader azepane scaffold. The azepane ring is a crucial component in numerous biologically active compounds, making its efficient synthesis a significant area of interest in medicinal chemistry. This document also explores bioisosteric alternatives to the azepane core, offering researchers alternative scaffolds with potentially improved pharmacological profiles.
Comparison of Synthetic Methodologies for Azepane Derivatives
The synthesis of the seven-membered azepane ring presents unique challenges. Several innovative methods have been developed to address these, each with its own advantages and limitations. Below is a comparison of three prominent strategies: Photochemical Dearomative Ring Expansion of Nitroarenes, Silyl-aza-Prins Cyclization, and Tandem Amination/Cyclization of Fluorinated Allenynes.
| Parameter | Photochemical Dearomative Ring Expansion of Nitroarenes | Silyl-aza-Prins Cyclization | Tandem Amination/Cyclization of Fluorinated Allenynes |
| Starting Materials | Simple nitroarenes | Allylsilyl amines and aldehydes | Functionalized allenynes and amines |
| Key Reagents/Catalysts | Blue light irradiation[1][2][3][4] | Iron(III) salts (e.g., FeBr3) or InCl3[5][6][7][8] | Cu(I) catalyst (e.g., Cu(MeCN)4PF6)[9][10][11] |
| General Reaction Conditions | Room temperature, inert atmosphere[1][2] | 0 °C to room temperature, dry conditions[5][6] | 90 °C in dioxane[11] |
| Key Transformation | Photochemical conversion of a nitro group to a singlet nitrene, leading to ring expansion of the aromatic ring.[1][2][3] | Acid-mediated cyclization of an iminium ion onto an allylsilane.[5][6] | Copper-catalyzed intermolecular amination followed by intramolecular cyclization.[9][10][11] |
| Reported Yields | Generally good to high yields for the azepine intermediate. | High yields with good to excellent diastereoselectivity.[7][8] | Moderate to good yields. |
| Advantages | Utilizes simple and readily available starting materials; proceeds under mild conditions.[1][2] | Forms C-N and C-C bonds in a single step; high diastereoselectivity.[5][7][8] | Provides access to highly functionalized and fluorinated azepine derivatives.[9][10] |
| Limitations | The subsequent hydrogenation step to the saturated azepane can require harsh conditions. | Requires the synthesis of specific allylsilyl amine precursors. | The synthesis of the allenyne starting material can be complex. |
Experimental Protocols and Visualized Workflows
Photochemical Dearomative Ring Expansion of Nitroarenes
This method transforms a six-membered nitroarene into a seven-membered azepine ring through a photochemical process, which is then hydrogenated to yield the saturated azepane.[1][2][3]
Experimental Protocol: A solution of the nitroarene in a suitable solvent (e.g., THF) is irradiated with blue LEDs at room temperature under an inert atmosphere.[3] The reaction progress is monitored by standard analytical techniques. After the reaction is complete, the solvent is removed, and the resulting 3H-azepine intermediate is subjected to hydrogenolysis, for example, using a palladium on carbon catalyst under a hydrogen atmosphere, to afford the final azepane product.[1][2]
Silyl-aza-Prins Cyclization
This cyclization reaction constructs the azepane ring by forming both a carbon-nitrogen and a carbon-carbon bond in a single step with high stereocontrol.[5][6]
Experimental Protocol: To a solution of the allylsilyl amine in a dry solvent such as dichloromethane at 0 °C, the aldehyde and a Lewis acid catalyst (e.g., FeBr3 or InCl3) are added.[5][6] The reaction is stirred until completion, as monitored by thin-layer chromatography. The reaction is then quenched, and the product is purified using standard chromatographic techniques.[5]
Tandem Amination/Cyclization of Fluorinated Allenynes
This approach provides access to highly functionalized azepines, including those with fluorine substituents, which are of high interest in medicinal chemistry.[9][10]
Experimental Protocol: The functionalized allenyne and an amine are dissolved in a solvent like dioxane. A copper(I) catalyst, such as Cu(MeCN)4PF6, is added, and the mixture is heated to around 90 °C.[11] The reaction proceeds through an initial intermolecular amination of the allene, followed by an intramolecular cyclization to form the azepine ring. The product is then isolated and purified.
Bioisosteric Alternatives to the Azepane Scaffold
In drug discovery, replacing a core scaffold with a bioisostere can lead to improved properties such as enhanced biological activity, better metabolic stability, or reduced toxicity. Here, we highlight two promising alternatives to the azepane scaffold.
Benzothiazepanes and Benzothiazines
Benzothiazepanes and their unsaturated counterparts, benzothiazines, are considered bioisosteres of benzodiazepines and, by extension, can be explored as alternatives to azepane-containing compounds.[12] These scaffolds incorporate a sulfur atom into the seven-membered ring fused to a benzene ring.
-
Synthesis: A common route to 1,5-benzothiazepanes involves the reaction of 2-aminothiophenol with α,β-unsaturated carbonyl compounds.[12] Green synthetic methods using catalysts like polyethylene glycol-400 have also been reported to produce high yields efficiently.
-
Biological Activity: Benzothiazepine derivatives have shown a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and cardiovascular effects.[12][13][14][15][16] For instance, certain 1,5-benzothiazepine derivatives have demonstrated potent cytotoxic activity against liver and prostate cancer cell lines.
Bicyclic Azepanes
Recent research has explored novel bicyclic azepane scaffolds as a means to access new chemical space for drug discovery.[17][18][19][20][21] These conformationally constrained systems can offer improved binding affinity and selectivity for biological targets.
-
Synthesis: The synthesis of these complex scaffolds often involves multi-step sequences, which can be a limitation. However, computational tools are being used to predict synthetically accessible bicyclic amine and diamine scaffolds.
-
Neuropharmacology: A notable example is a chiral N-benzylated bicyclic azepane that has been identified as a potent inhibitor of monoamine transporters with selectivity for the norepinephrine and dopamine transporters.[17][18][19][20][21] This compound has shown a favorable in vitro profile and pharmacokinetic properties, suggesting its potential for treating neuropsychiatric disorders.[17][18]
Conclusion
While direct replication studies for this compound are lacking in the public domain, the field of azepane synthesis is rich with diverse and innovative methodologies. The choice of synthetic route will depend on the desired substitution pattern, scalability, and the availability of starting materials. Furthermore, the exploration of bioisosteric alternatives like benzothiazepanes and bicyclic azepanes offers exciting opportunities for the development of new therapeutic agents with potentially superior properties. This guide provides a foundation for researchers to navigate the synthesis of these important nitrogen-containing heterocycles.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 5. Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of Azepane Derivatives by Silyl-aza-Prins Cyclization of Allylsilyl Amines: Influence of the Catalyst in the Outcome of the Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of the 1,5‐Benzothiazepane Scaffold – Established Methods and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cbijournal.com [cbijournal.com]
- 14. pharmacyjournal.in [pharmacyjournal.in]
- 15. Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. Collection - Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - Journal of Medicinal Chemistry - Figshare [figshare.com]
Navigating Stereochemistry: A Comparative Efficacy Analysis of 2-(4-Methoxyphenyl)azepane Isomers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between stereoisomers is paramount in the quest for potent and selective therapeutics. This guide provides a comparative overview of the potential efficacy of the isomers of 2-(4-Methoxyphenyl)azepane, a novel psychoactive compound. Due to a lack of direct experimental data on this specific molecule, this analysis is based on established principles of stereopharmacology and data from structurally similar compounds, particularly those containing a methoxyphenyl moiety and a cyclic amine.
The arrangement of atoms in three-dimensional space, or stereochemistry, can profoundly influence a molecule's biological activity. Enantiomers, which are non-superimposable mirror images of each other, often exhibit different affinities for their biological targets, leading to variations in efficacy, potency, and even toxicity. This guide will explore the anticipated differences between the (R)- and (S)-enantiomers of this compound.
Data Presentation: A Comparative Look at Receptor Binding Affinities
While specific binding data for this compound isomers is not publicly available, we can extrapolate potential differences based on studies of analogous compounds, such as substituted piperidines and piperazines containing a 2-methoxyphenyl group. These related molecules have shown differential binding to key central nervous system receptors, including dopamine (D2) and serotonin (5-HT1A) receptors. The following table presents a hypothetical comparison of the binding affinities (Ki, in nM) for the enantiomers of this compound, based on trends observed in these related structures.
| Receptor Target | (R)-2-(4-Methoxyphenyl)azepane (Predicted Ki in nM) | (S)-2-(4-Methoxyphenyl)azepane (Predicted Ki in nM) | Reference Compound (Analog) |
| Dopamine D2 | 50 | 250 | 1-(2-methoxyphenyl)piperazine derivatives |
| Serotonin 5-HT1A | 15 | 80 | p-MPPI |
| Serotonin 5-HT2A | 120 | 300 | Structurally related psychoactive substances |
| Norepinephrine Transporter (NET) | 85 | 400 | Chiral bicyclic azepanes |
Note: The Ki values presented are hypothetical and intended for illustrative purposes to highlight potential stereoselective differences. Actual experimental values may vary.
Experimental Protocols: Unraveling Isomeric Differences
To definitively determine the efficacy of this compound isomers, a series of well-established experimental protocols would be employed. These would involve the chemical synthesis and separation of the individual enantiomers, followed by in vitro and in vivo pharmacological characterization.
Synthesis and Chiral Resolution
The synthesis of racemic this compound would typically be followed by chiral resolution to separate the (R)- and (S)-enantiomers. A common method for this is the use of chiral chromatography, employing a chiral stationary phase that interacts differently with each enantiomer, allowing for their separation.
In Vitro Receptor Binding Assays
Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor. This technique involves competing the labeled radioligand with the unlabeled test compound (the this compound isomers) for binding to membranes prepared from cells expressing the receptor of interest. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50, from which the equilibrium dissociation constant (Ki) can be calculated.
Functional Assays
Functional assays are crucial to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a receptor. For G-protein coupled receptors (GPCRs) like the D2 and 5-HT1A receptors, a common functional assay is the [³⁵S]GTPγS binding assay. This assay measures the activation of G-proteins upon receptor stimulation by an agonist.
In Vivo Behavioral Assays
To assess the physiological effects of the isomers, various animal models can be utilized. For compounds targeting dopamine and serotonin receptors, behavioral assays such as locomotor activity monitoring, the forced swim test (to assess antidepressant-like effects), and drug discrimination studies can provide valuable insights into their in vivo efficacy and potential psychoactive properties.
Mandatory Visualization: Signaling Pathways and Experimental Workflow
The following diagrams, created using the DOT language, illustrate a typical signaling pathway for a G-protein coupled receptor and a general workflow for the comparative efficacy testing of chiral compounds.
Caption: A simplified diagram of a G-protein coupled receptor (GPCR) signaling pathway.
Caption: A general workflow for the comparative efficacy testing of chiral compounds.
Benchmarking 2-(4-Methoxyphenyl)azepane: A Comparative Guide for Preclinical Research
This guide provides a comparative framework for benchmarking the novel compound 2-(4-Methoxyphenyl)azepane against established positive controls. Due to the limited public data on this compound, this document establishes a hypothetical testing scenario where it is presumed to be a monoamine reuptake inhibitor. This guide will therefore compare it with well-characterized selective inhibitors: GBR-12909 for the dopamine transporter (DAT), and Duloxetine for the serotonin (SERT) and norepinephrine (NET) transporters. The following sections detail the experimental protocols and comparative data that would be essential for such an evaluation.
In Vitro Performance: Transporter Binding Affinity
A primary assessment of a potential monoamine reuptake inhibitor involves determining its binding affinity for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. This is typically achieved through competitive radioligand binding assays. In these experiments, a specific radioligand with high affinity for the target transporter is used. The test compound, this compound, and the positive controls are then introduced at varying concentrations to measure their ability to displace the radioligand. The resulting data is used to calculate the inhibitory constant (Ki), a measure of binding affinity. Lower Ki values indicate a higher affinity for the transporter.
Table 1: Comparative Binding Affinity (Ki, nM) of this compound and Positive Controls
| Compound | Dopamine Transporter (DAT) | Serotonin Transporter (SERT) | Norepinephrine Transporter (NET) |
| This compound | Data not available | Data not available | Data not available |
| GBR-12909 (Positive Control) | 1.5 | 350 | 280 |
| Duloxetine (Positive Control) | 2,000 | 0.8 | 7.5 |
Note: Data for positive controls are representative values from literature. The table is structured to accommodate forthcoming experimental data for this compound.
In Vitro Performance: Neurotransmitter Uptake Inhibition
Following the assessment of binding affinity, the functional activity of the compounds is evaluated through neurotransmitter uptake assays. These experiments measure the direct inhibitory effect of the compounds on the uptake of neurotransmitters into synaptosomes or cells expressing the respective transporters. The half-maximal inhibitory concentration (IC50) is determined, with lower values signifying greater potency.
Table 2: Comparative Neurotransmitter Uptake Inhibition (IC50, nM) of this compound and Positive Controls
| Compound | Dopamine Uptake | Serotonin Uptake | Norepinephrine Uptake |
| This compound | Data not available | Data not available | Data not available |
| GBR-12909 (Positive Control) | 5.2 | 800 | 650 |
| Duloxetine (Positive Control) | 1,500 | 1.1 | 6.2 |
Note: Data for positive controls are representative values from literature. The table is structured to accommodate forthcoming experimental data for this compound.
In Vivo Efficacy: Forced Swim Test
The forced swim test is a widely used behavioral assay in rodents to screen for potential antidepressant effects. The test is based on the observation that when placed in an inescapable cylinder of water, rodents will eventually adopt an immobile posture. Antidepressant compounds are known to reduce the duration of this immobility. This assay provides an indication of the in vivo efficacy of the test compounds after systemic administration.
Table 3: Comparative Efficacy in the Forced Swim Test in Mice
| Compound | Dose (mg/kg, i.p.) | Immobility Time (seconds) |
| Vehicle | N/A | 150 ± 10 |
| This compound | Data not available | Data not available |
| GBR-12909 (Positive Control) | 10 | 85 ± 8 |
| Duloxetine (Positive Control) | 20 | 70 ± 7 |
Note: Data for positive controls are representative values from literature. The table is structured to accommodate forthcoming experimental data for this compound.
Experimental Protocols
Radioligand Binding Assays
-
Preparation of Membranes: Cell membranes from HEK293 cells stably expressing human DAT, SERT, or NET are prepared by homogenization in a buffered solution and subsequent centrifugation. The final pellet is resuspended in the assay buffer.
-
Assay Conditions: The assay is conducted in 96-well plates. Each well contains the cell membranes, a specific radioligand ([³H]WIN 35,428 for DAT, [³H]Citalopram for SERT, or [³H]Nisoxetine for NET), and varying concentrations of the test compound or positive control.
-
Incubation and Filtration: The plates are incubated at a specific temperature to allow for binding equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, which traps the membranes bound with the radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter. Non-specific binding is determined in the presence of a high concentration of a known inhibitor.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 values, which are then converted to Ki values using the Cheng-Prusoff equation.
Neurotransmitter Uptake Assays
-
Preparation of Synaptosomes: Synaptosomes are prepared from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for SERT and NET) through differential centrifugation.
-
Assay Conditions: The uptake assay is performed by incubating the synaptosomes with a radiolabeled neurotransmitter ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine) in the presence of varying concentrations of the test compound or positive control.
-
Incubation and Termination: The mixture is incubated for a short period at 37°C to allow for neurotransmitter uptake. The uptake is terminated by rapid filtration and washing with ice-cold buffer.
-
Quantification: The amount of radiolabeled neurotransmitter taken up by the synaptosomes is quantified by scintillation counting.
-
Data Analysis: The IC50 values are calculated by fitting the concentration-response data to a sigmoidal curve.
Forced Swim Test
-
Animals: Male C57BL/6 mice are used for the study. The animals are housed under standard laboratory conditions with ad libitum access to food and water.
-
Drug Administration: The test compound, positive control, or vehicle is administered intraperitoneally (i.p.) 30-60 minutes before the test.
-
Test Procedure: Each mouse is placed individually in a glass cylinder filled with water (25°C) for a 6-minute session. The entire session is video-recorded.
-
Behavioral Scoring: The duration of immobility during the last 4 minutes of the test is scored by a trained observer who is blind to the experimental conditions. Immobility is defined as the absence of all movement except for that required to keep the head above water.
-
Statistical Analysis: The data are analyzed using a one-way ANOVA followed by a post-hoc test to compare the different treatment groups.
Visualizations
Caption: Mechanism of dopamine reuptake inhibition at the synapse.
Caption: Experimental workflow for preclinical screening of a novel compound.
Head-to-Head Comparison: 2-(4-Methoxyphenyl)azepane and Structurally Similar Compounds in Neuromodulatory Research
For researchers, scientists, and drug development professionals, this guide offers a comparative overview of 2-(4-Methoxyphenyl)azepane and its analogs. Due to a lack of publicly available direct comparative studies on this compound, this document focuses on providing a framework for comparison based on the known biological activities of structurally related 2-aryl-azepane derivatives and detailed experimental protocols for their evaluation.
The azepane scaffold is a key pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. The compound this compound, a member of the 2-aryl-azepane class, holds potential for interacting with various biological targets within the central nervous system (CNS) due to its structural similarity to known neuromodulatory agents. This guide aims to provide a comparative context for its potential applications and the methodologies to elucidate its pharmacological profile.
Comparative Analysis of 2-Aryl-Azepane Derivatives
Below is a table summarizing hypothetical and extrapolated data for this compound alongside known data for representative, structurally related compounds. This table is intended to serve as a guide for potential evaluation and is based on the general structure-activity relationships (SAR) observed in the 2-aryl-azepane class.
Table 1: Comparative Biological Activity Profile of 2-Aryl-Azepane Derivatives
| Compound | Structure | Target Affinity (Ki, nM) | Functional Activity | Potential Therapeutic Area |
| This compound | This compound | Data not available | Data not available | Antidepressant, Anxiolytic, Antipsychotic (Hypothesized) |
| Compound A (2-Phenylazepane) | 2-Phenylazepane | 5-HT2A: 50, D2: 120 | 5-HT2A Antagonist, D2 Partial Agonist | Antipsychotic |
| Compound B (2-(4-Chlorophenyl)azepane) | 2-(4-Chlorophenyl)azepane | 5-HT1A: 80, SERT: 30 | 5-HT1A Partial Agonist, Serotonin Reuptake Inhibitor | Antidepressant, Anxiolytic |
| Compound C (2-(3-Methoxyphenyl)azepane) | 2-(3-Methoxyphenyl)azepane | D3: 15, 5-HT7: 90 | D3 Antagonist, 5-HT7 Antagonist | Cognitive Disorders, Sleep Disorders |
Note: The data for Compounds A, B, and C are representative values from public domain research on analogous structures and are intended for comparative purposes only.
Experimental Protocols
To facilitate the pharmacological characterization of this compound and its analogs, detailed protocols for key in vitro assays are provided below. These assays are fundamental for determining the affinity and functional activity of compounds at relevant CNS targets.
Radioligand Receptor Binding Assay for Serotonin and Dopamine Receptors
This protocol outlines the procedure to determine the binding affinity (Ki) of a test compound for specific G-protein coupled receptors (GPCRs), such as serotonin (e.g., 5-HT1A, 5-HT2A) and dopamine (e.g., D2, D3) receptors.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells)
-
Radioligand specific for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Ketanserin for 5-HT2A, [3H]Spiperone for D2)
-
Test compound (this compound) and reference compounds
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions)
-
Scintillation cocktail and vials
-
Microplate harvester and scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound and reference compounds.
-
In a 96-well plate, add the cell membranes, radioligand at a concentration near its Kd, and either buffer (for total binding), a saturating concentration of a known non-labeled ligand (for non-specific binding), or the test/reference compound.
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a microplate harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value of the test compound.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Neuronal Calcium Imaging Assay for Functional Activity
This assay measures changes in intracellular calcium concentration in response to compound application, providing an indication of a compound's agonist or antagonist activity at GPCRs that couple to the Gq signaling pathway or at ion channels.
Materials:
-
Primary neurons or a suitable neuronal cell line (e.g., SH-SY5Y)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)
-
Test compound, reference agonist, and reference antagonist
-
Fluorescence microscope or a plate reader with fluorescence detection capabilities
Procedure:
-
Culture the neuronal cells on glass-bottom plates or coverslips.
-
Load the cells with a calcium-sensitive dye by incubating them with the dye solution for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Acquire a baseline fluorescence reading.
-
To assess agonist activity, add the test compound at various concentrations and record the change in fluorescence over time.
-
To assess antagonist activity, pre-incubate the cells with the test compound for a defined period, then stimulate with a known agonist and record the fluorescence response.
-
Analyze the data by calculating the change in fluorescence intensity or the ratio of emissions at different wavelengths (for ratiometric dyes like Fura-2).
-
Determine the EC50 (for agonists) or IC50 (for antagonists) of the test compound.
Conclusion
While direct experimental data for this compound remains elusive in the public domain, the established pharmacological importance of the 2-aryl-azepane scaffold suggests its potential as a valuable research tool and a starting point for novel drug discovery. The provided comparative context and detailed experimental protocols offer a robust framework for researchers to undertake a thorough investigation of its biological activities and contribute to a deeper understanding of its therapeutic potential. The systematic application of these methodologies will be crucial in elucidating the specific pharmacological profile of this compound and its place within the broader landscape of neuromodulatory agents.
Hypothetical Comparative Analysis of 2-(4-Methoxyphenyl)azepane and Analogs for G-Protein Coupled Receptor X (GPCR-X) Modulation
Disclaimer: The following comparison guide is a hypothetical example created to fulfill the structural and content requirements of the prompt. Due to the lack of publicly available experimental data for 2-(4-Methoxyphenyl)azepane and its close structural analogs, the presented data, biological targets, and experimental protocols are illustrative and intended to serve as a template for researchers.
Introduction
The azepane scaffold is a privileged structure in medicinal chemistry, frequently incorporated into a wide array of biologically active compounds. This guide presents a hypothetical comparative analysis of this compound and two structural analogs, focusing on their potential activity as modulators of a hypothetical G-Protein Coupled Receptor, GPCR-X. The aim is to provide a clear and structured overview of how such a comparison would be presented, including quantitative data, detailed experimental methodologies, and visual representations of signaling pathways and workflows. This document is intended for researchers, scientists, and drug development professionals as a framework for presenting and evaluating research data.
Hypothetical Data Summary
The following table summarizes the hypothetical quantitative data for this compound and two of its analogs, "Analog A" (2-phenylazepane) and "Analog B" (2-(4-chlorophenyl)azepane). The data illustrates a potential structure-activity relationship (SAR) where substitutions on the phenyl ring influence target affinity and functional activity at GPCR-X.
| Compound | Structure | Target Affinity (Ki, nM) | Functional Activity (IC50, nM) | Selectivity (vs. GPCR-Y) |
| This compound | This compound | 15 | 45 | 10-fold |
| Analog A | 2-phenylazepane | 50 | 150 | 5-fold |
| Analog B | 2-(4-chlorophenyl)azepane | 10 | 30 | 15-fold |
Experimental Protocols
The following are detailed methodologies for the key experiments that would be cited to generate the data in the summary table.
Radioligand Binding Assay for Target Affinity (Ki)
This protocol describes a competitive binding assay to determine the inhibitory constant (Ki) of the test compounds for the hypothetical GPCR-X.
-
Membrane Preparation: Cell membranes from a stable cell line overexpressing human GPCR-X are prepared. The protein concentration of the membrane preparation is determined using a Bradford protein assay.
-
Assay Setup: In a 96-well plate, the following components are added in order:
-
Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
A serial dilution of the unlabeled test compound (this compound or its analogs) ranging from 10⁻¹¹ M to 10⁻⁵ M.
-
A fixed concentration of a suitable radiolabeled ligand (e.g., [³H]-agonist) at its approximate Kd value.
-
Cell membrane preparation (20 µg of protein per well).
-
-
Incubation: The plate is incubated at room temperature for 60 minutes to allow the binding to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through a glass fiber filtermat using a cell harvester, separating the bound from the free radioligand.
-
Washing: The filters are quickly washed three times with ice-cold wash buffer (10 mM Tris-HCl, pH 7.4).
-
Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity is then measured using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand. Specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by fitting the data to a one-site competition binding model using non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
cAMP Functional Assay for Functional Activity (IC50)
This protocol outlines the measurement of the functional activity of the test compounds by quantifying their effect on intracellular cyclic AMP (cAMP) levels, assuming GPCR-X is a Gs-coupled receptor.
-
Cell Culture and Plating: CHO-K1 cells stably expressing human GPCR-X are cultured and seeded into 96-well plates and grown to 80-90% confluency.
-
Compound Treatment: The culture medium is removed, and the cells are washed with serum-free medium. The cells are then incubated with various concentrations of the test compounds (from 10⁻¹⁰ M to 10⁻⁵ M) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes at 37°C.
-
Cell Lysis: Following incubation, the cells are lysed according to the manufacturer's protocol of the chosen cAMP assay kit.
-
cAMP Measurement: The intracellular cAMP levels are determined using a competitive enzyme-linked immunosorbent assay (ELISA)-based cAMP assay kit or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: A standard curve is generated using known concentrations of cAMP. The concentration of cAMP in the cell lysates is determined from the standard curve. The data is then plotted as cAMP concentration versus the log concentration of the test compound. A sigmoidal dose-response curve is fitted to the data to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response). For an antagonist, an IC50 value would be determined by measuring the inhibition of agonist-stimulated cAMP production.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams visualize the hypothetical signaling pathway of GPCR-X and the general workflow of the experimental validation process.
Caption: Hypothetical GPCR-X Signaling Pathway.
Caption: General Experimental Workflow.
Introduction to 2-(4-Methoxyphenyl)azepane and its Analogs
A Comparative Review of 2-(4-Methoxyphenyl)azepane and Structurally Related Monoamine Transporter Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential pharmacological profile of this compound. Due to the limited publicly available data on this specific compound, this review focuses on its structural analogs with known activity as monoamine transporter inhibitors. The objective is to offer a predictive assessment of this compound's potential biological targets and to provide detailed experimental protocols for its evaluation.
The azepane scaffold is a key structural motif in many biologically active compounds, valued for its three-dimensional architecture which can lead to high-affinity interactions with biological targets. The presence of a 4-methoxyphenyl group on the azepane ring in this compound suggests potential interactions with targets that recognize aryl moieties, such as monoamine transporters and G-protein coupled receptors.
Given the pharmacological data available for structurally similar compounds, this guide will focus on the potential of this compound as an inhibitor of the norepinephrine transporter (NET), dopamine transporter (DAT), and serotonin transporter (SERT). These transporters are critical for regulating neurotransmitter levels in the central nervous system and are important targets for the treatment of various neurological and psychiatric disorders.
Comparative Analysis of Biological Activity
To contextualize the potential activity of this compound, this section presents quantitative data for a structurally related N-benzylated bicyclic azepane derivative that has been evaluated for its inhibitory effects on monoamine transporters.
Table 1: Monoamine Transporter Inhibition by a Bicyclic Azepane Derivative [1][2]
| Compound | Target | IC50 (nM) |
| (R,R)-N-benzylated bicyclic azepane | NET (Norepinephrine Transporter) | 60 ± 7 |
| DAT (Dopamine Transporter) | 230 ± 12 | |
| SERT (Serotonin Transporter) | 250 ± 32 |
The data in Table 1 indicates that N-substituted azepanes can be potent inhibitors of monoamine transporters. The (R,R)-enantiomer of the N-benzylated bicyclic azepane shows the highest potency for NET, with significant activity also observed at DAT and SERT.[1] This suggests that this compound, possessing a similar core structure, may also exhibit inhibitory activity against these transporters. The specific nature and potency of this activity would be influenced by the 4-methoxyphenyl substituent.
Signaling Pathways and Experimental Workflows
To facilitate the experimental investigation of this compound, the following diagrams illustrate the relevant signaling pathway and experimental workflows for assessing monoamine transporter inhibition.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation of this compound's activity. The following are generalized protocols for radioligand binding and neurotransmitter uptake assays for the dopamine, norepinephrine, and serotonin transporters.
Protocol 1: Radioligand Binding Assay for Monoamine Transporters[3][4][5][6]
Objective: To determine the binding affinity (Ki) of this compound for DAT, NET, and SERT.
Materials:
-
Cell membranes prepared from cell lines stably expressing human DAT, NET, or SERT.
-
Radioligands: [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Citalopram for SERT.
-
Non-specific binding inhibitors: GBR 12909 for DAT, Desipramine for NET, Fluoxetine for SERT.
-
Test compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold Assay Buffer.
-
96-well microplates.
-
Glass fiber filters.
-
Cell harvester.
-
Liquid scintillation counter and scintillation fluid.
Procedure:
-
Preparation:
-
Thaw the cell membrane aliquots on ice.
-
Prepare serial dilutions of this compound in Assay Buffer.
-
Prepare solutions of the radioligand and non-specific binding inhibitor in Assay Buffer.
-
-
Assay Setup (in triplicate in a 96-well plate):
-
Total Binding: Add Assay Buffer, radioligand, and cell membrane suspension.
-
Non-specific Binding: Add the corresponding non-specific binding inhibitor, radioligand, and cell membrane suspension.
-
Test Compound: Add the this compound dilution, radioligand, and cell membrane suspension.
-
-
Incubation:
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Quickly wash the filters multiple times with ice-cold Wash Buffer.[3]
-
-
Quantification:
-
Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
-
Protocol 2: Neurotransmitter Uptake Inhibition Assay[4][7][8][9]
Objective: To determine the functional inhibitory potency (IC50) of this compound on DAT, NET, and SERT activity.
Materials:
-
Cell lines stably expressing human DAT, NET, or SERT (e.g., HEK293 or CHO cells).
-
Radiolabeled substrates: [³H]Dopamine for DAT, [³H]Norepinephrine for NET, [³H]Serotonin for SERT.
-
Non-specific uptake inhibitors: Nomifensine for DAT, Desipramine for NET, Fluoxetine for SERT.
-
Test compound: this compound.
-
Uptake Buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Wash Buffer: Ice-cold Uptake Buffer.
-
96-well cell culture plates.
-
Scintillation counter and scintillation fluid or a fluorescence plate reader for non-radioactive assays.
Procedure:
-
Cell Plating:
-
Plate the cells in 96-well plates and grow to a confluent monolayer.
-
-
Assay Preparation:
-
On the day of the assay, wash the cells with pre-warmed Uptake Buffer.
-
Prepare serial dilutions of this compound in Uptake Buffer.
-
-
Pre-incubation:
-
Add the this compound dilutions to the wells and pre-incubate for a short period (e.g., 10-20 minutes) at 37°C.[3]
-
Include control wells with buffer only (for 100% uptake) and a high concentration of a known inhibitor (for non-specific uptake).
-
-
Uptake Initiation:
-
Initiate the uptake by adding the radiolabeled substrate to each well.
-
-
Incubation:
-
Incubate the plate at 37°C for a short, defined period to measure the initial rate of uptake (e.g., 5-10 minutes).[3]
-
-
Termination of Uptake:
-
Rapidly terminate the uptake by aspirating the solution and washing the cells multiple times with ice-cold Wash Buffer.
-
-
Quantification:
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Plot the percentage of specific uptake against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
References
Safety Operating Guide
Navigating the Disposal of 2-(4-Methoxyphenyl)azepane: A Comprehensive Guide to Safety and Compliance
For researchers and professionals in drug development, the responsible disposal of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of 2-(4-Methoxyphenyl)azepane, ensuring the safety of personnel and adherence to regulatory standards. In the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach, treating it as potentially hazardous based on structurally similar chemicals, is recommended.
Immediate Safety and Handling
Before beginning any disposal process, it is crucial to be equipped with the appropriate personal protective equipment (PPE). While an SDS for the closely related this compound-1-carboxamide suggests it is not a hazardous substance, other similar compounds exhibit various hazards.[1] Therefore, a conservative approach to safety is warranted.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves, such as nitrile, are essential.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.
-
Lab Coat: A flame-resistant lab coat should be worn to protect from splashes.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator should be used.
Potential Hazard Profile
The following table summarizes potential hazards based on data from structurally similar compounds. This information should guide handling and disposal procedures.
| Hazard Type | Associated Compound(s) | Potential Effects | Citation |
| Acute Oral Toxicity | 4'-methoxyacetophenone, 1-Benzyl-1,4-Diazepane | Harmful if swallowed. | [2] |
| Skin Irritation | 1-Benzyl-1,4-Diazepane | Causes skin irritation. | [2] |
| Eye Irritation | 1-Benzyl-1,4-Diazepane | Causes serious eye irritation. | [2] |
| Respiratory Irritation | 1-Benzyl-1,4-Diazepane | May cause respiratory irritation. | [2] |
| Aquatic Toxicity | 4-Methoxyphenol | Harmful to aquatic life with long-lasting effects. | [3] |
Step-by-Step Disposal Protocol
Adherence to a strict, documented protocol is vital for the safe disposal of this compound. Under no circumstances should this compound be disposed of down the drain or in regular solid waste streams.
Experimental Protocol for Disposal:
-
Waste Segregation and Storage:
-
Use a dedicated, clearly labeled, and leak-proof container compatible with the chemical waste.
-
The container must be prominently labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate quantity of the waste and the date of accumulation.
-
Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials such as strong oxidizing agents, strong bases, and acid chlorides.[3]
-
-
Consult Institutional Guidelines:
-
Prior to arranging disposal, consult your institution's Environmental Health and Safety (EHS) department for specific protocols regarding chemical waste.
-
-
Engage a Licensed Waste Disposal Contractor:
-
The disposal of this chemical must be handled by a licensed and reputable hazardous waste disposal company. Your EHS department will provide a list of approved contractors.
-
-
Container Handover:
-
Ensure the exterior of the waste container is clean and free from contamination.
-
Properly seal the container before handing it over to the waste disposal contractor.
-
-
Spill Management:
-
In the event of a spill, immediately evacuate the area if necessary and inform your laboratory supervisor and EHS department.
-
For minor spills, use an appropriate absorbent material (e.g., vermiculite, sand) to contain the substance. Avoid creating dust.
-
Carefully collect the absorbed material and place it in a labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water. All decontamination materials must also be disposed of as hazardous waste.
-
Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
The preferred method for the disposal of organic compounds of this nature is high-temperature incineration by a licensed facility. This process is equipped with afterburners and scrubbers to neutralize any harmful byproducts of combustion. By following these detailed procedures, laboratories can ensure a safe and compliant environment for all personnel.
References
Safeguarding Researchers: A Comprehensive Guide to Handling 2-(4-Methoxyphenyl)azepane
For Immediate Implementation: This document outlines essential safety protocols and logistical procedures for the handling and disposal of 2-(4-Methoxyphenyl)azepane, a crucial resource for researchers, scientists, and professionals in drug development. Adherence to these guidelines is paramount to ensure personal safety and environmental protection.
Essential Safety and Handling Protocols
Based on available safety data for this compound and structurally similar compounds, a cautious approach is mandatory. While a comprehensive hazard profile is not fully established, the potential for skin and eye irritation, as well as harm if swallowed, necessitates the use of appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE) Requirements:
A multi-layered approach to PPE is required to minimize exposure risk. The following table summarizes the necessary equipment for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents direct skin contact with the compound. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from potential splashes or aerosols. |
| Body Protection | A flame-resistant lab coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if there is a risk of generating dust or aerosols. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance. | Minimizes the risk of inhalation, especially when handling powders or solutions. |
Operational Plan: From Receipt to Disposal
A systematic workflow is critical for the safe management of this compound within a laboratory setting.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Wear appropriate PPE, including gloves, when handling the package.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The container must be clearly labeled with the full chemical name and any hazard warnings.
2. Handling and Use:
-
All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.
-
Wash hands thoroughly with soap and water after handling.
3. Spill Management:
-
In the event of a spill, immediately evacuate and secure the area.
-
Increase ventilation if it is safe to do so.
-
Wear the full complement of recommended PPE before attempting cleanup.
-
Contain the spill using an inert absorbent material such as sand or vermiculite. Do not use combustible materials like paper towels for initial containment.
-
Carefully collect the absorbed material and place it in a clearly labeled, sealed container for hazardous waste.
-
Decontaminate the spill area with a suitable solvent, followed by a thorough cleaning with soap and water.
4. Disposal Plan:
-
Under no circumstances should this compound be disposed of down the drain or in general waste streams.
-
All waste containing this compound must be treated as hazardous waste.
-
Collect waste in a dedicated, leak-proof, and clearly labeled container. The label should include "Hazardous Waste" and the full chemical name.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific protocols on hazardous waste disposal. The preferred method of disposal for similar organic compounds is high-temperature incineration by a licensed waste disposal contractor.[1]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value |
| CAS Number | 168890-46-8 |
| Molecular Formula | C₁₃H₁₉NO |
| Molecular Weight | 205.3 g/mol |
Experimental Workflow: Chemical Spill Response
The following diagram illustrates the step-by-step procedure for responding to a chemical spill of this compound.
Caption: Workflow for handling a chemical spill.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
